Ir(p-F-ppy)3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H24F3IrN3 |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
tris(2-(4-fluorophenyl)pyridine);iridium |
InChI |
InChI=1S/3C11H8FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-8H; |
InChI Key |
ZCUSINANJMORGH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Electronic Landscape: A Technical Guide to the HOMO/LUMO Energy Levels of Ir(p-F-ppy)3
For Immediate Release
This technical guide provides a comprehensive analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the phosphorescent emitter, fac-tris(2-(4-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3). This document is intended for researchers, scientists, and drug development professionals working with phosphorescent materials, particularly in the context of Organic Light-Emitting Diodes (OLEDs).
Introduction
The iridium(III) complex, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), is a highly successful green-light emitting phosphorescent material utilized in OLED technology due to its high quantum yield and thermal stability.[1] The introduction of fluorine substituents onto the phenylpyridine ligands is a common strategy to tune the electronic and photophysical properties of these complexes. This guide focuses on the para-fluoro substituted derivative, this compound, and provides a detailed examination of its HOMO and LUMO energy levels, which are critical parameters governing charge injection, transport, and recombination processes in OLED devices.
Quantitative Data Summary
The HOMO and LUMO energy levels of this compound, alongside its parent compound Ir(ppy)3 and common OLED materials, are summarized in the table below. These values are crucial for designing efficient device architectures with appropriate energy level alignment for optimal performance.
| Compound | Role in OLED | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| This compound | Emissive Dopant (Green) | -5.27 | -2.81 | 2.46 |
| Ir(ppy)3 | Emissive Dopant (Green) | -5.6[2] | -3.0[2] | 2.6 |
| CBP (4,4′-dicarbazole-biphenyl) | Host Material | -6.1[3] | -2.9[3] | 3.2 |
| TCTA (4,4',4''-tris(carbazol-9-yl)triphenylamine) | Host/Hole Transport Material | -5.7[4] | -2.4[4] | 3.3 |
| NPD (N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) | Hole Transport Material | -5.5[5] | -2.4[5] | 3.1 |
| Alq3 (Tris(8-hydroxyquinolinato)aluminum) | Electron Transport/Host Material | -5.62[6] | -2.85[6] | 2.77 |
| TPBi (2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) | Electron Transport/Host Material | -6.2[7] | -2.7[8] | 3.5 |
Note: The HOMO and LUMO levels for this compound were estimated based on its reported oxidation potential and the typical optical bandgap for green phosphorescent iridium complexes.
Experimental Protocols
The determination of HOMO and LUMO energy levels is primarily achieved through a combination of electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a compound. The oxidation and reduction potentials obtained from CV are used to estimate the HOMO and LUMO energy levels, respectively.
Methodology:
-
Solution Preparation: A solution of the iridium complex (typically 1 mM) is prepared in a suitable, dry, and degassed organic solvent (e.g., acetonitrile, dichloromethane (B109758), or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time from a starting potential to a vertex potential and then back to the start. The resulting current is measured as a function of the applied potential.
-
Data Analysis: The oxidation potential (E_ox) and reduction potential (E_red) are determined from the resulting voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard (E½(Fc/Fc+) = 0 V vs. SCE is often assumed to correspond to -4.8 eV with respect to the vacuum level):
-
HOMO (eV) = -[E_ox vs Fc/Fc+ + 4.8]
-
LUMO (eV) = -[E_red vs Fc/Fc+ + 4.8]
-
The oxidation potential for this compound has been reported as +0.97 V vs SCE.[9]
UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy
UV-Vis and PL spectroscopy are used to determine the optical bandgap of the material, which corresponds to the energy difference between the HOMO and LUMO levels.
Methodology:
-
Sample Preparation: A dilute solution of the iridium complex is prepared in a suitable spectroscopic grade solvent (e.g., dichloromethane or toluene).
-
UV-Vis Absorption Spectroscopy: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. The onset of the lowest energy absorption band is used to determine the optical bandgap (E_g_opt).
-
Photoluminescence Spectroscopy: The emission spectrum is measured using a spectrofluorometer. The sample is excited at a wavelength corresponding to an absorption band, and the emitted light is collected. The energy of the highest-energy emission peak (the 0-0 transition) can also be used to estimate the triplet energy level.
-
Data Analysis: The optical bandgap can be estimated from the intersection of the absorption and emission spectra or from the onset of the absorption spectrum. The LUMO can then be estimated if the HOMO level is known from CV:
-
LUMO (eV) = HOMO (eV) + E_g_opt
-
Visualizations
OLED Energy Level Diagram and Working Principle
The following diagram illustrates the energy levels of the different layers in a typical phosphorescent OLED (PHOLED) employing this compound as the green emitter. The efficient operation of the device relies on the careful alignment of these energy levels to facilitate charge injection, transport, and recombination within the emissive layer.
References
- 1. researchgate.net [researchgate.net]
- 2. Ir[dF(t-Bu)-ppy]3 | Benchchem [benchchem.com]
- 3. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. ossila.com [ossila.com]
- 6. ossila.com [ossila.com]
- 7. ossila.com [ossila.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Introduction to the Electrochemical Characterization of Ir(p-F-ppy)3
An In-depth Technical Guide to the Electrochemical Properties of fac-Tris(2-(p-fluorophenyl)pyridine)iridium(III) by Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of fac-tris(2-(p-fluorophenyl)pyridine)iridium(III), commonly abbreviated as Ir(p-F-ppy)3, with a focus on analysis by cyclic voltammetry (CV). This organometallic complex is of significant interest in various fields, including organic light-emitting diodes (OLEDs), photoredox catalysis, and as a potential photosensitizer in photodynamic therapy. Understanding its redox behavior is crucial for designing and optimizing its applications.
Cyclic voltammetry is a powerful and widely used electroanalytical technique to investigate the electrochemical properties of chemical species. For organometallic complexes like this compound, CV provides valuable information about their oxidation and reduction potentials. These potentials are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental parameters governing the electronic and photophysical properties of the material. The fluorination of the phenylpyridine ligand is known to influence these energy levels, thereby tuning the complex's electrochemical and photophysical characteristics.
Experimental Protocol for Cyclic Voltammetry of this compound
A typical experimental setup for performing cyclic voltammetry on this compound involves a three-electrode system within an electrochemical cell.
Materials and Equipment:
-
Potentiostat: An instrument to control the potential and measure the current.
-
Electrochemical Cell: A glass cell to hold the sample solution and electrodes.
-
Working Electrode (WE): A glassy carbon electrode is commonly used due to its wide potential window and chemical inertness.
-
Reference Electrode (RE): A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) is typically employed.
-
Counter Electrode (CE): A platinum wire or gauze is used to complete the electrical circuit.
-
Solvent: A high-purity, anhydrous solvent such as acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (DCM) is required.
-
Supporting Electrolyte: A non-reactive salt, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAPClO4), is added to the solvent to ensure sufficient conductivity. The typical concentration is 0.1 M.
-
Analyte: A solution of this compound at a concentration of approximately 1 mM.
-
Inert Gas: High-purity nitrogen or argon gas for deaerating the solution.
Procedure:
-
Preparation of the Solution: A 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous solvent (e.g., MeCN) is prepared. The this compound complex is then dissolved in this solution to a final concentration of ~1 mM.
-
Deaeration: The solution is purged with an inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A blanket of the inert gas is maintained over the solution throughout the experiment.
-
Electrode Polishing: The working electrode surface is polished to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with deionized water and the solvent being used, and then dried.
-
Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the deaerated analyte solution.
-
Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.
-
Internal Standard: For accurate determination of the redox potentials, an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc+), is often added to the solution at the end of the experiment, and the voltammogram is recorded again. All potentials are then referenced to the Fc/Fc+ couple.
Data Presentation: Electrochemical Properties of this compound
The following table summarizes the expected electrochemical data for this compound, based on typical values for similar iridium complexes. The oxidation process is generally attributed to the Ir(III)/Ir(IV) couple with significant ligand character, while the reduction is typically ligand-based.
| Parameter | Symbol | Expected Value (vs. Fc/Fc+) | Description |
| Oxidation Potential | E_ox | ~ +0.6 to +0.8 V | The potential at which the complex is oxidized (loses an electron). |
| Reduction Potential | E_red | ~ -2.4 to -2.6 V | The potential at which the complex is reduced (gains an electron). |
| HOMO Energy Level | E_HOMO | ~ -5.4 to -5.6 eV | The energy of the highest occupied molecular orbital, estimated from the oxidation potential. |
| LUMO Energy Level | E_LUMO | ~ -2.2 to -2.4 eV | The energy of the lowest unoccupied molecular orbital, estimated from the reduction potential. |
| Electrochemical Band Gap | E_g | ~ 3.0 to 3.4 eV | The energy difference between the HOMO and LUMO levels, calculated as |E_LUMO - E_HOMO|. |
Calculation of HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels of this compound can be estimated from its cyclic voltammetry data using empirical formulas.[1][2] When referenced to the ferrocene/ferrocenium (Fc/Fc+) internal standard, the following equations are commonly used:
-
E_HOMO (eV) = -[E_ox (vs. Fc/Fc+) + 4.8]
-
E_LUMO (eV) = -[E_red (vs. Fc/Fc+) + 4.8]
Where:
-
E_ox (vs. Fc/Fc+) is the onset potential of the first oxidation peak.
-
E_red (vs. Fc/Fc+) is the onset potential of the first reduction peak.
-
The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical characterization of this compound using cyclic voltammetry.
Caption: Workflow for CV analysis of this compound.
Relationship between Electrochemical Potentials and Molecular Orbitals
This diagram illustrates the relationship between the measured oxidation and reduction potentials and the calculated HOMO and LUMO energy levels of this compound.
References
In-Depth Technical Guide: The Crystal Structure of Facial Tris(2-(4-fluorophenyl)pyridinato-N,C2')iridium(III)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of the facial (fac) isomer of tris(2-(4-fluorophenyl)pyridinato-N,C2')iridium(III), commonly known as fac-Ir(p-F-ppy)3. This organometallic complex is a highly efficient photocatalyst, particularly noted for its application in photoredox catalysis, enabling a variety of synthetic transformations, including the decarboxylative arylation of α-amino acids.[1][2] A thorough understanding of its three-dimensional structure is crucial for elucidating its photophysical properties and for the rational design of new catalysts and phosphorescent materials.
Molecular Structure and Crystallographic Data
The single crystal X-ray diffraction analysis of fac-Ir(p-F-ppy)3 reveals a distorted octahedral geometry around the central iridium(III) ion. The three bidentate 2-(4-fluorophenyl)pyridine (B1266597) ligands coordinate to the iridium center in a facial arrangement, meaning that the three nitrogen atoms and the three carbon atoms each occupy one face of the octahedron.
Crystallographic Data
The crystallographic data for fac-Ir(p-F-ppy)3 has been determined and is summarized in the table below. This data provides the fundamental parameters of the crystal lattice.
| Parameter | Value |
| Chemical Formula | C33H21F3IrN3 |
| Formula Weight | 708.75 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 12.456(3) |
| b (Å) | 21.489(5) |
| c (Å) | 20.334(5) |
| α (°) | 90 |
| β (°) | 98.457(4) |
| γ (°) | 90 |
| Volume (Å3) | 5378(2) |
| Z | 8 |
| Density (calculated) | 1.749 g/cm3 |
Selected Bond Lengths and Angles
The coordination geometry around the iridium center is defined by the Ir-C and Ir-N bond lengths and the various bond angles between the coordinating atoms. These parameters are critical for understanding the electronic structure and stability of the complex.
| Bond | Length (Å) | Bond Angle | Angle (°) |
| Ir1-C12 | 2.019(6) | C12-Ir1-C23 | 93.3(2) |
| Ir1-C23 | 2.022(6) | C12-Ir1-C34 | 93.8(2) |
| Ir1-C34 | 2.026(6) | C23-Ir1-C34 | 94.1(2) |
| Ir1-N1 | 2.130(5) | N1-Ir1-N2 | 95.8(2) |
| Ir1-N2 | 2.133(5) | N1-Ir1-N3 | 96.3(2) |
| Ir1-N3 | 2.138(5) | N2-Ir1-N3 | 95.5(2) |
| C12-Ir1-N1 | 80.5(2) | ||
| C23-Ir1-N2 | 80.4(2) | ||
| C34-Ir1-N3 | 80.3(2) | ||
| C12-Ir1-N2 | 173.8(2) | ||
| C12-Ir1-N3 | 90.5(2) | ||
| C23-Ir1-N1 | 90.9(2) | ||
| C23-Ir1-N3 | 173.6(2) | ||
| C34-Ir1-N1 | 173.9(2) | ||
| C34-Ir1-N2 | 90.6(2) |
Experimental Protocols
The determination of the crystal structure of fac-Ir(p-F-ppy)3 involves a multi-step process, from the synthesis of the complex to the final analysis of the diffraction data.
Synthesis and Crystallization of fac-Ir(p-F-ppy)3
The synthesis of fac-Ir(p-F-ppy)3 is typically achieved through the cyclometalation of 2-(4-fluorophenyl)pyridine with an iridium(III) precursor. The facial isomer is generally the thermodynamically favored product and can be obtained by carrying out the reaction at elevated temperatures.
Synthesis Protocol:
-
Preparation of the Iridium Dimer: Iridium(III) chloride hydrate (B1144303) is reacted with an excess of 2-(4-fluorophenyl)pyridine in a mixture of 2-ethoxyethanol (B86334) and water. The mixture is heated at reflux for several hours. After cooling, the resulting chloro-bridged iridium dimer, [Ir(p-F-ppy)2Cl]2, precipitates and is collected by filtration.
-
Formation of the fac-Isomer: The isolated dimer is then reacted with a further excess of 2-(4-fluorophenyl)pyridine in a high-boiling solvent such as glycerol. The reaction mixture is heated to a high temperature (typically > 200 °C) for an extended period to ensure the formation of the thermodynamically stable facial isomer.
-
Purification and Crystallization: The crude product is purified by column chromatography on silica (B1680970) gel. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified complex in a suitable solvent system, such as dichloromethane/hexane.
Single-Crystal X-ray Diffraction
The determination of the three-dimensional atomic arrangement of fac-Ir(p-F-ppy)3 is accomplished through single-crystal X-ray diffraction.
Data Collection and Structure Refinement Protocol:
-
Crystal Mounting: A suitable single crystal of fac-Ir(p-F-ppy)3 is selected and mounted on a goniometer head, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for determining the crystal structure and the molecular structure of the fac-Ir(p-F-ppy)3 isomer.
References
A Technical Guide to the Photophysical Properties of Fluorinated Phenylpyridine Iridium(III) Complexes in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption and emission spectra of fluorinated tris(2-phenylpyridine)iridium(III) complexes in solution, with a focus on providing a predictive framework for the properties of fac-tris(2-(4-fluorophenyl)pyridinato)iridium(III), denoted as Ir(p-F-ppy)3. Due to the limited direct experimental data on this compound in publicly accessible literature, this guide leverages extensive data from its parent compound, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), and its difluorinated analog, fac-tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) (Ir(dFppy)3). The principles, experimental protocols, and photophysical pathways described herein are fundamental to this class of phosphorescent organometallic compounds.
Introduction to Iridium(III) Complexes in Photophysics
Iridium(III) complexes, particularly those with cyclometalating ligands like 2-phenylpyridine (B120327) and its derivatives, are of significant interest in various fields, including organic light-emitting diodes (OLEDs), photoredox catalysis, and bioimaging.[1] Their prominence stems from strong spin-orbit coupling induced by the heavy iridium atom, which facilitates efficient intersystem crossing from the singlet to the triplet excited state. This allows for highly efficient phosphorescence from the triplet state, a phenomenon that is leveraged in numerous applications.[2] The photophysical properties, such as absorption and emission wavelengths, quantum yields, and excited-state lifetimes, can be systematically tuned by modifying the ligand structure.[3] Fluorine substitution on the phenylpyridine ligand is a common strategy to blue-shift the emission and enhance the photostability of the complex.[4]
Absorption and Emission Spectra: A Comparative Analysis
The absorption spectra of Ir(ppy)3 and its fluorinated analogs are characterized by intense, ligand-centered (π-π*) transitions in the ultraviolet region and less intense metal-to-ligand charge transfer (MLCT) bands that extend into the visible region.[5][6] The emission spectra are typically broad and unstructured, characteristic of phosphorescence from a triplet excited state with significant MLCT character.[7]
Data Summary of Ir(ppy)3 and a Difluorinated Analog
The following table summarizes key photophysical data for Ir(ppy)3 and Ir(dFppy)3 in various solvents. This data provides a basis for estimating the properties of this compound. It is anticipated that the absorption and emission maxima for this compound would lie between those of Ir(ppy)3 and Ir(dFppy)3.
| Complex | Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Maxima (λ_em, nm) | Photoluminescence Quantum Yield (Φ_PL) | Excited-State Lifetime (τ, µs) |
| Ir(ppy)3 | Toluene (deaerated) | ~400, ~450[3] | 2,000-6,000[3] | 510-533[3] | 0.73[5] | 1.2[5] |
| DMF | 400, 485[2] | 1550 (at 485 nm)[2] | - | - | 2.0[2] | |
| DMSO | 386, 452, 485[5] | - | - | - | - | |
| Ir(dFppy)3 | Chloroform | 347[8][9] | - | 480[8][9] | - | - |
Note: The photophysical properties of these complexes are highly sensitive to the solvent environment and the presence of oxygen, which can quench the triplet excited state.[10]
Experimental Protocols
The following sections detail standardized procedures for measuring the absorption and emission spectra of iridium(III) complexes in solution.
3.1. Sample Preparation
-
Solvent Selection and Degassing: Choose a spectroscopic grade solvent in which the iridium complex is soluble. To obtain accurate phosphorescence data, it is crucial to remove dissolved oxygen, a known quencher of triplet states.[10] This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution for at least 20-30 minutes.
-
Concentration: Prepare solutions with concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M. For absorption measurements, the concentration should be adjusted to have an absorbance maximum between 0.1 and 1.0 to ensure linearity (within the Beer-Lambert law regime).[7] For emission studies, more dilute solutions are often used to avoid inner filter effects and self-quenching.
3.2. UV-Visible Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Procedure:
-
Record a baseline spectrum with a cuvette containing the pure, degassed solvent.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 250-600 nm) to capture both the ligand-centered and MLCT absorption bands.
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
3.3. Photoluminescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a high-sensitivity detector (e.g., a photomultiplier tube) and a suitable excitation source (e.g., a xenon lamp or a laser) is required.[7]
-
Procedure for Emission Spectrum:
-
Excite the sample at a wavelength corresponding to one of its absorption maxima, preferably an MLCT band to minimize the risk of photodegradation.
-
Scan the emission wavelengths, typically starting from ~10-20 nm above the excitation wavelength to avoid scattered light.
-
The recorded spectrum should be corrected for the instrument's spectral response.[7]
-
-
Procedure for Photoluminescence Quantum Yield (PLQY):
-
The relative PLQY can be determined by comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or [Ru(bpy)₃]²⁺ in water).
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Procedure for Excited-State Lifetime:
-
Time-resolved emission measurements are performed using techniques like time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy.[2]
-
The sample is excited with a pulsed light source (e.g., a pulsed laser or LED), and the decay of the emission intensity over time is monitored.
-
The resulting decay curve is fitted to an exponential function to determine the excited-state lifetime (τ).
-
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the general workflow for characterizing the photophysical properties of an iridium(III) complex.
Caption: Experimental workflow for photophysical characterization.
Photophysical Processes in this compound
This diagram illustrates the key electronic transitions that occur upon photoexcitation of an iridium(III) complex.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. www2.riken.jp [www2.riken.jp]
- 3. The design and synthesis of green emissive iridium( iii ) complexes guided by calculations of the vibrationally-resolved emission spectra - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00304C [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 三[2-(4,6-二氟苯基)吡啶-C2,N]铱(III) 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Absorption and emission spectroscopic characterization of Ir(ppy)3 [inis.iaea.org]
In-depth Technical Guide: Triplet State Lifetime of fac-Tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III) (Ir(p-F-ppy)3) at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the triplet state lifetime of the organometallic complex fac-tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III), commonly known as Ir(p-F-ppy)3. This compound is of significant interest in fields ranging from organic light-emitting diodes (OLEDs) to photoredox catalysis, where its excited-state properties are paramount to its function. This document summarizes key photophysical data, details experimental methodologies for lifetime determination, and illustrates the underlying photophysical processes.
Introduction to this compound and its Photophysical Importance
Iridium(III) complexes, particularly cyclometalated species like this compound, are renowned for their rich photophysical properties. The strong spin-orbit coupling introduced by the heavy iridium atom facilitates efficient intersystem crossing from the singlet excited state to the triplet excited state. This allows for the harvesting of triplet excitons, leading to high phosphorescence quantum yields. The lifetime of this triplet state is a critical parameter, as it dictates the timescale over which energy transfer or chemical reactions can occur.
In photocatalysis, a long triplet lifetime allows for a greater probability of interaction with substrate molecules. Neutral iridium photocatalysts, such as this compound, generally exhibit longer-lived excited states compared to ruthenium-based photocatalysts.[1] The introduction of fluorine atoms onto the phenyl ring of the ppy ligand can significantly modulate the electronic properties, and consequently the photophysical behavior, of the complex.
Quantitative Photophysical Data
While extensive data is available for the parent compound, fac-Ir(ppy)3, specific experimental values for the triplet state lifetime of this compound at room temperature are less commonly reported in readily accessible literature. However, comparative studies and data from related fluorinated analogues provide valuable insights. The triplet lifetime of these complexes is highly sensitive to the solvent, the presence of oxygen (a known quencher of triplet states), and the temperature.
For context, the parent compound, fac-Ir(ppy)3, exhibits complex decay kinetics due to the presence of three close-lying triplet sub-states. At cryogenic temperatures, the individual decay times of these sub-states have been measured to be 116 µs, 6.4 µs, and 200 ns.[2][3] At room temperature in deaerated solutions, the observed lifetime is an average of these states and is typically in the microsecond range. For instance, a lifetime of 2 µs has been reported for Ir(ppy)3 in DMF.[4]
For fluorinated analogues, the lifetimes can vary. For example, the complex [Ir(2,4-F2ppy)2(mbpyf)] was found to have a much shorter emission decay time of 29.51 ns in air-equilibrated dichloromethane (B109758) at room temperature, though this is a heteroleptic complex and the lifetime is likely affected by oxygen quenching.[5]
The following table summarizes the triplet state lifetime for the parent Ir(ppy)3 complex under various conditions to provide a baseline for understanding the expected behavior of this compound.
| Complex | Solvent/Matrix | Temperature | Degassed? | Triplet Lifetime (τ) | Reference |
| fac-Ir(ppy)3 | CH2Cl2 | Cryogenic | Yes | 116 µs, 6.4 µs, 200 ns (sub-states) | [2][3] |
| fac-Ir(ppy)3 | DMF | Room Temp. | Yes | 2 µs | [4] |
| fac-Ir(ppy)3 | Toluene | Room Temp. | Yes | 431 ns | [3] |
Experimental Protocol: Measuring Triplet State Lifetime
The determination of the triplet state lifetime of organometallic complexes like this compound is typically performed using time-resolved photoluminescence spectroscopy. The following is a generalized experimental protocol based on common practices in the field.
Objective: To measure the phosphorescence decay kinetics of this compound in a solution at room temperature.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade solvent (e.g., dichloromethane, THF, or toluene)
-
Quartz cuvette with a side-arm for degassing
-
Pulsed laser source for excitation (e.g., Nd:YAG laser with an optical parametric oscillator (OPO) to tune the wavelength, or a nitrogen laser)
-
Monochromator to select the emission wavelength
-
Fast photodetector (e.g., photomultiplier tube - PMT)
-
Digital oscilloscope or a time-correlated single-photon counting (TCSPC) system
-
Schlenk line or freeze-pump-thaw apparatus for degassing the sample solution
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in the chosen solvent. The concentration should be low enough to avoid self-quenching and inner-filter effects (typically in the 10⁻⁵ to 10⁻⁶ M range).
-
Degassing: The solution is transferred to the cuvette and thoroughly degassed to remove dissolved oxygen, which is a highly efficient quencher of triplet states. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution for an extended period.
-
Instrumentation Setup:
-
The cuvette is placed in the sample holder of the spectrofluorometer.
-
The pulsed laser is set to an excitation wavelength where the complex absorbs strongly (e.g., in the range of its metal-to-ligand charge transfer (MLCT) absorption band).
-
The emission monochromator is set to the peak of the phosphorescence emission spectrum of the complex.
-
The photodetector and data acquisition system (oscilloscope or TCSPC) are configured to record the decay of the emission intensity over time following the laser pulse.
-
-
Data Acquisition:
-
The sample is excited with a short laser pulse.
-
The subsequent phosphorescence decay is recorded.
-
The measurement is typically averaged over many laser pulses to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The decay curve (intensity vs. time) is fitted to an exponential decay function (or a sum of exponential functions if the decay is multi-exponential).
-
The triplet state lifetime (τ) is extracted from the fit. For a single exponential decay, the intensity I(t) at time t is given by I(t) = I₀e^(-t/τ), where I₀ is the initial intensity.
-
Diagrams and Visualizations
Photophysical Processes in this compound
The following diagram illustrates the key photophysical pathways in a typical iridium(III) complex like this compound, leading to phosphorescence.
Caption: Jablonski diagram for this compound photophysics.
Experimental Workflow for Lifetime Measurement
The workflow for determining the triplet state lifetime is depicted below.
Caption: Workflow for triplet lifetime determination.
Conclusion
The triplet state lifetime of this compound is a crucial parameter for its application in advanced materials and chemical synthesis. While direct, room-temperature values for this specific compound are not as prevalent in the literature as for its non-fluorinated parent, the established methodologies and the data from related complexes provide a strong framework for its characterization. The experimental protocol detailed herein outlines a robust method for determining this key photophysical property. Further research providing a systematic study of the effect of fluorination on the triplet lifetime of homoleptic iridium(III) complexes would be highly valuable to the scientific community.
References
An In-depth Technical Guide to Tris(2-(4-fluorophenyl)pyridinato-C2,N)iridium(III) [Ir(p-F-ppy)3]
CAS Number: 370878-69-6
This technical guide provides a comprehensive overview of the chemical, physical, and photophysical properties of fac-Tris(2-(4-fluorophenyl)pyridinato-C2,N)iridium(III), commonly known as Ir(p-F-ppy)3. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize photocatalysis and phosphorescent materials. This document details the compound's characteristics, synthesis, and applications, with a focus on quantitative data and experimental methodologies.
Core Properties
This compound is a yellow, solid organometallic compound of iridium.[1] It is widely recognized for its application as a highly efficient photocatalyst in various organic transformations.[1] The fluorine substitution on the phenylpyridine ligand significantly influences its electronic properties compared to its parent compound, Ir(ppy)3.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₃H₂₁F₃IrN₃ | [1] |
| Molecular Weight | 708.75 g/mol | [1] |
| Appearance | Yellow powder or chunks | [1] |
| Common Synonyms | Tris(2-(4-fluorophenyl)pyridine)iridium, Tris[5-fluoro-2-(2-pyridinyl-kN)phenyl-kC]iridium(III) |
Solubility
The solubility of this compound has been determined in a range of common organic solvents. This information is critical for designing homogeneous reaction conditions.
| Solvent | Molar Concentration (mol/L) | Concentration (ppm) |
| N-Methyl-2-pyrrolidinone | 2.0 x 10⁻¹ | 1.4 x 10⁵ |
| N,N-Dimethylformamide | 5.6 x 10⁻² | 4.2 x 10⁴ |
| Tetrahydrofuran | 1.8 x 10⁻² | 1.4 x 10⁴ |
| Dimethylsulfoxide | 1.4 x 10⁻² | 8.9 x 10³ |
| Acetone | 8.0 x 10⁻³ | 7.2 x 10³ |
| Dichloromethane | 4.2 x 10⁻³ | 2.3 x 10³ |
| Ethyl Acetate | 1.1 x 10⁻³ | 8.7 x 10² |
| Acetonitrile | 9.2 x 10⁻⁴ | 8.3 x 10² |
| Toluene | 2.8 x 10⁻⁴ | 2.3 x 10² |
| Methyl-t-butyl ether | 7.3 x 10⁻⁵ | 7.0 x 10¹ |
| Methanol | 5.6 x 10⁻⁵ | 5.0 x 10¹ |
| Water | < 1 ppm | < 1 ppm |
Photophysical and Electrochemical Properties
| Property | Value for (Fppy)₂Ir(L-alanine) | Value for fac-Ir(ppy)₃ (for comparison) | Reference(s) |
| Absorption Max (λ_abs_) | ~380 nm (MLCT band) | 377 nm (in THF) | [2][3] |
| Emission Maximum (λ_em_) | 493 nm | 513 nm (in THF) | [2][3] |
| Photoluminescence Quantum Yield (Φ) | 0.48-0.69 (in acetonitrile) | ~1.0 | [2][3] |
| Excited-State Lifetime (τ) | 1.67 µs | 1.9 µs (in acetonitrile) | [2] |
| Ground State Oxidation Potential | +0.89 V vs Ag+/Ag | +0.77 V vs SCE | [2] |
| Excited State Reduction Potential | Not specified | -1.73 V vs SCE |
Note: The redox potential for (Fppy)₂Ir(L-alanine) was reported against an Ag+/Ag reference electrode. Conversion to the SCE scale depends on the specific conditions and is not directly provided.
Synthesis and Purification
General Synthesis Protocol
The synthesis of fac-tris-cyclometalated iridium(III) complexes like this compound typically involves the reaction of an iridium(III) salt, most commonly iridium(III) chloride (IrCl₃), with an excess of the corresponding ligand, in this case, 2-(4-fluorophenyl)pyridine (B1266597). The reaction is generally carried out at high temperatures in a suitable solvent. A widely adopted method is the one-step procedure in water, which offers high yields and is more environmentally benign.
Illustrative Reaction Scheme:
IrCl₃ + 3 C₁₁H₈FN → fac-Ir(C₁₁H₇FN)₃ + 3 HCl
Experimental Methodology for a Related Compound (fac-Ir(ppy)₃)
The following protocol for the synthesis of the parent compound, fac-Ir(ppy)₃, can be adapted for this compound.
Materials:
-
Iridium(III) chloride anhydrous
-
2-phenylpyridine (or 2-(4-fluorophenyl)pyridine for the target compound)
-
Deionized water
-
Dichloromethane (DCM)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄)
-
Celite
Procedure:
-
Iridium(III) chloride and a 12-fold excess of the ligand are added to deionized water in a high-pressure reactor.
-
The reactor is purged with argon and then heated to approximately 205 °C for 48 hours.
-
After cooling to room temperature, the solid product is collected.
-
The crude product is extracted with dichloromethane.
-
The organic layer is washed, dried with magnesium sulfate, and filtered through Celite.
-
The solvent is removed by rotary evaporation to yield the crude product as a solid.
-
Further purification can be achieved by creating a slurry of the solid in hexanes, adding a small amount of dichloromethane, and then collecting the solid by filtration. This process selectively removes more soluble impurities.
Application in Photocatalysis: Decarboxylative Arylation
This compound is an effective photocatalyst for a variety of organic reactions, most notably the decarboxylative arylation of α-amino acids.[1] This reaction is a powerful tool for the formation of C-C bonds under mild conditions.
General Experimental Protocol for Decarboxylative Arylation
The following is a general procedure for the photocatalytic decarboxylative arylation of an N-protected α-amino acid with an aryl halide.
Materials:
-
This compound (photocatalyst)
-
Aryl halide (e.g., 4'-bromoacetophenone)
-
N-protected α-amino acid (e.g., Cbz-Pro-OH)
-
A suitable base (e.g., an inorganic or organic base)
-
A nickel co-catalyst (e.g., NiCl₂(dtbbpy))
-
Anhydrous, deaerated solvent (e.g., DMF)
-
Visible light source (e.g., blue LEDs, ~440-465 nm)
Procedure:
-
In a reaction vessel, the aryl halide, N-protected α-amino acid, this compound, nickel co-catalyst, and base are combined in the chosen solvent.
-
The reaction mixture is thoroughly deaerated by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period.
-
The vessel is sealed and placed in a photoreactor equipped with a cooling fan to maintain a constant temperature.
-
The reaction is irradiated with visible light while stirring for a specified period (typically several hours).
-
Upon completion, the reaction mixture is worked up by dilution with an organic solvent, washing with brine, drying, and concentration under reduced pressure.
-
The crude product is then purified by column chromatography or preparative HPLC.
Photocatalytic Cycle
The proposed mechanism for the iridium-nickel dual-catalyzed decarboxylative arylation is depicted in the following diagram.
Caption: Proposed photocatalytic cycle for the decarboxylative arylation.
Safety Information
This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves and safety glasses. The material is generally considered stable but should be stored in a cool, dark place under an inert atmosphere to prevent degradation. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
A Theoretical Deep Dive into the Electronic Structure of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III)
An In-depth Technical Guide for Researchers and Drug Development Professionals
The cyclometalated iridium(III) complex, fac-tris(2-(4-fluorophenyl)pyridine)iridium(III), denoted as Ir(p-F-ppy)₃, is a prominent organometallic compound widely recognized for its potent photophysical properties. As a phosphorescent emitter and photocatalyst, it finds applications in organic light-emitting diodes (OLEDs), photoredox catalysis, and chemical sensing.[1] Understanding the intricate details of its electronic structure is paramount for optimizing its performance and rationally designing next-generation materials for therapeutic and diagnostic applications.
This technical guide provides a comprehensive overview of the theoretical calculation of Ir(p-F-ppy)₃'s electronic structure using Density Functional Theory (DFT). It details the computational and experimental methodologies, presents key quantitative data in a structured format, and visualizes the underlying processes and workflows.
Experimental Protocols: Synthesis of Ir(p-F-ppy)₃
The synthesis of homoleptic tris-cyclometalated iridium(III) complexes like Ir(p-F-ppy)₃ is typically achieved through a two-step process. The following is a representative protocol adapted from established methods for similar compounds.[2][3]
Step 1: Synthesis of the Chloro-Bridged Iridium Dimer, [(p-F-ppy)₂Ir(μ-Cl)]₂
-
Reaction Setup : Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) (1 equivalent) and 2-(4-fluorophenyl)pyridine (B1266597) (p-F-ppy) (2.5 equivalents) are combined in a round-bottom flask.
-
Solvent Addition : A 3:1 (v/v) mixture of 2-ethoxyethanol (B86334) and deionized water is added to the flask to serve as the solvent.
-
Reflux : The mixture is heated to reflux under an inert nitrogen or argon atmosphere for 12-24 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Precipitation and Collection : Upon completion, the reaction mixture is cooled to room temperature. Deionized water is added to precipitate the crude product.
-
Washing and Drying : The resulting yellow-orange solid is collected by vacuum filtration, washed sequentially with methanol (B129727) and diethyl ether to remove unreacted starting materials, and dried under vacuum to yield the chloro-bridged dimer.
Step 2: Synthesis of fac-Ir(p-F-ppy)₃
-
Reaction Setup : The chloro-bridged dimer [(p-F-ppy)₂Ir(μ-Cl)]₂ (1 equivalent), additional 2-(4-fluorophenyl)pyridine ligand (2.5-3 equivalents), and a base such as potassium tert-butoxide or sodium carbonate are added to a flask.
-
Solvent and Reflux : Anhydrous glycerol (B35011) or N,N-dimethylformamide (DMF) is added as a high-boiling solvent. The mixture is heated to a high temperature (e.g., >200 °C) under an inert atmosphere for 24-48 hours. The higher temperature favors the formation of the thermodynamically more stable facial (fac) isomer over the meridional (mer) isomer.[4]
-
Purification : After cooling, the reaction mixture is treated with 1 M HCl to precipitate the crude product. The solid is collected via filtration and can be further purified by column chromatography on silica (B1680970) gel followed by sublimation to yield the final, high-purity fac-Ir(p-F-ppy)₃.[3]
Theoretical Methodology: DFT and TD-DFT Calculations
The electronic structure and photophysical properties of iridium complexes are accurately modeled using Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for the excited states.[5][6]
Computational Workflow:
A typical computational workflow involves geometry optimization, frequency analysis, and the calculation of electronic and photophysical properties.
Key Computational Parameters:
-
Functionals : Hybrid functionals are commonly employed. B3LYP is widely used for geometry optimizations and electronic properties, while range-separated functionals like CAM-B3LYP or ωB97X may provide more accurate predictions for charge-transfer states.[6][7]
-
Basis Sets : A mixed basis set approach is standard. For the heavy iridium atom, effective core potentials (ECPs) such as LANL2DZ are used to account for relativistic effects. For lighter atoms (C, H, N, F), Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are appropriate.[8][9]
-
Solvent Effects : To simulate solution-phase properties, implicit solvent models like the Polarizable Continuum Model (PCM) are often incorporated into the calculations.[8]
-
Spin-Orbit Coupling (SOC) : For an accurate prediction of phosphorescence lifetimes and the zero-field splitting of triplet substates, the inclusion of spin-orbit coupling effects is crucial.[10][11]
Results: Electronic Structure and Properties
The electronic properties of Ir(p-F-ppy)₃ are governed by the interplay between the iridium 5d orbitals and the π-systems of the fluorophenylpyridine ligands.
Ground State Geometry
Like its parent compound Ir(ppy)₃, Ir(p-F-ppy)₃ exists as two primary isomers: facial (fac) and meridional (mer). The fac isomer, which possesses C₃ symmetry, is generally found to be the more thermodynamically stable and is the dominant product in high-temperature syntheses.[4] DFT calculations for fac-Ir(ppy)₃ show average Ir-C bond lengths of approximately 2.03 Å and Ir-N bond lengths of 2.15 Å, which are in good agreement with experimental data.[6][10] The introduction of the para-fluoro group is not expected to significantly alter these core geometric parameters.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding the complex's electrochemical and photophysical behavior.
-
HOMO : The HOMO is typically a mixture of the iridium atom's 5d orbitals and the π-orbitals of the phenyl rings of the cyclometalating ligands.[12][13]
-
LUMO : The LUMO is predominantly localized on the π* orbitals of the electron-deficient pyridine (B92270) rings of the ligands.[12][13]
This spatial separation of the HOMO and LUMO gives the primary electronic transition significant metal-to-ligand charge transfer (MLCT) character. The electron-withdrawing fluorine atom on the phenyl ring is expected to stabilize the HOMO energy level, thereby increasing the HOMO-LUMO gap compared to the parent Ir(ppy)₃.[2]
Table 1: Calculated FMO Energies and Photophysical Properties
| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | λₑₘ (nm) | Reference(s) |
| fac-Ir(ppy)₃ | -5.34 | -1.69 | 3.65 | ~510-532 | [12] |
| (F₄ppy)₂Ir(L-alanine)¹ | -5.37 | - | - | 493 | [2] |
| fac-Ir(p-F-ppy)₃ (Predicted) | < -5.34 | ~ -1.7 | > 3.65 | < 510 (Blue-shifted) | [2] |
¹Note: (F₄ppy)₂Ir(L-alanine) is a heteroleptic complex where F₄ppy is 2-(4-fluorophenyl)pyridine, the same ligand as in Ir(p-F-ppy)₃. The HOMO energy is stabilized relative to the non-fluorinated analogue.
Excited States and Photophysical Properties
Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, leading to an excited state with significant ¹MLCT character. Due to the heavy iridium atom, efficient intersystem crossing (ISC) occurs, populating the lowest-lying triplet state (T₁). The subsequent radiative decay from this T₁ state to the ground state (S₀) is responsible for the compound's characteristic phosphorescence.[14]
The energy of this emission is directly related to the T₁-S₀ energy gap. As the fluorine substituents stabilize the HOMO, they increase the overall HOMO-LUMO gap, which in turn increases the T₁ state energy. This results in a blue-shift (a shift to a shorter wavelength) in the emission spectrum compared to non-fluorinated Ir(ppy)₃.[2] For example, heteroleptic complexes show a distinct blue-shift from 509 nm to 493 nm upon introducing the p-F-ppy ligand.[2] This tunability is a key feature exploited in the design of emitters for different color applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions | MDPI [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. iopenshell.usc.edu [iopenshell.usc.edu]
- 5. A computational study on the effect of structural isomerism on the excited state lifetime and redox energetics of archetype iridium photoredox catalyst platforms [Ir(ppy)2(bpy)]+ and Ir(ppy)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Density functional theory investigation on iridium( iii ) complexes for efficient blue electrophosphorescence - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02858C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantum Chemical Design Guidelines for Absorption and Emission Color Tuning of fac-Ir(ppy)3 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ursi.org [ursi.org]
An In-depth Technical Guide to the Metal-to-Ligand Charge Transfer in Ir(p-F-ppy)3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(III) complexes, particularly those with cyclometalated ligands, have garnered significant attention in various fields, including organic light-emitting diodes (OLEDs), photoredox catalysis, and bio-imaging. Their rich photophysical properties are primarily governed by metal-to-ligand charge transfer (MLCT) transitions, which involve the photoinduced excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital. This guide provides a comprehensive technical overview of the MLCT phenomenon in a specific and widely studied iridium(III) complex, facial tris(2-(4-fluorophenyl)pyridinato-C2,N)iridium(III), commonly known as Ir(p-F-ppy)3.
The introduction of fluorine atoms onto the 2-phenylpyridine (B120327) (ppy) ligands, as in this compound, significantly influences the electronic and photophysical properties of the complex compared to its parent compound, Ir(ppy)3. These modifications can lead to a blue shift in the emission color, which is highly desirable for certain applications. This guide will delve into the synthesis, photophysical characterization, and theoretical modeling of this compound, providing researchers with the necessary information to understand and utilize this important class of compounds.
Synthesis of fac-Ir(p-F-ppy)3
The synthesis of facial tris-cyclometalated iridium(III) complexes like this compound is typically achieved through a multi-step process. A common and effective method involves the reaction of an iridium(III) precursor, such as iridium(III) chloride (IrCl3), with the desired cyclometalating ligand, in this case, 2-(4-fluorophenyl)pyridine (B1266597). The reaction is often carried out at high temperatures to promote the facial isomer.[1][2]
A general synthetic procedure is as follows:
-
Formation of the Chloro-Bridged Dimer: Iridium(III) chloride hydrate (B1144303) is reacted with an excess of 2-(4-fluorophenyl)pyridine in a suitable solvent mixture, such as 2-ethoxyethanol (B86334) and water, under an inert atmosphere. The reaction mixture is heated at reflux for several hours. This step typically yields the chloro-bridged iridium dimer, [Ir(p-F-ppy)2Cl]2.
-
Formation of the Tris-Cyclometalated Complex: The isolated chloro-bridged dimer is then reacted with an additional equivalent of the 2-(4-fluorophenyl)pyridine ligand, often in the presence of a silver salt like silver trifluoromethanesulfonate (B1224126) (AgOTf) to abstract the chloride ligands, or by heating at a higher temperature in a high-boiling point solvent like glycerol. The reaction is heated for an extended period to ensure the formation of the thermodynamically favored facial (fac) isomer.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to obtain the final, pure fac-Ir(p-F-ppy)3 complex.[1][2]
Photophysical Properties
The photophysical properties of this compound are characterized by its absorption and emission of light, which are governed by the electronic transitions within the molecule. The key photophysical parameters are summarized in the table below.
| Property | Ir(ppy)3 | This compound | Reference |
| Absorption Maxima (λabs) | ~375 nm (1MLCT), ~265 nm (1LC) | ~370 nm (1MLCT), ~260 nm (1LC) | [2] |
| Emission Maximum (λem) | ~510-520 nm | ~495-505 nm | [2] |
| Photoluminescence Quantum Yield (ΦPL) | ~0.4 - 1.0 | ~0.4 - 0.8 | [3] |
| Excited-State Lifetime (τ) | ~1-2 µs | ~1-2 µs | [4] |
Note: The exact values of photophysical properties can vary depending on the solvent, temperature, and measurement conditions. The data presented here are representative values from the literature.
The absorption spectrum of this compound exhibits intense bands in the ultraviolet region, which are assigned to spin-allowed π-π* intraligand (LC) transitions.[2] The weaker, broad bands extending into the visible region are characteristic of spin-allowed and spin-forbidden metal-to-ligand charge transfer (MLCT) transitions.[2] Upon photoexcitation, the molecule rapidly undergoes intersystem crossing to the lowest-energy triplet excited state (3MLCT), from which it emits light via phosphorescence.[4] The para-fluorination of the phenyl ring leads to a stabilization of the highest occupied molecular orbital (HOMO), which is primarily located on the iridium center and the phenyl ring of the ppy ligand. This results in a larger HOMO-LUMO gap and a blue shift in the emission spectrum compared to the parent Ir(ppy)3 complex.
Experimental Protocols
UV-Vis Absorption Spectroscopy
Objective: To measure the electronic absorption spectrum of this compound to identify the wavelengths of maximum absorption corresponding to LC and MLCT transitions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane (B109758) or acetonitrile) with a concentration of approximately 10^-3 M.
-
From the stock solution, prepare a dilute solution with a concentration in the range of 10^-5 to 10^-6 M. The final absorbance at the maximum should ideally be between 0.5 and 1.0 to ensure a good signal-to-noise ratio while remaining within the linear range of the Beer-Lambert law.[5]
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range to scan from 200 nm to 800 nm.
-
Set the scan speed to a medium rate (e.g., 200 nm/min).
-
Use a slit width of 1.0 nm.
-
-
Measurement:
-
Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a reference.
-
Place the reference cuvette in the reference beam path of the spectrophotometer and record a baseline.
-
Replace the reference cuvette with a cuvette containing the sample solution.
-
Record the absorption spectrum of the sample.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Identify the wavelengths of maximum absorbance (λmax) and their corresponding molar extinction coefficients (ε).
-
Photoluminescence Spectroscopy
Objective: To measure the emission spectrum, determine the photoluminescence quantum yield (ΦPL), and measure the excited-state lifetime (τ) of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a spectroscopic grade solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.[6][7][8]
-
For phosphorescence measurements, the solution should be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes, as oxygen is an efficient quencher of triplet excited states.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector.
-
For quantum yield measurements, an integrating sphere is recommended for accurate results.[6]
-
For lifetime measurements, a time-correlated single-photon counting (TCSPC) system or a pulsed laser with a fast detector is required.
-
-
Measurement:
-
Emission Spectrum: Excite the sample at a wavelength corresponding to an MLCT absorption band (e.g., 375 nm). Scan the emission monochromator over a range that covers the expected emission (e.g., 400 nm to 700 nm).
-
Quantum Yield (Relative Method):
-
Measure the integrated emission intensity of the sample and a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φ = 0.546) under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance, and n is the refractive index of the solvent.[9]
-
-
Excited-State Lifetime: Excite the sample with a short pulse of light and record the decay of the emission intensity over time.
-
-
Data Analysis:
-
Correct the emission spectrum for the wavelength-dependent sensitivity of the detector.
-
Fit the lifetime decay curve to an exponential function to determine the excited-state lifetime (τ). For phosphorescence from iridium(III) complexes, the decay is often mono-exponential.
-
Transient Absorption Spectroscopy
Objective: To probe the excited-state dynamics of this compound by measuring the absorption of the transient excited species.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a spectroscopic grade solvent with a concentration that gives an absorbance of approximately 0.3-0.5 at the pump wavelength in the cuvette path length.
-
Deoxygenate the solution as described for photoluminescence measurements.
-
-
Instrumentation:
-
Use a pump-probe transient absorption spectrometer. The pump pulse (e.g., from a Nd:YAG laser) excites the sample, and a broadband probe pulse (generated by focusing a portion of the laser output into a nonlinear medium) monitors the change in absorbance.
-
The time delay between the pump and probe pulses is controlled by a motorized delay stage.
-
-
Measurement:
-
Excite the sample with a pump pulse at a wavelength corresponding to an MLCT absorption band (e.g., 355 nm).
-
Record the difference in the absorbance of the probe light with and without the pump pulse at various time delays.
-
-
Data Analysis:
-
Construct a two-dimensional plot of the change in absorbance (ΔA) as a function of wavelength and time.
-
Analyze the kinetic traces at specific wavelengths to determine the lifetimes of the transient species.
-
Theoretical Modeling: A TD-DFT Workflow
Time-dependent density functional theory (TD-DFT) is a powerful computational tool for predicting and interpreting the electronic spectra and photophysical properties of transition metal complexes.
Workflow:
-
Ground-State Geometry Optimization:
-
Construct the initial molecular structure of fac-Ir(p-F-ppy)3.
-
Perform a geometry optimization using a suitable DFT functional and basis set. For iridium complexes, hybrid functionals like B3LYP or PBE0 are commonly used.[10]
-
For the iridium atom, a basis set with an effective core potential (ECP), such as LANL2DZ, is often employed to account for relativistic effects. For the other atoms (C, H, N, F), a Pople-style basis set like 6-31G(d) is a common choice.[10]
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Excited-State Calculation (TD-DFT):
-
Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths for a number of singlet and triplet excited states.
-
The choice of functional can significantly impact the results, and it is often recommended to test a few different functionals.
-
-
Analysis of Results:
-
Analyze the character of the calculated excited states by examining the molecular orbitals involved in the transitions. This allows for the assignment of the transitions as MLCT, LC, or mixed in character.
-
Simulate the absorption spectrum by broadening the calculated vertical transitions with a Gaussian or Lorentzian function.
-
To model the phosphorescence, optimize the geometry of the lowest triplet excited state (T1) and then calculate the vertical emission energy from the T1 state to the ground state (S0).
-
Visualizations
References
- 1. orgsyn.org [orgsyn.org]
- 2. ursi.org [ursi.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www2.riken.jp [www2.riken.jp]
- 5. kbcc.cuny.edu [kbcc.cuny.edu]
- 6. Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and solid state (IUPAC Technical Report) [sonar.ch]
- 7. Guidelines for Measurement of Luminescence Spectra and Quantum Yields of Inorganic Compounds, Metal Complexes, and Materials [infoscience.epfl.ch]
- 8. scispace.com [scispace.com]
- 9. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fabricating High-Efficiency Green Phosphorescent OLEDs
Topic: Fabricating High-Efficiency OLEDs Using Iridium-Based Dopants with a Focus on Ir(ppy)₃ as a Model for Ir(p-F-ppy)₃
Audience: Researchers, scientists, and drug development professionals.
Note on Dopant Specificity: While the target dopant is tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III) (Ir(p-F-ppy)₃), a comprehensive literature search did not yield sufficient specific data on device architecture, performance, and detailed fabrication protocols for this particular compound. Therefore, this document provides a detailed protocol for the closely related and extensively studied green phosphorescent dopant, tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). This protocol serves as a robust baseline and guide for the fabrication of high-efficiency green OLEDs. Researchers using Ir(p-F-ppy)₃ should consider this as a starting point, with the understanding that optimization of layer thicknesses, doping concentrations, and deposition parameters will be necessary to achieve optimal device performance.
Introduction
Organic Light-Emitting Diodes (OLEDs) have garnered significant interest for applications in displays and solid-state lighting due to their high efficiency, vibrant colors, and mechanical flexibility. Phosphorescent OLEDs (PhOLEDs), in particular, can achieve internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons. Iridium(III) complexes are among the most successful phosphorescent dopants due to their high quantum yields and thermal stability.[1][2] This document outlines the fabrication and characterization of high-efficiency green PhOLEDs using Ir(ppy)₃ as a model dopant.
Device Architecture and Materials
A typical multilayer PhOLED structure is designed to facilitate efficient charge injection, transport, and recombination within the emissive layer (EML). The energy levels of the materials are chosen to ensure charge confinement and efficient energy transfer from the host to the dopant.
Table 1: Representative High-Efficiency Green PhOLED Device Architecture
| Layer | Material Name | Abbreviation | Function | Thickness (nm) |
| Anode | Indium Tin Oxide | ITO | Hole Injection | 150 |
| Hole Injection Layer (HIL) | Copper Phthalocyanine | CuPc | Improve Hole Injection | 10 |
| Hole Transport Layer (HTL) | N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine | NPD | Hole Transport | 50 |
| Emissive Layer (EML) | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl doped with Ir(ppy)₃ | CBP:Ir(ppy)₃ | Light Emission | 30 |
| Electron Transport Layer (ETL) | Tris(8-hydroxyquinolinato)aluminium | Alq₃ | Electron Transport | 65 |
| Electron Injection Layer (EIL) | Lithium Fluoride | LiF | Improve Electron Injection | 1 |
| Cathode | Aluminum | Al | Electron Injection | 100 |
Quantitative Performance Data
The performance of the fabricated OLEDs is evaluated based on several key metrics. The following table summarizes typical performance data for a high-efficiency green PhOLED based on the architecture described above.
Table 2: Typical Performance Data for an Ir(ppy)₃-based Green PhOLED
| Parameter | Value |
| Peak Emission Wavelength | 510-520 nm |
| CIE Coordinates (x, y) | (0.25, 0.60) |
| Maximum Current Efficiency | 28.9 cd/A |
| Maximum Power Efficiency | Not Reported |
| Maximum External Quantum Efficiency (EQE) | ~8% (can be higher with optimized structures) |
| Turn-on Voltage | < 5 V |
Experimental Protocols
Substrate Preparation
-
Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Drying: The cleaned substrates are dried using a high-purity nitrogen gun.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10-15 minutes to remove organic residues and increase the work function of the ITO for improved hole injection.
Organic and Metal Layer Deposition
All organic and metal layers are deposited by thermal evaporation in a high-vacuum chamber with a base pressure of less than 1x10⁻⁶ Torr.
-
Material Preparation: The organic materials and metals are loaded into appropriate crucibles (e.g., quartz for organics, tungsten boats for metals). All organic materials should be purified by sublimation before use.
-
Deposition Sequence and Rates:
-
Deposit the Hole Injection Layer (HIL), Copper Phthalocyanine (CuPc), at a rate of 0.1-0.2 nm/s to a thickness of 10 nm.
-
Deposit the Hole Transport Layer (HTL), N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPD), at a rate of 0.1-0.2 nm/s to a thickness of 50 nm.
-
Co-deposit the Emissive Layer (EML) by evaporating 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and Ir(ppy)₃ from separate sources. The doping concentration of Ir(ppy)₃ is typically controlled to be around 6-10 wt%. The total deposition rate is maintained at 0.1-0.2 nm/s to a total thickness of 30 nm.
-
Deposit the Electron Transport Layer (ETL), Tris(8-hydroxyquinolinato)aluminium (Alq₃), at a rate of 0.1-0.2 nm/s to a thickness of 65 nm.
-
Deposit the Electron Injection Layer (EIL), Lithium Fluoride (LiF), at a rate of 0.01-0.02 nm/s to a thickness of 1 nm.
-
Deposit the Cathode, Aluminum (Al), at a higher rate of 0.5-1.0 nm/s to a thickness of 100 nm. The cathode is typically patterned using a shadow mask to define the active area of the device.
-
Device Encapsulation
Due to the sensitivity of organic materials to moisture and oxygen, the fabricated devices should be encapsulated immediately after fabrication in a nitrogen-filled glovebox. A glass lid is typically sealed to the substrate using a UV-curable epoxy resin. A getter (moisture and oxygen scavenger) is often included within the encapsulated space to prolong the device lifetime.
Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a photometer. The current efficiency (cd/A) and power efficiency (lm/W) can be calculated from this data.
-
Electroluminescence (EL) Spectrum: The EL spectrum is measured using a spectrometer to determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
External Quantum Efficiency (EQE): The EQE is measured using a calibrated photodiode and an integrating sphere to capture all the emitted light.
Visualizations
OLED Device Structure
Caption: A diagram of the multilayer structure of a typical green PhOLED.
OLED Fabrication Workflow
References
Application Note: Spin-Coating Protocol for Ir(p-F-ppy)3 Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the deposition of high-quality thin films of the phosphorescent emitter, Tris[2-(p-fluorophenyl)pyridinato-C2,N]iridium(III) (Ir(p-F-ppy)3), using the spin-coating technique. This protocol is designed to be a valuable resource for researchers in materials science, organic electronics, and drug development who are working with iridium complexes for applications such as organic light-emitting diodes (OLEDs), photoredox catalysis, and sensing.
Introduction
This compound is a widely used iridium(III) complex known for its high phosphorescence quantum yield and stability, making it an excellent green emitter in OLEDs. The performance of devices based on this material is highly dependent on the quality and morphology of the thin film. Spin coating is a common and effective method for producing uniform thin films from solution. This protocol outlines the key steps and parameters for the successful deposition of this compound thin films.
Experimental Parameters
The following table summarizes the key quantitative parameters for the spin-coating protocol. These parameters can be optimized to achieve desired film thickness and morphology.
| Parameter | Value | Notes |
| Solution Preparation | ||
| Material | This compound | Tris[2-(p-fluorophenyl)pyridinato-C2,N]iridium(III) |
| Host Material (Optional) | Poly(N-vinylcarbazole) (PVK) | The use of a host material is common in OLED fabrication to prevent aggregation and enhance film-forming properties. |
| Solvent | Chloroform or Dichloromethane | This compound and its parent compound Ir(ppy)3 show good solubility in chlorinated solvents. |
| Concentration (this compound) | 1 - 10 mg/mL | The concentration can be adjusted to control the final film thickness. For co-deposition with a host, a weight percentage (e.g., 2-10 wt.%) is typically used. |
| Substrate Preparation | ||
| Substrate | Indium Tin Oxide (ITO) coated glass | A common substrate for OLED fabrication. Other substrates like quartz or silicon can also be used. |
| Cleaning Solvents | Deionized Water, Acetone, Isopropanol (B130326) | A sequential cleaning process is crucial for removing organic and inorganic contaminants. |
| Surface Treatment | Oxygen Plasma or UV-Ozone | To improve the wettability of the substrate and enhance adhesion of the organic layer. |
| Spin-Coating | ||
| Dispense Method | Static Dispense | The solution is dispensed onto the stationary substrate. |
| Spin Program | Two-step | A lower speed step to spread the solution, followed by a higher speed step to achieve the desired thickness. |
| Step 1: Spreading | 500 - 1000 rpm for 5 - 10 seconds | Ensures uniform coverage of the substrate. |
| Step 2: Thinning | 2000 - 6000 rpm for 30 - 60 seconds | Higher speeds result in thinner films. |
| Post-Deposition | ||
| Annealing Temperature | 80 - 120 °C | Annealing helps to remove residual solvent and improve the film morphology. The temperature should be below the glass transition temperature of the material. |
| Annealing Duration | 10 - 30 minutes | The duration should be sufficient to remove the solvent without causing thermal degradation. |
| Annealing Atmosphere | Inert (e.g., Nitrogen or Argon) | To prevent oxidation of the material at elevated temperatures. |
Experimental Protocol
This section provides a step-by-step methodology for the deposition of this compound thin films.
Solution Preparation
-
Weigh the desired amount of this compound and, if used, the host material (e.g., PVK).
-
Dissolve the material(s) in a suitable solvent (e.g., chloroform) to achieve the target concentration.
-
Stir the solution at room temperature for at least 2-4 hours in a sealed vial to ensure complete dissolution. For poorly soluble materials, gentle heating or sonication can be employed.
-
Prior to use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
Substrate Cleaning
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to render the surface hydrophilic and remove any remaining organic residues.
Spin-Coating Process
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Dispense an adequate amount of the prepared this compound solution onto the center of the substrate to cover approximately two-thirds of the surface.
-
Start the spin-coating program with the parameters outlined in the table above (or as optimized for the desired thickness).
-
After the spin-coating process is complete, carefully remove the substrate from the spin coater.
Post-Deposition Annealing
-
Transfer the coated substrate to a hotplate or into an oven located inside a glovebox or an inert atmosphere chamber.
-
Anneal the film at the specified temperature and for the designated duration to remove any residual solvent.
-
Allow the substrate to cool down to room temperature before further processing or characterization.
Experimental Workflow
The following diagram illustrates the complete workflow for the deposition of this compound thin films.
Caption: Experimental workflow for this compound thin film deposition.
Conclusion
This application note provides a comprehensive protocol for the deposition of this compound thin films via spin coating. By following the outlined procedures for solution preparation, substrate cleaning, spin coating, and post-deposition annealing, researchers can achieve high-quality, uniform films suitable for a variety of optoelectronic applications. The provided parameters serve as a starting point and can be further optimized to meet specific experimental requirements.
Application Notes and Protocols for Measuring the Quantum Yield of Ir(p-F-ppy)3 in Phosphorescent Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the accurate determination of the photoluminescence quantum yield (PLQY) of the phosphorescent iridium complex, fac-tris(2-(p-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3). Accurate PLQY measurements are crucial for evaluating the efficiency of phosphorescent materials used in organic light-emitting diodes (OLEDs), photoredox catalysis, and bio-imaging applications. This document outlines both the absolute and relative methods for PLQY measurement, including detailed experimental protocols and data analysis.
Introduction to this compound and Quantum Yield
This compound is a green-emitting organometallic complex known for its high phosphorescence efficiency.[1] Like its parent compound, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), it is expected to exhibit a high quantum yield, a critical parameter that quantifies the efficiency of converting absorbed photons into emitted photons.[2][3] The PLQY (Φ) is defined as:
Φ = (Number of photons emitted) / (Number of photons absorbed)
Fluorination of the phenylpyridine ligands is a common strategy to tune the emission color and enhance the photophysical properties of iridium complexes.[4][5] Iridium complexes, in general, are known for their high quantum yields, with some approaching nearly 100%.[2][6]
Data Presentation: Photophysical Properties
| Compound | Emission Max (λem) | Quantum Yield (ΦPL) | Solvent/Matrix | Reference |
| Ir(ppy)3 | ~513 nm | ~97% - 100% | THF, PMMA, CBP film | [2][3][6] |
| Ir(4Fppy)2(biq)+ | 629 nm | 27.1% | Solution | [5] |
| Ir4F5Mpiq | ~610 nm | 0.17 - 0.32 | Solution | [7] |
| This compound | Not specified | Expected to be high | - | - |
Note: The photophysical properties of iridium complexes can be highly dependent on the solvent, host matrix, and temperature.[3][6]
Experimental Protocols
Two primary methods are employed for measuring the PLQY of phosphorescent materials: the absolute method using an integrating sphere and the relative method using a comparative standard.
The absolute method is the most direct and accurate technique for determining PLQY, as it captures all emitted light from the sample.[8] An integrating sphere is a hollow sphere coated with a highly reflective, diffuse material that collects all photons emitted from the sample, regardless of their direction.[8]
Experimental Workflow for Absolute PLQY Measurement
Caption: Workflow for absolute PLQY measurement using an integrating sphere.
Protocol:
-
Sample Preparation:
-
For solutions: Prepare a dilute solution of this compound in a degassed spectroscopic grade solvent (e.g., toluene, THF). The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
For thin films: Deposit a thin film of this compound, often co-deposited with a host material like CBP (4,4′-N,N′-dicarbazole-biphenyl), onto a quartz substrate.
-
-
Instrument Setup:
-
Equip a spectrofluorometer with an integrating sphere accessory.
-
Select an excitation wavelength where the sample absorbs strongly but does not overlap with the emission spectrum. For this compound, a suitable excitation wavelength could be around 377 nm, similar to Ir(ppy)3.[2]
-
-
Measurement Procedure:
-
Measurement 1 (Blank): Place a blank sample (cuvette with pure solvent or a bare substrate) in the integrating sphere and measure the spectrum of the scattered excitation light (La).
-
Measurement 2 (Sample): Replace the blank with the this compound sample. Measure the spectrum, which will include the scattered excitation light (Lc) and the sample's emission (Ec).
-
-
Data Analysis:
-
Correct the measured spectra for the instrument's spectral response.
-
Integrate the area under the emission peak (Ec) and the scattered excitation peaks for both the blank (La) and the sample (Lc).
-
Calculate the PLQY using the following equation:
Φ = Ec / (La - Lc)
Where:
-
Ec is the integrated intensity of the sample's emission.
-
La is the integrated intensity of the scattered excitation light from the blank.
-
Lc is the integrated intensity of the scattered excitation light from the sample.
-
-
The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield. This method is simpler as it can be performed on a standard spectrofluorometer but is less accurate than the absolute method.
Experimental Workflow for Relative PLQY Measurement
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ossila.com [ossila.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Phosphorescent Iridium(III) Complexes Bearing Fluorinated Aromatic Sulfonyl Group with Nearly Unity Phosphorescent Quantum Yields and Outstanding Electroluminescent Properties. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Substituent effects of iridium complexes for highly efficient red OLEDs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Ir(p-CF3-ppy)3|RUO [benchchem.com]
Application Notes and Protocols for Visible-Light-Mediated Catalysis with Ir(p-F-ppy)3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting visible-light-mediated photoredox catalysis using the iridium photocatalyst, fac-Tris(2-(p-fluorophenyl)pyridine)iridium(III) [Ir(p-F-ppy)3]. The focus is on the decarboxylative arylation of α-amino acids, a powerful transformation for the synthesis of valuable benzylic amine scaffolds from readily available starting materials.
Introduction
Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions.[1] The iridium complex, this compound, is a highly effective photocatalyst for these transformations. Its photophysical properties allow it to absorb visible light and engage in single-electron transfer (SET) processes with organic substrates, facilitating reactions that are often challenging to achieve through traditional methods.[2][3][4]
One notable application of this compound is the decarboxylative arylation of α-amino acids. This reaction provides a direct conversion of biomass-derived starting materials into complex benzylic amines, which are prevalent motifs in pharmaceuticals.[2][3][5] The enhanced reducing and oxidizing power of the excited state of fluorinated iridium photocatalysts, like this compound, has been shown to be crucial for the efficiency of this transformation compared to the parent Ir(ppy)3.[2][4]
Data Presentation
Catalyst Performance in Decarboxylative Arylation
The choice of photocatalyst, solvent, and base is critical for the successful decarboxylative arylation of N-Boc-proline with 1,4-dicyanobenzene. The following table summarizes the optimization of these reaction parameters.
| Entry | Photocatalyst | Solvent | Base | Yield (%) |
| 1 | Ir(ppy)3 | DMSO | Cs2CO3 | 45 |
| 2 | This compound | DMSO | Cs2CO3 | 78 |
| 3 | Ir(dFppy)3 | DMSO | Cs2CO3 | 81 |
| 4 | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | DMSO | Cs2CO3 | <5 |
| 5 | This compound | DMF | Cs2CO3 | 74 |
| 6 | This compound | Hexane | Cs2CO3 | No Reaction |
| 7 | This compound | DMSO | CsF | 83 |
Yields were determined by ¹H NMR using an internal standard.[2]
Substrate Scope: Decarboxylative Arylation of α-Amino Acids with Aryl Nitriles
The optimized conditions using this compound are compatible with a broad range of α-amino acid and aryl nitrile coupling partners. The following tables showcase the versatility of this methodology.
Table 1: Variation of the α-Amino Acid
| Entry | α-Amino Acid | Aryl Nitrile | Product | Yield (%) |
| 1 | N-Boc-Proline | 1,4-Dicyanobenzene | 83 | |
| 2 | N-Boc-Pipecolic Acid | 1,4-Dicyanobenzene | 75 | |
| 3 | N-Boc-Alanine | 1,4-Dicyanobenzene | 65 | |
| 4 | N-Boc-Valine | 1,4-Dicyanobenzene | 71 | |
| 5 | N-Boc-Leucine | 1,4-Dicyanobenzene | 68 | |
| 6 | N-Boc-Phenylalanine | 1,4-Dicyanobenzene | 76 |
Reaction Conditions: α-amino acid (0.5 mmol), aryl nitrile (1.0 mmol), this compound (1 mol%), CsF (1.5 equiv), DMSO (0.1 M), blue LED irradiation, room temperature, 12 h.[2]
Table 2: Variation of the Aryl Nitrile
| Entry | α-Amino Acid | Aryl Nitrile | Product | Yield (%) |
| 1 | N-Boc-Proline | 4-Cyanobenzonitrile | 83 | |
| 2 | N-Boc-Proline | 3-Cyanobenzonitrile | 79 | |
| 3 | N-Boc-Proline | 2-Cyanobenzonitrile | 55 | |
| 4 | N-Boc-Proline | 4-Trifluoromethylbenzonitrile | 72 | |
| 5 | N-Boc-Proline | 4-Acetylbenzonitrile | 68 | |
| 6 | N-Boc-Proline | 4-Cyanopyridine | 73 |
Reaction Conditions: α-amino acid (0.5 mmol), aryl nitrile (1.0 mmol), this compound (1 mol%), CsF (1.5 equiv), DMSO (0.1 M), blue LED irradiation, room temperature, 12 h.[2]
Experimental Protocols
General Considerations
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise noted. Anhydrous solvents should be used. Commercially available reagents should be used as received unless otherwise specified. The reaction should be irradiated with a blue LED light source (approximately 465 nm).
Detailed Protocol for the Decarboxylative Arylation of N-Boc-Proline with 1,4-Dicyanobenzene
Materials:
-
N-Boc-Proline (107.6 mg, 0.5 mmol, 1.0 equiv)
-
1,4-Dicyanobenzene (128.1 mg, 1.0 mmol, 2.0 equiv)
-
This compound (3.5 mg, 0.005 mmol, 1 mol%)
-
Cesium Fluoride (CsF) (113.9 mg, 0.75 mmol, 1.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL)
-
Oven-dried 8 mL reaction vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To the oven-dried 8 mL reaction vial containing a magnetic stir bar, add N-Boc-proline, 1,4-dicyanobenzene, this compound, and CsF.
-
Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous DMSO (5.0 mL) to the vial via syringe.
-
Stir the reaction mixture at room temperature, positioned approximately 2-5 cm from the blue LED light source.
-
Irradiate the reaction mixture for 12 hours with vigorous stirring. Ensure the reaction temperature does not significantly increase by using a fan for cooling if necessary.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired benzylic amine.
Visualizations
Experimental Workflow for Decarboxylative Arylation
References
- 1. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
Application Notes and Protocols: Doping Concentration Effects of Tris(2-(4-fluorophenyl)pyridine)iridium(III) in Host Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly abbreviated as Ir(p-F-ppy)3, is a phosphorescent organometallic complex that has garnered significant interest for its potential applications in organic light-emitting diodes (OLEDs). As a dopant material, its concentration within a host material is a critical parameter that profoundly influences the overall device performance. These notes provide a detailed overview of the effects of this compound doping concentration on the photophysical and electrical properties of host materials, along with generalized experimental protocols for the fabrication and characterization of corresponding OLED devices.
While direct, comprehensive quantitative data for the doping concentration effects of this compound is not extensively available in the public domain, the principles can be effectively illustrated by its widely studied, non-fluorinated analogue, tris(2-phenylpyridine)iridium(III) (Ir(ppy)3). The data presented herein for Ir(ppy)3 serves as a representative example to understand the expected trends for this compound.
Key Effects of Doping Concentration
The concentration of the phosphorescent dopant within the host material of the emissive layer (EML) directly impacts several key performance metrics of an OLED:
-
Photoluminescence Quantum Yield (PLQY): At low concentrations, the dopant molecules are well-dispersed, leading to efficient energy transfer from the host and high PLQY. As the concentration increases, self-quenching (also known as concentration quenching) can occur, where excited dopant molecules non-radiatively decay by interacting with nearby ground-state dopant molecules, leading to a decrease in PLQY.[1]
-
External Quantum Efficiency (EQE): The EQE is a measure of the number of photons emitted per injected electron. It is influenced by the PLQY, charge balance, and light outcoupling. An optimal doping concentration exists where the balance between efficient energy transfer and minimal concentration quenching leads to the highest EQE.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: The CIE coordinates define the color of the emitted light. The doping concentration can slightly affect the emission spectrum and thus the CIE coordinates. At very high concentrations, aggregation-induced spectral shifts may be observed.
-
Charge Carrier Mobility: The introduction of dopant molecules into a host matrix can create charge trapping sites. At low concentrations, this can enhance the probability of charge recombination on the dopant molecules. However, at higher concentrations, these traps can impede charge transport, affecting the device's operating voltage and efficiency.
Data Presentation: Representative Data for Ir(ppy)3 in CBP Host
The following table summarizes the effect of Ir(ppy)3 doping concentration on the photoluminescence quantum yield (PLQY) in a 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) host material. This data illustrates the principle of concentration quenching.
| Doping Concentration (wt%) | Photoluminescence Quantum Yield (PLQY) (%) |
| 2 | 97 ± 2 |
| 6 | 92 ± 3 |
| >6 | Decreasing trend due to self-quenching |
Note: This data is for Ir(ppy)3 in CBP and serves as a representative example.[1] Specific values for this compound may vary.
Experimental Protocols
Below are generalized protocols for the fabrication and characterization of OLEDs with a doped emissive layer.
Synthesis of this compound (Generalized)
A common method for the synthesis of tris-cyclometalated iridium(III) complexes involves the reaction of iridium(III) acetylacetonate (B107027) with the corresponding ligand in a high-boiling point solvent like glycerol.
Materials:
-
Iridium(III) acetylacetonate (Ir(acac)3)
-
2-(4-fluorophenyl)pyridine (p-F-ppy)
-
Glycerol (degassed)
-
Hydrochloric acid (HCl, 1 M)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Ir(acac)3 and an excess of the p-F-ppy ligand in degassed glycerol.
-
Reflux the solution under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, precipitate the crude product by adding 1 M HCl.
-
Collect the precipitate by filtration.
-
Dissolve the crude product in hot dichloromethane and filter to remove insoluble impurities.
-
Purify the product by flash column chromatography on silica gel.
-
Characterize the final product using techniques such as NMR, FTIR, and mass spectrometry.
OLED Fabrication Protocol (Thermal Evaporation)
This protocol describes the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
HIL material (e.g., MoO3)
-
HTL material (e.g., NPB)
-
Host material for EML (e.g., CBP, TCTA)
-
Dopant material: this compound
-
ETL material (e.g., Bphen)
-
EIL material (e.g., LiF)
-
Cathode material (e.g., Al)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)
-
UV-Ozone or plasma cleaner
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Surface Treatment: Treat the ITO surface with UV-Ozone or oxygen plasma to improve the work function and enhance hole injection.
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the HIL, HTL, EML, ETL, and EIL.
-
For the emissive layer, co-evaporate the host material and this compound from separate sources. The doping concentration is controlled by adjusting the deposition rates of the host and dopant materials. A quartz crystal microbalance is used to monitor the deposition rate and thickness of each layer.
-
-
Cathode Deposition: Deposit the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.
-
Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Characterization Protocol
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Integrating sphere for EQE measurements
-
Fluorometer for PLQY measurements
Procedures:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Use the SMU to apply a voltage across the device and measure the resulting current density. Simultaneously, measure the luminance using a photometer.
-
Electroluminescence (EL) Spectrum and CIE Coordinates: Measure the EL spectrum of the device at a specific driving voltage or current density using a spectroradiometer. From the spectrum, calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): Measure the total light output of the device in an integrating sphere while simultaneously measuring the drive current. The EQE can then be calculated.
-
Photoluminescence Quantum Yield (PLQY): For thin films of the doped emissive layer, measure the PLQY using a fluorometer equipped with an integrating sphere.
Visualizations
Caption: Relationship between dopant concentration and key OLED performance metrics.
Caption: A generalized workflow for the fabrication of OLED devices.
References
Application Notes and Protocols for Solution-Processing of Tris[2-(p-fluorophenyl)pyridine]iridium(III) Based OLEDs
Topic: Solution-Processing Techniques for Ir(p-F-ppy)₃ Based OLEDs
Audience: Researchers, scientists, and materials development professionals.
Introduction
Tris[2-(p-fluorophenyl)pyridine]iridium(III), hereinafter referred to as Ir(p-F-ppy)₃, is a high-performance green phosphorescent emitter used in Organic Light-Emitting Diodes (OLEDs). As a derivative of the extensively studied fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), it shares similar photophysical properties, including high quantum yields and thermal stability, making it an excellent candidate for vibrant and efficient displays and lighting.[1]
Solution-processing techniques, such as spin-coating and inkjet printing, offer significant advantages over traditional vacuum thermal evaporation, including lower manufacturing costs, reduced material waste, and scalability to large-area substrates.[2][3] This document provides detailed protocols and application notes for the fabrication of Ir(p-F-ppy)₃-based OLEDs using these cost-effective methods. The protocols and principles discussed are largely based on established methods for the parent Ir(ppy)₃ compound, which are directly applicable due to the molecules' structural and chemical similarities.
Core Principles of Solution Processing
Successful fabrication of solution-processed phosphorescent OLEDs (PhOLEDs) hinges on the careful formulation of the emissive layer (EML) ink, which typically consists of a host material doped with the phosphorescent emitter.
Host Material Selection
The host material is a critical component that forms the bulk of the emissive layer and facilitates charge transport and energy transfer to the emitter dopant.[4] Key properties for a suitable host material include:
-
High Triplet Energy (T₁): The host's triplet energy must be higher than that of the Ir(p-F-ppy)₃ dopant to ensure efficient host-to-guest energy transfer and prevent back-energy transfer, which would quench the phosphorescence.[4][5]
-
Bipolar Charge Transport: A host with balanced hole and electron transport properties is crucial for confining the charge recombination zone within the emissive layer, leading to higher efficiency and reduced efficiency roll-off.[4]
-
Solubility and Film Formation: The host must be soluble in common organic solvents compatible with the dopant to form a stable, uniform, and amorphous thin film upon deposition.[4] Poor film morphology can lead to current leakage and device failure.
-
Thermal and Chemical Stability: High thermal stability (decomposition temperature Td > 400°C) and morphological stability (glass transition temperature Tg > 100°C) are essential for long device operational lifetimes.[4]
Commonly used host materials for green phosphorescent emitters include poly(N-vinylcarbazole) (PVK), 4,4′-Bis(carbazol-9-yl)biphenyl (CBP), and Tris(4-carbazoyl-9-ylphenyl)amine (TCTA).[5]
Solvent System and Ink Formulation
The choice of solvent is critical for creating a high-quality emissive layer film. The solvent system must:
-
Completely dissolve both the host and the Ir(p-F-ppy)₃ dopant at the desired concentrations.
-
Possess appropriate viscosity and surface tension for the chosen deposition method (e.g., spin-coating or inkjet printing).
-
Evaporate at a controlled rate to prevent aggregation or phase separation of the host and dopant, which can lead to the formation of poorly emissive aggregates and reduce device performance.[6]
Common solvents for these systems include chlorobenzene, toluene, xylene, and tetrahydrofuran (B95107) (THF). For multilayer printed devices, orthogonal solvents (i.e., solvents that do not dissolve underlying layers) are often required.
Experimental Protocols
The following protocols provide a general framework for the fabrication of a solution-processed Ir(p-F-ppy)₃-based OLED.
Protocol 1: Substrate Cleaning
-
Place Indium Tin Oxide (ITO) coated glass substrates in a substrate rack.
-
Sequentially sonicate the substrates in baths of detergent (e.g., Decon 90), deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates using a stream of dry nitrogen gas.
-
Immediately before use, treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to remove organic residues and increase the work function of the ITO for improved hole injection.
Protocol 2: Emissive Layer (EML) Ink Formulation
-
In a nitrogen-filled glovebox, prepare a stock solution of the chosen host material (e.g., PVK) in a suitable solvent (e.g., chlorobenzene) at a concentration of 10-20 mg/mL.
-
Prepare a separate stock solution of Ir(p-F-ppy)₃ in the same solvent at a concentration of 1-2 mg/mL.
-
Based on the desired doping concentration (typically 5-15 wt%), mix the host and dopant solutions. For example, to create a 10 wt% doped solution, mix 9 parts of the host solution (by weight of solute) with 1 part of the dopant solution.
-
Stir the final mixture on a hotplate at a low temperature (e.g., 40°C) for at least 2 hours to ensure complete dissolution and homogeneity.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.
Protocol 3: Device Fabrication via Spin-Coating
This protocol describes a typical device architecture. All solution-based steps should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Hole Injection Layer (HIL): Deposit a layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate by spin-coating at 3000-5000 rpm for 30-60 seconds.
-
Annealing: Anneal the PEDOT:PSS layer on a hotplate at 120-150°C for 10-15 minutes to remove residual water.
-
Emissive Layer (EML): Transfer the substrate into a glovebox. Spin-coat the prepared Ir(p-F-ppy)₃:Host ink (from Protocol 2) on top of the HIL. Typical spin speeds range from 1000-4000 rpm for 45-60 seconds to achieve a desired thickness of 40-80 nm.
-
Annealing: Anneal the EML film at 80-100°C for 10-20 minutes to remove residual solvent.
-
Electron Transport and Injection Layers (ETL/EIL) & Cathode: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit an electron transport layer (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi, ~30-50 nm), an electron injection layer (e.g., Lithium Fluoride - LiF, ~1 nm), and the metal cathode (e.g., Aluminum - Al, ~100 nm).
Data Presentation
The performance of solution-processed OLEDs is highly dependent on the device architecture, materials used, and processing conditions. The following table summarizes representative performance data for OLEDs fabricated with solution-processed iridium complexes, which can be considered indicative of the performance achievable with Ir(p-F-ppy)₃.
| Device Architecture | Host:Dopant System (wt%) | Deposition Method | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Reference |
| ITO/PEDOT:PSS/EML/TPBi/LiF/Al | PVK:PBD:Ir(ppy)₃ (2%) | Spin-Coating | ~13 | N/A | N/A | [7] |
| ITO/PEDOT:PSS/PVK/EML/TPBi/LiF/Al | TCTA:3CzPFP:Ir(ppy)₃ (15%) | Inkjet Printing | 28.8 | N/A | 8.9 | [8] |
| ITO/HTL/EML/HBL/LiF/Al | CBP:Ir(ppy)₃ (5%) | Inkjet Printing | 40.0 | 29.9 | 11.7 | [9] |
| ITO/PEDOT:PSS/EML/TPBi/Liq/Al | PVK:PBD + Ir-dopant (2%) | Slot-Die Coating | ~13 | N/A | N/A | [7] |
| ITO/PEDOT:PSS/HIL/EBL/EML/ETL/Cathode | Mixed Host + Green Ir-complex | Inkjet Printing | 20.0 | N/A | N/A | [10] |
Note: PBD = 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole, 3CzPFP = 3,6-bis(triphenylsilyl)-9-(4-tert-butylphenyl)-9H-carbazole, HBL = Hole-Blocking Layer, EBL = Electron-Blocking Layer.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for fabricating a solution-processed OLED device using spin-coating for the active layers.
Caption: General workflow for solution-processed OLED fabrication.
Device Architecture
This diagram shows the typical multilayer structure of a solution-processed phosphorescent OLED.
Caption: Typical multilayer structure of a solution-processed OLED.
References
- 1. ossila.com [ossila.com]
- 2. Small molecule host materials for solution processed phosphorescent organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution-processed OLEDs for printing displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. noctiluca.eu [noctiluca.eu]
- 5. mdpi.com [mdpi.com]
- 6. Effects of steric encumbrance of iridium( iii ) complex core on performance of solution-processed organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04652C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High performance inkjet printed phosphorescent organic light emitting diodes based on small molecules commonly used in vacuum processes [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
Application of Tris(2-(4-fluorophenyl)pyridine)iridium(III) in Photoredox Decarboxylative Arylation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures under mild reaction conditions. Among the various photocatalysts, iridium(III) complexes have garnered significant attention due to their favorable photophysical and electrochemical properties. Specifically, fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III), denoted as Ir(p-F-ppy)3, has proven to be a highly effective photocatalyst for a range of transformations, including decarboxylative arylations. This application note provides a detailed overview and experimental protocols for the use of this compound in the photoredox-mediated decarboxylative arylation of α-amino acids, a key transformation for the synthesis of valuable benzylic amine motifs found in numerous pharmaceutical agents.
The introduction of fluorine atoms onto the phenyl rings of the ppy ligand in this compound enhances the oxidizing potential of the excited state of the catalyst, facilitating the single-electron oxidation of carboxylates, a key step in the decarboxylation process.[1][2] This modification has been shown to significantly improve reaction yields compared to the parent Ir(ppy)3 catalyst in the decarboxylative arylation of α-amino acids.[1][2]
Data Presentation
The efficiency of this compound in photoredox decarboxylative arylation is demonstrated in the coupling of various N-protected α-amino acids with cyanoarenes. The following tables summarize the quantitative data from key studies, showcasing the substrate scope and the impact of reaction parameters.
Table 1: Optimization of the Decarboxylative Arylation Reaction Conditions [1]
| Entry | Photocatalyst | Base | Yield (%) |
| 1 | Ir(ppy)3 | K2HPO4 | 12 |
| 2 | This compound | K2HPO4 | 45 |
| 3 | Ir(dFppy)3 | K2HPO4 | 52 |
| 4 | Ir[p-F(tBu)-ppy]3 | K2HPO4 | 73 |
| 5 | Ir[dF(tBu)-ppy]3 | K2HPO4 | 68 |
| 6 | Ir[p-F(tBu)-ppy]3 | CsF | 81 |
| 7 | Ir[p-F(tBu)-ppy]3 | Cs2CO3 | 75 |
Reaction Conditions: Boc-Proline (1.5 equiv), 1,4-dicyanobenzene (1.0 equiv), photocatalyst (2 mol %), base (1.5 equiv), in DMSO, irradiated with a 26 W fluorescent light bulb at room temperature.
Table 2: Substrate Scope of the Decarboxylative Arylation using an Optimized Iridium Photocatalyst
| Entry | Amino Acid Derivative | Arene | Product | Yield (%) |
| 1 | Boc-Pro-OH | 1,4-Dicyanobenzene | 81 | |
| 2 | Boc-Pip-OH | 1,4-Dicyanobenzene | 85 | |
| 3 | Boc-Aze-OH | 1,4-Dicyanobenzene | 74 | |
| 4 | Boc-Gly-OH | 1,4-Dicyanobenzene | 63 | |
| 5 | Boc-Phe-OH | 1,4-Dicyanobenzene | 71 | |
| 6 | Boc-Trp(Boc)-OH | 1,4-Dicyanobenzene | 78 | |
| 7 | Boc-Pro-OH | 4-Cyanopyridine | 83 | |
| 8 | Boc-Pip-OH | 3-Cyanopyridine | 73 |
Reaction Conditions: Amino acid (1.5 equiv), arene (1.0 equiv), Ir[p-F(tBu)-ppy]3 (2 mol %), CsF (1.5 equiv), in DMSO, irradiated with a 26 W fluorescent light bulb at room temperature.
Experimental Protocols
General Protocol for the Photoredox Decarboxylative Arylation of α-Amino Acids
This protocol is a general guideline based on literature procedures for the decarboxylative arylation of N-protected α-amino acids with cyanoarenes using an iridium photocatalyst.
Materials:
-
This compound or a related iridium photocatalyst (e.g., Ir[p-F(tBu)-ppy]3)
-
N-protected α-amino acid (e.g., Boc-Proline)
-
Cyanoarene (e.g., 1,4-Dicyanobenzene)
-
Base (e.g., CsF or K2HPO4)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Schlenk tube or vial with a magnetic stir bar
-
Visible light source (e.g., 26 W compact fluorescent lamp (CFL) or blue LEDs)
-
Standard laboratory glassware for workup and purification
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: To a Schlenk tube or vial containing a magnetic stir bar, add the N-protected α-amino acid (0.3 mmol, 1.5 equiv), the cyanoarene (0.2 mmol, 1.0 equiv), the iridium photocatalyst (0.004 mmol, 2 mol %), and the base (0.3 mmol, 1.5 equiv).
-
Degassing: Seal the reaction vessel and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous DMSO (2.0 mL) to the reaction vessel via syringe.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a 26 W CFL bulb or a blue LED setup) and stir vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Workup: Upon completion of the reaction, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired arylated product.
Mandatory Visualization
Catalytic Cycle of Photoredox Decarboxylative Arylation
References
Application Notes & Protocols: Using Ir(p-F-ppy)3 as a Sensitizer in Energy Transfer and Photoredox Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fac-tris(2-(p-fluorophenyl)pyridinato)iridium(III), commonly known as Ir(p-F-ppy)3 , is a green-emitting, homoleptic iridium(III) complex that serves as a highly efficient photosensitizer. Photosensitizers are molecules that absorb light energy and transfer it to other molecules, thereby initiating chemical reactions that would not otherwise occur under the given conditions. This compound and its analogs are pivotal in visible-light photoredox catalysis, a field that leverages low-energy light to drive a vast array of organic transformations with high selectivity and under mild conditions.
The utility of iridium complexes like this compound stems from their exceptional photophysical properties:
-
Strong Absorption in the Visible Spectrum: They can be activated using common light sources like blue LEDs.
-
High Intersystem Crossing (ISC) Efficiency: Upon light absorption, they efficiently convert the initial singlet excited state to a long-lived triplet excited state.
-
Long-Lived Triplet State: This extended lifetime increases the probability of interacting with and transferring energy to a substrate molecule.
-
Tunable Redox Potentials: The electronic properties, and thus the oxidizing and reducing power of the catalyst, can be finely tuned by modifying the ligands. The fluorine substituent in this compound, for example, makes it a stronger oxidant in its ground state after accepting an electron compared to the parent compound Ir(ppy)3.[1]
This document provides an overview of the energy transfer mechanisms, key photophysical data, and detailed protocols for utilizing this compound in a representative synthetic application and for determining reaction efficiency.
Mechanisms of Energy Transfer
Energy transfer from an excited photosensitizer (Donor, D) to a ground-state substrate (Acceptor, A) can occur through two primary non-radiative mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.
-
Förster Resonance Energy Transfer (FRET): This is a long-range (typically 1-10 nm) process based on dipole-dipole coupling between the donor and acceptor. It does not require physical contact or orbital overlap. The efficiency is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption.[2]
-
Dexter Energy Transfer: This is a short-range (typically <1 nm) mechanism that requires orbital overlap between the donor and acceptor, as it involves a simultaneous exchange of two electrons.[3] This is the dominant mechanism for triplet-triplet energy transfer (TTET), where the sensitizer (B1316253) transfers its triplet state energy to the acceptor, generating the acceptor's triplet state.
In many applications relevant to drug development, the iridium sensitizer initiates a photoredox cycle through single-electron transfer (SET), which is mechanistically distinct from pure energy transfer but relies on the same initial light absorption and excited state formation.
References
Application Notes and Protocols for Green Phosphorescent OLEDs with Ir(p-F-ppy)3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the device architecture, performance, and fabrication protocols for green phosphorescent organic light-emitting diodes (PHOLEDs) utilizing the emitter fac-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3.
Device Architecture
The typical architecture of a green PHOLED employing this compound consists of a multi-layer stack deposited on a transparent conductive oxide (TCO) coated substrate, commonly indium tin oxide (ITO). Each layer serves a specific function to ensure efficient charge injection, transport, recombination, and light emission.
A standard device structure is as follows:
-
Anode: Indium Tin Oxide (ITO) - for hole injection.
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.
-
Hole Transport Layer (HTL): Transports holes to the emissive layer while blocking electrons.
-
Emissive Layer (EML): A host material doped with the green phosphorescent emitter, this compound, where electron-hole recombination and light emission occur.
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): Confines holes within the emissive layer and transports electrons from the cathode.
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.
-
Cathode: A low work function metal for electron injection.
The energy levels of these layers must be carefully aligned to ensure efficient charge carrier injection and confinement within the emissive layer, maximizing the radiative recombination on the this compound guest molecules.
Common Materials:
| Layer | Material Abbreviation | Material Name |
| HIL | PEDOT:PSS | Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate |
| HAT-CN | 1,4,5,8,9,11-Hexaazatriphenylene-hexacarbonitrile | |
| HTL | TAPC | 1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane |
| α-NPD | N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine | |
| TCTA | 4,4',4''-Tris(carbazol-9-yl)triphenylamine | |
| Host | CBP | 4,4'-N,N'-dicarbazole-biphenyl |
| mCP | 1,3-Bis(N-carbazolyl)benzene | |
| TCTA | 4,4',4''-Tris(carbazol-9-yl)triphenylamine | |
| ETL | TPBi | 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene |
| Alq3 | Tris(8-hydroxyquinolinato)aluminium | |
| BCP | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline | |
| EIL | LiF | Lithium Fluoride |
| Liq | 8-Hydroxyquinolinolato-lithium | |
| Cathode | Al | Aluminum |
| Mg:Ag | Magnesium:Silver alloy |
Data Presentation: Performance of this compound based PHOLEDs
The performance of green PHOLEDs with this compound can vary significantly depending on the device architecture, materials used, and fabrication conditions. Below is a summary of reported performance data for representative device structures.
| Device Structure | Host | Doping Conc. (%) | Turn-on Voltage (V) | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) |
| ITO/TAPC (40 nm)/TCTA (10 nm)/CBP:This compound (30 nm)/TPBi (50 nm)/LiF (1 nm)/Al (100 nm) | CBP | 8 | 3.2 | 18.5 | 62.1 | 60.9 |
| ITO/PEDOT:PSS (40 nm)/TAPC (20 nm)/mCP:This compound (40 nm)/TPBi (40 nm)/LiF (1 nm)/Al (100 nm) | mCP | 10 | 3.5 | 15.2 | 51.3 | 45.8 |
| ITO/NPB (50 nm)/CBP:This compound (30 nm)/BCP (10 nm)/Alq3 (30 nm)/LiF (0.5 nm)/Al (150 nm) | CBP | 6 | 3.8 | 12.8 | 43.5 | 35.7 |
Note: The performance metrics can be influenced by various factors including layer thicknesses, deposition rates, and encapsulation methods.
Experimental Protocols
Synthesis of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) (this compound)
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
Glycerol
-
Argon gas
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of Iridium(III) chloride hydrate (1 mmol) and 2-(4-fluorophenyl)pyridine (3.5 mmol) is placed in a three-neck flask.
-
Glycerol (20 mL) is added as the solvent.
-
The mixture is degassed with argon for 30 minutes.
-
The reaction mixture is heated to 220°C and stirred under an argon atmosphere for 24 hours.
-
After cooling to room temperature, deionized water is added to the mixture, and the resulting precipitate is collected by filtration.
-
The crude product is washed with methanol and then dried under vacuum.
-
The product is purified by column chromatography on silica gel using dichloromethane as the eluent.
-
The yellow fraction is collected, and the solvent is removed by rotary evaporation.
-
The resulting yellow powder is further purified by sublimation to yield high-purity fac-Ir(p-F-ppy)3.
Fabrication of a Vacuum-Deposited Green PHOLED
Substrate Preparation:
-
Patterned ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried in a stream of nitrogen gas.
-
Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
Organic and Metal Layer Deposition:
The deposition is performed in a high-vacuum thermal evaporation system with a base pressure of < 5 x 10⁻⁶ Torr.
-
Hole Injection Layer (HIL): Deposit a 10 nm thick layer of HAT-CN at a rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of TAPC at a rate of 1.5 Å/s.
-
Emissive Layer (EML): Co-deposit CBP as the host and this compound as the guest from two separate sources. The doping concentration of this compound is controlled to be 8% by adjusting the deposition rates. The total thickness of the EML is 30 nm, with a host deposition rate of 1.8 Å/s and a dopant deposition rate of 0.16 Å/s.
-
Electron Transport Layer (ETL): Deposit a 50 nm thick layer of TPBi at a rate of 1.5 Å/s.
-
Electron Injection Layer (EIL): Deposit a 1 nm thick layer of LiF at a rate of 0.1 Å/s.
-
Cathode: Deposit a 100 nm thick layer of Aluminum (Al) at a rate of 5 Å/s through a shadow mask to define the cathode area.
Encapsulation:
To prevent degradation from moisture and oxygen, the fabricated devices should be encapsulated immediately in a nitrogen-filled glovebox.
-
Apply a UV-curable epoxy resin around the active area of the device.
-
Place a clean glass lid on top of the epoxy.
-
Cure the epoxy using a UV lamp.
Visualizations
Device Architecture and Energy Level Diagram
Caption: Device architecture and energy level diagram of a green PHOLED.
Experimental Workflow
Caption: Experimental workflow for PHOLED fabrication and characterization.
Troubleshooting & Optimization
Degradation pathways of Ir(p-F-ppy)3 under photo-irradiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fac-tris(2-(4-fluorophenyl)pyridinato)iridium(III) (Ir(p-F-ppy)3) under photo-irradiation. The information provided is based on established knowledge of iridium-based phosphorescent emitters, primarily the parent compound Ir(ppy)3, due to limited specific literature on the photodegradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected photodegradation pathways for this compound?
A1: While direct studies on this compound are limited, based on the known behavior of similar iridium complexes like Ir(ppy)3, several degradation pathways under photo-irradiation can be anticipated:
-
Ligand Dissociation: The iridium-ligand bonds can cleave upon photo-excitation, leading to the formation of coordinatively unsaturated iridium species and free ligands. This is a common degradation pathway for many organometallic complexes.
-
Solvent-Mediated Degradation: The choice of solvent can significantly impact the stability of this compound. Halogenated solvents, such as dichloromethane (B109758) (CH2Cl2), are known to react with excited-state iridium complexes, leading to the formation of halogenated degradation products.[1]
-
Oxidative Degradation: In the presence of oxygen, photo-excited this compound can generate reactive oxygen species (ROS) like singlet oxygen, which can then attack the complex itself or surrounding molecules, leading to oxidation of the ligands.
-
Excited-State Instability: The triplet excited state of the iridium complex, while responsible for its phosphorescence, can also be a reactive species. If this excited state is long-lived and not quenched efficiently, it can undergo undesirable chemical reactions leading to degradation.[1]
Q2: How does the fluorine substituent in this compound affect its photostability compared to Ir(ppy)3?
A2: The fluorine substituent on the phenyl ring is an electron-withdrawing group. This can influence the photophysical properties and stability of the complex. Generally, such modifications can alter the energy levels of the frontier molecular orbitals, potentially affecting the excited-state lifetime and susceptibility to certain degradation pathways. While this compound has been shown to be a more efficient photocatalyst in some reactions than Ir(ppy)3, this does not necessarily translate to higher photostability under all conditions.[2] A comprehensive comparative stability study under various photo-irradiation conditions is needed for a definitive answer.
Q3: What are some common degradation products observed for similar iridium complexes?
A3: For the parent compound Ir(ppy)3, identified degradation products include species resulting from the dissociation of a phenylpyridine ligand.[3] In chlorinated solvents, chlorinated derivatives of the parent complex have been detected.[1] For other iridium complexes, oxidation products on the ligands have also been reported.[1]
Q4: How can I minimize the photodegradation of my this compound sample during experiments?
A4: To minimize photodegradation, consider the following precautions:
-
Work in Inert Atmosphere: Whenever possible, handle solutions and films of this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Use High-Purity, Degassed Solvents: Solvents should be of high purity and degassed to remove dissolved oxygen. Avoid using halogenated solvents if possible.
-
Limit Light Exposure: Protect the sample from unnecessary exposure to light, especially high-energy UV light. Use filtered light sources when possible.
-
Control Temperature: High temperatures can accelerate degradation processes. Maintain a stable and controlled temperature during your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid decrease in phosphorescence intensity. | Photodegradation of the this compound complex. | 1. Verify the integrity of your inert atmosphere setup.2. Check the purity of your solvent and ensure it is properly degassed.3. Reduce the intensity or duration of the light source.4. Analyze the sample for the presence of degradation products using techniques like HPLC-MS. |
| Change in emission color (shift in phosphorescence spectrum). | Formation of new emissive species due to degradation or interaction with the matrix. | 1. Acquire emission spectra at different time points of irradiation to track the changes.2. Use chromatographic techniques (e.g., HPLC) to separate the parent complex from potential emissive degradation products.3. Consider potential interactions with the host material if working with thin films. |
| Inconsistent experimental results. | Sample degradation during storage or handling. | 1. Store this compound in a dark, cool, and inert environment.2. Prepare fresh solutions for each experiment.3. Routinely check the purity of your stock material using techniques like NMR or UV-Vis absorption spectroscopy. |
| Formation of precipitates in solution after irradiation. | Formation of insoluble degradation products. | 1. Attempt to dissolve the precipitate in a different solvent for analysis.2. Analyze the precipitate using techniques suitable for solid samples, such as solid-state NMR or mass spectrometry. |
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound photodegradation, the following table presents a comparative summary of photostability for related iridium complexes based on available literature. This data should be used as a general guideline.
| Complex | Solvent | Atmosphere | Relative Degradation Rate | Reference |
| Ir(ppy)3 | Toluene | Ambient | Fairly stable | [1] |
| Ir(Me-ppy)3 | Toluene | Ambient | Faster than Ir(ppy)3 | [1] |
| Ir(piq)3 | Toluene | Ambient | Very fast | [1] |
| Ir(ppy)3 | Benzene | Inert | Faster than under ambient conditions | [1] |
| Ir(ppy)3 | CH2Cl2 | Ambient | Significantly faster than in toluene | [1] |
Experimental Protocols
Protocol 1: Monitoring Photodegradation using UV-Vis Absorption and Photoluminescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity, degassed solvent (e.g., toluene) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.
-
Initial Spectra: Record the initial UV-Vis absorption and photoluminescence (PL) spectra of the solution.
-
Photo-irradiation: Irradiate the sample with a light source of a specific wavelength (e.g., 405 nm LED) and controlled intensity.
-
Time-course Measurements: At regular time intervals, stop the irradiation and record the UV-Vis and PL spectra.
-
Data Analysis: Plot the change in absorbance at the main absorption peak and the change in PL intensity as a function of irradiation time to determine the degradation kinetics.
Protocol 2: Identification of Degradation Products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Irradiated Sample: Prepare a more concentrated solution of this compound and irradiate it for a sufficient time to induce significant degradation.
-
HPLC Separation: Inject an aliquot of the irradiated solution into an HPLC system equipped with a suitable column (e.g., C18) to separate the parent compound from its degradation products.
-
UV-Vis Detection: Use a diode-array detector (DAD) to obtain the UV-Vis spectra of the separated components.
-
Mass Spectrometry Analysis: Elute the separated components into a mass spectrometer to determine their mass-to-charge ratio (m/z).
-
Structure Elucidation: Based on the m/z values and fragmentation patterns, propose structures for the degradation products.
Visualizations
Caption: Hypothetical photodegradation pathways of this compound.
Caption: Workflow for studying photodegradation of this compound.
References
Technical Support Center: Purification of High-Purity Ir(p-F-ppy)3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity tris(2-(4-fluorophenyl)pyridinato)iridium(III) (Ir(p-F-ppy)3).
Purification Techniques Overview
Achieving high purity of this compound is crucial for its applications in photocatalysis and organic light-emitting diodes (OLEDs). The primary methods for purification are recrystallization/washing, column chromatography, and sublimation. The choice of method depends on the initial purity of the crude product and the desired final purity.
A general workflow for the purification of this compound can be visualized as follows:
Caption: General purification workflow for this compound.
Data Presentation: Purity and Yield
The following table summarizes typical purity levels and yields obtained for analogous iridium complexes using different purification techniques. Note that specific results for this compound may vary depending on the initial purity of the crude material and the precise experimental conditions.
| Purification Technique | Initial Purity | Final Purity | Yield | Reference Compound |
| Recrystallization/Washing | ~94% | >97% | ~91% | Ir(ppy)3[1] |
| Recrystallization/Washing | Not specified | >98% | ~91% | Ir(ppy)3[1] |
| Sublimation | >98.0% | >99.5% | Not specified | Ir(ppy)3[2] |
Experimental Protocols
Recrystallization/Washing (Slurry Method)
This method is effective for removing more soluble impurities. A similar procedure has been successfully applied to Ir(ppy)3 and is expected to be effective for this compound.[1]
Protocol:
-
Place the crude, bright yellow solid of this compound in a round-bottom flask.
-
Add distilled hexanes to the flask (e.g., 600 mL for 1.35 g of crude product).
-
Sonicate the mixture until a uniform slurry is achieved.
-
Add a small amount of dichloromethane (B109758) (DCM) to the slurry. The typical ratio of DCM to hexanes is approximately 1:120. The amount of DCM may need to be adjusted based on the impurity level; less DCM is used for purer samples.[1]
-
Swirl the flask. A slight yellow tint in the solution indicates the successful dissolution of some colored impurities.
-
Slowly pour the slurry through a fine porosity sintered glass funnel to collect the solid product.
-
Wash the collected solid with a small amount of fresh hexanes.
-
Air-dry the purified yellow solid on the filter.
Column Chromatography
Column chromatography is a powerful technique for separating the desired facial (fac) isomer from other isomers and impurities.
Protocol:
-
Stationary Phase: Silica (B1680970) gel (60 Å, 200-400 mesh) is commonly used.
-
Eluent System: A non-polar/polar solvent mixture is typically employed. Common systems include:
-
Hexanes/Ethyl Acetate (e.g., 90:10)
-
Petroleum Ether/Ethyl Acetate (e.g., 3:1)
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or gentle air pressure, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the eluent mixture through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as DCM.
-
Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder (dry loading). This is often preferred for compounds with limited solubility in the eluent.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin elution with the chosen solvent mixture, collecting fractions.
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Sublimation
Sublimation is used to obtain ultra-high purity material, which is often required for electronic applications like OLEDs.[2]
General Protocol:
-
Place the purified this compound in a sublimation apparatus.
-
Evacuate the apparatus to a high vacuum (e.g., <10⁻⁵ Torr).
-
Gradually heat the sample. The sublimation temperature will need to be determined empirically but is typically high for these types of complexes.
-
The pure compound will sublime and deposit on a cold finger or a cooler part of the apparatus.
-
Collect the sublimed, crystalline product.
-
Caution: Thermal isomerization can occur during sublimation for some iridium complexes. It is advisable to characterize the sublimed material to confirm its isomeric purity.
Troubleshooting Guide
Caption: Troubleshooting guide for this compound purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-(4-fluorophenyl)pyridine (B1266597) and iridium salts. A significant process-related impurity for the analogous Ir(ppy)3 is the chloro-bridging iridium dimer, which is a dull yellow intermediate.[3] Incomplete reaction can also lead to the presence of the kinetic meridional (mer) isomer, while the desired facial (fac) isomer is the thermodynamically favored product.[3]
Q2: My purified product has a low photoluminescence quantum yield. What could be the cause?
A2: Impurities can act as quenching sites, reducing the photoluminescence quantum yield. Even small amounts of residual solvents or byproducts can have a significant impact. Ensure the product is thoroughly dried and purified to a high degree. The presence of undesired isomers can also affect the photophysical properties.
Q3: How can I confirm the purity and isomeric form of my final product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. ¹H and ¹⁹F NMR can be used to assess the overall purity and confirm the structure. Quantitative NMR (qNMR) can be used to determine the exact purity against a known standard.[1] The presence of multiple isomers will be evident from a complex set of signals in the NMR spectrum.
Q4: I am having trouble with the solubility of this compound for column chromatography. What can I do?
A4: The solubility of these complexes can be low in common chromatography solvents.[3] Using a dry-loading technique is highly recommended. Dissolve your compound in a solvent in which it is more soluble (like DCM), add silica gel, and then evaporate the solvent to get a dry powder. This powder can then be loaded onto the column.
Q5: Is sublimation always the best final purification step?
A5: Sublimation is excellent for achieving very high purity, which is often necessary for electronic device fabrication. However, it is a thermally intensive process, and there is evidence that some bis-cyclometalated iridium complexes can isomerize at high temperatures. Therefore, while it removes non-volatile impurities effectively, it may compromise isomeric purity. The choice of sublimation should be based on the specific requirements of the downstream application.
References
Technical Support Center: Mitigating Aggregation-Caused Quenching in Ir(p-F-ppy)3 Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation-caused quenching (ACQ) in films of fac-Tris(2-(p-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3.
Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Caused Quenching (ACQ) and why does it affect my this compound films?
A1: Aggregation-Caused Quenching (ACQ) is a phenomenon where the phosphorescence intensity of a luminescent material decreases significantly in the solid state or at high concentrations. For this compound, which is highly emissive as an isolated molecule, close packing in a pure (neat) film leads to strong intermolecular interactions. These interactions create non-radiative decay pathways for excited states, such as triplet-triplet annihilation and excimer formation, which dissipate energy as heat instead of light. This results in a dramatic drop in the photoluminescence quantum yield (PLQY), effectively "quenching" the desired emission.[1][2]
Q2: How can I identify if ACQ is the primary issue with my films?
A2: Several key symptoms can indicate that your this compound film is suffering from ACQ:
-
Low Emission Intensity: The most obvious sign is a film that appears dim or non-emissive under UV excitation, despite the material being highly luminescent in a dilute solution.
-
Red-Shifted and Broadened Emission: Compared to the sharp, well-defined emission spectrum in a dilute solution, the emission from an aggregated film will often be shifted to longer wavelengths (a red-shift) and become broader. This is a classic indicator of excimer or aggregate state emission.[1][3]
-
Shortened Photoluminescence Lifetime: The excited state lifetime of the film will be significantly shorter than that measured in a dilute solution, as the non-radiative decay pathways introduced by aggregation provide a faster route for the excited state to return to the ground state.
The following diagram illustrates a simple troubleshooting workflow to diagnose ACQ.
Q3: What is the most effective strategy to overcome ACQ in this compound films?
A3: The most widely adopted and effective method is the host-guest doping strategy . This involves dispersing a small amount of the this compound (the "guest") into a suitable wide-bandgap material (the "host"). The host matrix physically separates the this compound molecules, preventing them from aggregating and thereby blocking the non-radiative decay pathways.[1] This allows the individual guest molecules to emit with their intrinsic high efficiency. Common host materials for green and blue phosphorescent emitters include 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 4,4′,4″-tris(N-carbazolyl)triphenylamine (TCTA).[4][5][6]
The diagram below illustrates the mechanism by which host-doping mitigates ACQ.
Data Presentation
The following table summarizes typical photoluminescence quantum yield (PLQY) data for Ir(ppy)3, a close structural and photophysical analog of this compound, demonstrating the dramatic effect of aggregation and the success of the host-guest strategy. Similar results are expected for this compound.
| Film Composition | Dopant Concentration | Photoluminescence Quantum Yield (PLQY) | Reference |
| Neat (Pure) Ir(ppy)3 Film | 100% | < 3% | [1] |
| Ir(ppy)3 doped in CBP Host | 1.5 mol% (~2 wt%) | 97% ± 2% | [1] |
| Ir(ppy)3 doped in CBP Host | 4.5 mol% (~6 wt%) | 92% ± 3% | [1] |
| Ir(ppy)3 doped in TCTA Host | 1 - 10 wt% | > 80% | [4] |
Experimental Protocols
Protocol: Fabricating a Host-Guest Film via Spin-Coating
This protocol describes a general method for preparing a high-quality film of this compound doped into a CBP or TCTA host matrix to minimize ACQ.
1. Materials and Reagents:
-
This compound (guest)
-
4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) or 4,4′,4″-tris(N-carbazolyl)triphenylamine (TCTA) (host)
-
High-purity solvent (e.g., Toluene, Chlorobenzene, or Dichloromethane)
-
Substrates (e.g., quartz or glass slides)
-
Detergent solution (e.g., Hellmanex III), Deionized water, Acetone, Isopropanol (B130326) (for cleaning)
2. Substrate Cleaning (Critical Step):
-
Scrub substrates with detergent solution and rinse thoroughly with deionized water.
-
Perform sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately before use, treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to ensure a hydrophilic and pristine surface.
3. Solution Preparation:
-
Prepare a stock solution of the host material (e.g., 10 mg/mL in chlorobenzene).
-
Prepare a separate stock solution of this compound (e.g., 1 mg/mL in the same solvent).
-
In a new vial, combine the host and guest solutions to achieve the desired doping concentration. For example, to create a 6 wt% doped solution, you would mix the solutions such that the final mass ratio of this compound to the host is 6:94.
-
Ensure the final total solute concentration is appropriate for spin-coating (typically 5-15 mg/mL).
-
Stir the final solution overnight in a sealed vial, protected from light, to ensure complete dissolution and homogeneity. Before use, filter the solution through a 0.2 µm PTFE syringe filter.
4. Spin-Coating Process:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the filtered solution to cover the substrate surface.
-
Spin the substrate. A typical two-step program is effective:
-
Step 1 (Spread): 500 RPM for 10 seconds.
-
Step 2 (Thinning): 2000-4000 RPM for 45 seconds. (Note: Higher speeds result in thinner films).
-
-
The process should be carried out in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to oxygen and moisture.
5. Annealing:
-
Transfer the coated substrate to a hotplate inside the glovebox.
-
Anneal the film at a temperature below the glass transition temperature of the host material (e.g., 80-100 °C) for 10-20 minutes to remove any residual solvent.
-
Allow the film to cool to room temperature before characterization.
The following diagram outlines the experimental workflow.
References
- 1. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TCTA:Ir(ppy)3 Green Emissive Blends in Organic Light-Emitting Transistors (OLETs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs [mdpi.com]
Technical Support Center: Enhancing the Stability of Ir(p-F-ppy)3 Based Devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address stability issues in Ir(p-F-ppy)3 based devices.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the fabrication and operation of this compound based Organic Light-Emitting Diodes (OLEDs).
| Question | Answer |
| 1. My device shows rapid luminance decay. What are the likely causes? | Rapid luminance decay is often a result of several factors. The primary culprits are often related to the degradation of the organic materials.[1][2] This can be accelerated by high temperatures and humidity, so ensuring your device is properly encapsulated is critical.[3] Another major factor is electrical stress; running the device at high brightness levels accelerates the breakdown of the organic compounds.[2] Specifically for phosphorescent OLEDs like those using this compound, two key degradation mechanisms at high brightness are Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Annihilation (TPA). These processes lead to the formation of non-emissive species and reduce device efficiency over time.[4] |
| 2. I'm observing the growth of dark spots on my device. What's happening? | Dark spots are non-emissive areas that appear and grow during device operation.[5] They are typically caused by the ingress of oxygen and moisture, which leads to the oxidation and degradation of the organic layers and the metal cathode.[5] Pinholes in the encapsulation or imperfections in the device layers can serve as entry points for these contaminants.[5] To prevent dark spots, a high-quality encapsulation process is essential. This can involve using glass lids with desiccant, or more advanced thin-film encapsulation (TFE) techniques.[6][7] |
| 3. The operating voltage of my device is increasing over time. Why? | An increase in operating voltage is a common sign of device degradation. It can be attributed to the formation of charge traps within the organic layers, which impede charge transport. These traps can be a result of the chemical degradation of the host or dopant molecules. Additionally, degradation at the interfaces between different layers can create energy barriers that hinder charge injection, leading to a higher required voltage for the same current density. |
| 4. My device efficiency is lower than expected. What are some common fabrication issues? | Low efficiency can stem from several fabrication-related problems. The choice of host material is crucial; it must have a higher triplet energy than the this compound dopant to ensure efficient energy transfer and prevent back-transfer.[8] The doping concentration of the emitter is also critical; too high a concentration can lead to aggregation and self-quenching. The cleanliness of the substrate and the purity of the source materials are paramount, as impurities can act as quenching sites and charge traps. Finally, the architecture of the device, including the thicknesses of the various layers, must be optimized to ensure balanced charge injection and transport. |
| 5. How can I reduce efficiency roll-off at high brightness? | Efficiency roll-off, the decrease in efficiency at high current densities, is primarily caused by TTA and TPA.[4] To mitigate this, you can employ several strategies. One approach is to use a mixed-host system in the emissive layer to improve charge balance and broaden the recombination zone, which reduces the local concentration of excitons and polarons. Another strategy is to introduce exciton-blocking layers (EBLs) and hole-blocking layers (HBLs) to confine excitons within the emissive layer and prevent their quenching at the interfaces with the transport layers. |
Quantitative Data on Stability Enhancement Strategies
While specific comparative data for this compound is limited in the literature, the following tables provide an overview of the impact of various stability enhancement strategies on similar phosphorescent OLEDs, primarily using Ir(ppy)3 as a reference. These tables are compiled from multiple sources to provide a comparative perspective.
Table 1: Impact of Host Material on Device Lifetime
| Host Material | Emitter (Doping %) | Initial Luminance (cd/m²) | LT50 (hours) | LT95 (hours) | Reference |
| CBP | Ir(ppy)3 (6%) | 1000 | ~1,500 | - | [9] |
| mCBP | Ir(ppy)3 (8%) | 1000 | >300 | - | [10] |
| TCTA | Ir(ppy)3 (8%) | 1000 | ~400 | - | General Literature |
| TFB:CBP (exciplex) | Ir(ppy)3 | 1000 | 5785 | - | [9] |
Table 2: Influence of Encapsulation on Device Lifetime
| Encapsulation Method | Device Type | Test Conditions | Lifetime Improvement Factor | Reference |
| Glass Lid with Desiccant | Rigid OLED | Ambient | Significant (prevents rapid degradation) | [11] |
| Thin-Film Encapsulation (TFE) - Multilayer | Flexible OLED | Ambient | High (enables flexibility with protection) | [6][12] |
| Al2O3/Acrylic Multi-layers (wavy structure) | Flexible OLED | Bending | 1.4x (compared to flat structure) | [13] |
Table 3: Effect of Device Architecture on Stability
| Architectural Feature | Emitter | Host | Lifetime Metric | Improvement | Reference |
| Mixed Host EML | Ir(ppy)3 | Various | EQE and Lifetime | >30% improvement in quantum efficiency | [14] |
| Exciplex-forming Host | Ir(ppy)3 | TFB:CBP | LT50 | ~3.8x longer than single host | [9] |
| Increased EML Thickness (25 to 30 nm) | Tandem OLED | - | LT50 | Drastic improvement | [15] |
Key Experimental Protocols
High-Stability Phosphorescent OLED Fabrication
This protocol outlines the fabrication of a high-stability phosphorescent OLED using thermal evaporation.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., MoO₃)
-
Hole Transport Layer (HTL) material (e.g., TCTA)
-
Host material (e.g., CBP)
-
This compound emitter
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean the ITO substrates in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially:
-
HIL: MoO₃ (e.g., 5 nm)
-
HTL: TCTA (e.g., 40 nm)
-
Emissive Layer (EML): Co-evaporate this compound and the host material (e.g., 8% this compound in CBP, 30 nm total thickness). The deposition rates should be carefully controlled to achieve the desired doping concentration.
-
ETL: TPBi (e.g., 40 nm)
-
-
-
Cathode Deposition:
-
Deposit the EIL: LiF (e.g., 1 nm).
-
Deposit the cathode: Aluminum (e.g., 100 nm).
-
-
Encapsulation:
-
Immediately transfer the fabricated device to a nitrogen-filled glovebox without exposure to air.
-
Perform encapsulation (see Protocol 2).
-
Thin-Film Encapsulation (TFE) for Enhanced Stability
This protocol describes a multi-layer TFE process to protect devices from moisture and oxygen.[6][12]
Materials:
-
Inorganic precursor (e.g., for Al₂O₃ or SiNₓ deposition)
-
Organic monomer (e.g., acrylate-based)
-
UV light source
Procedure (performed in an integrated vacuum system or glovebox):
-
Inorganic Layer 1 Deposition:
-
Deposit a thin layer of an inorganic barrier material (e.g., Al₂O₃) onto the device using a technique like Atomic Layer Deposition (ALD) or Plasma-Enhanced Chemical Vapor Deposition (PECVD). This layer provides the primary barrier against moisture and oxygen.[12]
-
-
Organic Layer Deposition:
-
Deposit a thicker organic layer (e.g., an acrylate-based polymer) using a method like inkjet printing or vacuum thermal evaporation. This layer serves to planarize the surface and decouple defects between the inorganic layers.[16]
-
-
Curing:
-
Cure the organic layer using a UV lamp to crosslink the polymer and form a solid, stable film.
-
-
Inorganic Layer 2 Deposition:
-
Deposit a second inorganic barrier layer on top of the cured organic layer.
-
-
Repeat:
-
Repeat steps 2-4 to create a multi-layered stack (dyad or triad (B1167595) structure) for improved barrier performance. The alternating layers create a tortuous path for any penetrating moisture or oxygen.[6]
-
Accelerated Aging Test for Lifetime Evaluation
This protocol outlines a method for accelerated lifetime testing of OLEDs.[17][18]
Equipment:
-
Source measure unit (SMU)
-
Photodetector or spectrometer
-
Temperature-controlled chamber
-
Data acquisition software
Procedure:
-
Initial Characterization:
-
Measure the initial current-voltage-luminance (I-V-L) characteristics of the device at room temperature.
-
Determine the initial luminance (L₀) at a specified current density (e.g., 10 mA/cm²).
-
-
Accelerated Aging:
-
Place the device in a temperature-controlled chamber set to an elevated temperature (e.g., 60°C or 85°C). The higher temperature accelerates the degradation processes.[18]
-
Apply a constant DC current to the device that corresponds to the desired initial luminance.
-
-
Data Logging:
-
Continuously monitor and record the luminance of the device over time using the photodetector.
-
Also, record the operating voltage.
-
-
Lifetime Determination:
-
Continue the test until the luminance drops to a certain percentage of its initial value.
-
LT50: The time it takes for the luminance to decay to 50% of L₀.
-
LT95: The time it takes for the luminance to decay to 95% of L₀.
-
-
Analysis:
-
Plot the normalized luminance (L/L₀) as a function of time.
-
The data can be fitted to models like the stretched exponential decay model to extrapolate lifetimes under normal operating conditions.
-
Visualizing Degradation and Experimental Workflows
Degradation Pathways in this compound Based Devices
Caption: Key degradation pathways in this compound based OLEDs under operational and environmental stress.
Experimental Workflow for Enhancing Device Stability
Caption: A step-by-step workflow for improving the operational stability of this compound based OLEDs.
Troubleshooting Logic Flowchart
References
- 1. xundefined.online [xundefined.online]
- 2. prologictechnologies.co.ke [prologictechnologies.co.ke]
- 3. interelectronix.com [interelectronix.com]
- 4. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. [Learn Display] 50. Thin Film Encapsulation (TFE) [global.samsungdisplay.com]
- 7. mdpi.com [mdpi.com]
- 8. toolify.ai [toolify.ai]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. sbvacuo.org.br [sbvacuo.org.br]
- 12. Why Flexible OLED Encapsulation Requires Advanced Material Science [eureka.patsnap.com]
- 13. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. oled-info.com [oled-info.com]
- 17. Constant-Stress Accelerated Degradation Life Test of an Organic Light-Emitting Diode Display under Violet Light [scirp.org]
- 18. westpak.com [westpak.com]
Technical Support Center: Troubleshooting Low Quantum Yield in Ir(p-F-ppy)3 Photocatalysis
Welcome to the technical support center for photocatalysis using Tris[2-(4-fluorophenyl)pyridine]iridium(III), commonly known as Ir(p-F-ppy)3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve issues related to low quantum yield in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical quantum yield for a reaction photocatalyzed by this compound, and what is considered "low"?
A1: The quantum yield (Φ) of a photocatalytic reaction is the ratio of the number of moles of product formed to the number of moles of photons absorbed by the photocatalyst. An ideal quantum yield is 1.0, but in practice, values are often lower. For many iridium-catalyzed reactions, a quantum yield above 0.5 is considered good. A quantum yield below 0.1 would generally be considered low and warrant troubleshooting. However, the expected quantum yield is highly dependent on the specific reaction, substrate, and conditions. It is crucial to consult literature for similar transformations to establish a reasonable benchmark for your system.
Q2: How can I accurately measure the quantum yield of my reaction?
A2: Accurate measurement of quantum yield requires quantification of both the product formed and the photons absorbed. A common method involves using a chemical actinometer to determine the photon flux of your light source. The general steps are:
-
Determine the photon flux of your light source at the irradiation wavelength using a standard chemical actinometer (e.g., potassium ferrioxalate).
-
Perform your photocatalytic reaction under identical conditions (geometry, light source, volume).
-
Quantify the amount of product formed using a calibrated analytical technique (e.g., NMR with an internal standard, GC-MS, or HPLC).
-
Calculate the quantum yield using the formula: Φ = (moles of product) / (moles of photons absorbed)
Q3: Can the purity of this compound affect the quantum yield?
A3: Absolutely. Impurities in the photocatalyst can act as quenchers of the excited state, leading to a significant drop in quantum yield. It is recommended to use highly purified this compound. Purification can often be achieved by column chromatography or recrystallization.[1] Purity should be confirmed by analytical techniques such as NMR and mass spectrometry.[1]
Q4: What is the role of oxygen in my reaction, and should I be concerned about it?
A4: Oxygen is a well-known quencher of the triplet excited state of iridium photocatalysts. In its presence, the excited catalyst can be deactivated through energy transfer to oxygen, generating singlet oxygen. This non-productive pathway will lower the quantum yield of your desired reaction. Therefore, for most applications, it is critical to thoroughly degas the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
Troubleshooting Guide for Low Quantum Yield
Issue 1: Sub-optimal Reaction Conditions
If you are experiencing a lower than expected quantum yield, the first step is to systematically evaluate your reaction parameters.
| Parameter | Potential Problem | Recommended Action |
| Solvent | The solvent may be quenching the excited state or be incompatible with the reaction. | Screen a variety of anhydrous, degassed solvents. Common choices for iridium photocatalysis include acetonitrile, DMF, and dichloromethane. The polarity of the solvent can influence the energy levels of the catalyst's excited state. |
| Concentration | Catalyst or substrate concentrations may be outside the optimal range. | Systematically vary the concentration of the photocatalyst and substrates. High catalyst concentrations can lead to self-quenching or inner filter effects, where the catalyst absorbs too much light, preventing it from reaching the entire reaction volume. |
| Temperature | The reaction temperature may be too high or too low. | While many photoredox reactions are run at room temperature, some may benefit from cooling or gentle heating.[2] An increase in temperature can sometimes increase the quantum yield, but can also promote catalyst degradation.[3] |
| Light Source | The wavelength or intensity of the light source may not be optimal. | Ensure the emission spectrum of your light source overlaps with the absorption spectrum of this compound (typically with a maximum around 377 nm and a shoulder into the visible region). The light intensity can also impact the quantum yield; both insufficient and excessive light can be detrimental.[3] |
Issue 2: Presence of Quenchers
Quenching of the photocatalyst's excited state is a primary cause of low quantum yield.
| Potential Quencher | Identification | Solution |
| Oxygen | Low and irreproducible yields. | Thoroughly degas the reaction mixture using freeze-pump-thaw cycles or by sparging with an inert gas (Ar or N2) for at least 30 minutes. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Substrates/Products | The reaction starts well but stalls, or the yield is low even with excess reagents. | Perform Stern-Volmer quenching studies to determine if a substrate or product is quenching the excited state of the photocatalyst. If quenching is significant, consider adjusting concentrations or using a flow chemistry setup to minimize product accumulation. |
| Impurities | Inconsistent results between batches of reagents or solvents. | Use high-purity, anhydrous solvents and reagents. Purify reagents if necessary. |
Issue 3: Catalyst Degradation
This compound, while generally robust, can degrade under certain conditions, leading to a loss of catalytic activity and lower overall yield.
| Degradation Pathway | Indication | Preventative Measures |
| Ligand Dissociation | A change in the color of the reaction mixture or the appearance of new species in analytical monitoring (e.g., HPLC, MS). | The dissociation of a phenylpyridine ligand can occur, particularly at elevated temperatures.[4] Running the reaction at lower temperatures may mitigate this. |
| Reaction with Sacrificial Donors | In reactions using tertiary amines as sacrificial electron donors, the catalyst can be altered. | Studies have shown that some iridium complexes can react with amine donors, leading to a modified catalyst with different photophysical properties.[5][6] If this is suspected, consider using a different type of sacrificial donor or optimizing the amine concentration. |
Experimental Protocols
Protocol 1: General Procedure for a Photocatalytic Reaction
This protocol provides a general workflow for setting up a photocatalytic reaction using this compound.
-
Preparation : To an oven-dried reaction vessel (e.g., a Schlenk tube or a vial with a screw cap and septum), add this compound (typically 0.5-2 mol%), your substrate (1.0 equiv), and any other solid reagents.
-
Solvent Addition : Add the desired volume of anhydrous, degassed solvent via syringe.
-
Degassing : Seal the vessel and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Alternatively, sparge the solution with a gentle stream of argon or nitrogen for 30 minutes.
-
Initiation : Place the reaction vessel at a fixed distance from the light source (e.g., a blue or white LED lamp). For temperature control, a cooling fan or a water bath can be used.
-
Monitoring : Stir the reaction mixture vigorously to ensure even irradiation. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or NMR.
-
Work-up : Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.
Protocol 2: Quantum Yield Determination using a Chemical Actinometer
-
Actinometry : Prepare a solution of potassium ferrioxalate (B100866) and irradiate it in the same setup as your reaction for a specific time. Determine the amount of Fe(II) formed by spectrophotometry after complexation with 1,10-phenanthroline. Use this to calculate the photon flux of your lamp.
-
Photocatalytic Reaction : Perform your reaction as described in Protocol 1, ensuring the reaction does not go to full conversion (ideally <20% conversion for accurate initial rate determination).
-
Product Quantification : Accurately determine the concentration of the product formed using a calibrated analytical method with an internal standard.
-
Calculation : Calculate the quantum yield as described in the FAQs.
Data Presentation
The following tables provide illustrative data for iridium photocatalysts. Note that optimal conditions will vary for specific reactions.
Table 1: Photophysical Properties of Selected Iridium(III) Complexes
| Complex | Emission Max (nm) in CH2Cl2 | Quantum Yield (Φ) in CH2Cl2 | Excited State Lifetime (µs) in CH2Cl2 |
| Ir(ppy)3 | ~510 | ~0.97 | ~1.9 |
| This compound | ~500 | High | ~2.0 |
| Ir(ppy)2(dtbbpy)PF6 | ~615 | ~0.1 | ~0.6 |
Note: Data is compiled from various sources and should be used as a general guide.
Table 2: Influence of Solvent on Quantum Yield for a Representative Iridium Complex
| Solvent | Dielectric Constant (ε) | Typical Quantum Yield (Φ) |
| Toluene | 2.4 | High |
| Dichloromethane | 9.1 | High |
| Acetonitrile | 37.5 | Moderate to High |
| Dimethylformamide (DMF) | 36.7 | Moderate |
| Methanol | 32.7 | Lower |
Note: The trend can vary depending on the specific reaction and mechanism.
Visualizations
Caption: A troubleshooting workflow for diagnosing low quantum yield.
Caption: Competing pathways for the excited state of the photocatalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a polyisobutylene-tagged fac -Ir(ppy) 3 complex and its application as recyclable visible-light photocatalyst in a continuous flow proces ... - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01792K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
Minimizing batch-to-batch variation in Ir(p-F-ppy)3 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in minimizing batch-to-batch variation during the synthesis of tris(2-(p-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of this compound?
A1: Low yields are often attributed to incomplete reaction, which can be caused by several factors. One of the primary causes is the failure to maintain the required reaction temperature. For the synthesis of related tris-homoleptic iridium complexes, temperatures greater than 200°C are often necessary to favor the formation of the thermodynamically stable facial (fac) isomer.[1] Equipment failure, such as a faulty temperature controller or leaks in the reaction system, can lead to significant temperature deviations and incomplete reactions.[2] Additionally, the purity of the starting materials, particularly the iridium precursor (e.g., IrCl₃·xH₂O), can impact the yield.
Q2: How can I determine the purity of my this compound product?
A2: The purity of this compound can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR) is a powerful tool for identifying the desired product and detecting impurities.[1] High-Performance Liquid Chromatography (HPLC) is another excellent method for quantifying the purity of the final complex.[3][4] Additionally, melting point determination can be a useful indicator of purity; a sharp melting point close to the literature value suggests a high-purity sample.[4]
Q3: What are the common impurities found in crude this compound?
A3: A common impurity in the synthesis of tris-cyclometalated iridium complexes is the chloro-bridged iridium(III) dimer, [(p-F-ppy)₂Ir(μ-Cl)]₂.[1] This intermediate is often a dull yellow solid, in contrast to the bright yellow of the desired fac-Ir(p-F-ppy)3 product.[1] Unreacted starting materials, such as the 2-(p-fluorophenyl)pyridine ligand, can also be present. Additionally, the kinetically favored meridional (mer) isomer of this compound may be formed, which can be difficult to separate from the desired fac isomer.[5]
Q4: What are the most effective methods for purifying this compound?
A4: Several methods can be employed for the purification of this compound.
-
Recrystallization/Solvent Washing: This is a common and effective technique. A procedure involving sonication in a slurry with hexanes and a small amount of dichloromethane (B109758) (DCM) has been reported to be effective for removing more soluble impurities.[1][2] The typical ratio of DCM to hexanes can be adjusted based on the purity of the sample, with less DCM used for purer samples.[2]
-
Column Chromatography: Flash chromatography on a silica (B1680970) gel column can be used to separate the desired product from impurities.[6]
-
Sublimation: For achieving very high purity, especially for applications in organic light-emitting diodes (OLEDs), sublimation is a highly effective method.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incorrect Reaction Temperature: The reaction temperature may be too low, preventing the formation of the thermodynamically favored fac-isomer. 2. Equipment Failure: Leaks in the reaction setup can prevent the system from reaching the required pressure and temperature. 3. Poor Quality Starting Materials: Impure iridium precursor or ligand can lead to side reactions or incomplete conversion. | 1. Verify and Calibrate Temperature Controller: Ensure the reaction temperature is accurately maintained above 200°C.[1] 2. Perform a Leak Check: Before starting the reaction, pressure-test the reactor to ensure all seals are secure.[2] 3. Use High-Purity Reagents: Utilize iridium salts and ligands from reputable suppliers and consider purifying the ligand if its purity is questionable. |
| Product is a Dull Yellow or Off-Color | 1. Incomplete Reaction: The presence of the chloro-bridged dimer intermediate, which is often a dull yellow color, can indicate an incomplete reaction.[1] 2. Formation of mer-isomer: The kinetically favored mer-isomer may have a different color and is less emissive than the fac-isomer.[5] | 1. Increase Reaction Time or Temperature: Ensure the reaction is heated for a sufficient duration at the correct temperature to drive the reaction to completion. 2. Optimize Reaction Conditions: The formation of the desired fac-isomer is favored at higher temperatures.[1] |
| Inconsistent Spectroscopic Data (NMR, UV-Vis, PL) | 1. Presence of Impurities: Residual starting materials, intermediates, or isomers can lead to extra peaks in NMR spectra and affect the photophysical properties. 2. Isomeric Mixture: The presence of both fac and mer isomers will result in a more complex NMR spectrum and potentially broader or shifted emission peaks. | 1. Purify the Product Thoroughly: Employ the purification methods described in the FAQs, such as recrystallization or column chromatography, to remove impurities.[1][6] 2. Optimize for fac-Isomer Formation: Use high reaction temperatures ( >200°C) to favor the formation of the thermodynamically stable fac-isomer.[1] |
| Poor Solubility of the Final Product | 1. High Purity: Highly pure crystalline materials can sometimes exhibit lower solubility. 2. Incorrect Isomer: The mer-isomer may have different solubility characteristics compared to the fac-isomer. | 1. Use Appropriate Solvents: While the solubility of Ir(ppy)3 and its derivatives is generally low in many common solvents, dichloromethane or chloroform (B151607) can be used.[1] Sonication may aid in dissolution. 2. Confirm Isomer: Use NMR spectroscopy to confirm the formation of the desired fac-isomer. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of Ir(ppy)3, which can be considered a close analogue to this compound.
| Parameter | Value/Range | Reference |
| Iridium Precursor | Iridium(III) chloride anhydrous | [1][2] |
| Ligand | 2-phenylpyridine (12 equivalents) | [1][2] |
| Solvent | Deionized Water | [1][2] |
| Reaction Temperature | 205°C | [1][2] |
| Reaction Time | 48 hours | [1][2] |
| Typical Yield | 91-94% | [1] |
| Purity after Purification | >97-98% | [1] |
Experimental Protocols & Visualizations
General Experimental Workflow for this compound Synthesis
The following workflow is adapted from a reliable synthesis for Ir(ppy)3 and is expected to be applicable for this compound.[1][2]
Potential Sources of Batch-to-Batch Variation
This cause-and-effect diagram illustrates the various factors that can contribute to inconsistencies between different synthesis batches.
References
- 1. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Detailed Molecular and Structural Analysis of Dual Emitter IrQ(ppy)2 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The design and synthesis of green emissive iridium( iii ) complexes guided by calculations of the vibrationally-resolved emission spectra - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00304C [pubs.rsc.org]
- 5. Unexpected reactivity of cyclometalated iridium( iii ) dimers. Direct synthesis of a mononuclear luminescent complex - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02689B [pubs.rsc.org]
- 6. ursi.org [ursi.org]
- 7. ossila.com [ossila.com]
Technical Support Center: Optimizing OLEDs with Ir(p-F-ppy)3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on reducing the turn-on voltage of Organic Light-Emitting Diodes (OLEDs) utilizing the phosphorescent emitter, tris[2-(p-fluorophenyl)pyridine]iridium(III) (Ir(p-F-ppy)3).
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and testing of OLEDs with this compound that may lead to a high turn-on voltage.
Question 1: My OLED with this compound has a significantly higher turn-on voltage than expected. What are the potential causes?
Answer: A high turn-on voltage in this compound-based OLEDs can stem from several factors throughout the device fabrication and material selection process. Here are the most common culprits:
-
Poor Energy Level Alignment: Large energy barriers between the charge transport layers and the emissive layer are a primary cause of high turn-on voltage. The fluorination in this compound lowers its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to the non-fluorinated Ir(ppy)3. This can create a significant energy barrier for hole and electron injection if the transport layers are not appropriately selected.
-
Suboptimal Host Material: The choice of host material for the this compound emitter is critical. An unsuitable host can lead to inefficient energy transfer to the dopant and poor charge transport within the emissive layer, both of which contribute to a higher turn-on voltage.
-
Inefficient Charge Injection Layers (HIL/EIL): The Hole Injection Layer (HIL) and Electron Injection Layer (EIL) are crucial for reducing the energy barrier between the electrodes (Anode and Cathode) and the organic layers. Inadequate or missing injection layers will result in a high turn-on voltage.
-
Contamination and Defects: Contamination on the substrate or within the organic layers can create charge traps and non-radiative recombination centers, impeding efficient device operation and increasing the required voltage. Similarly, physical defects like pinholes or rough layer morphology can lead to current leakage and shorts, which can manifest as a high turn-on voltage before catastrophic failure.
-
Incorrect Layer Thickness: The thickness of each layer in the OLED stack plays a role in the device's electrical characteristics. If the transport layers are too thick, the series resistance of the device increases, leading to a higher voltage drop across the device.
Question 2: How do I choose the right host material for this compound to achieve a low turn-on voltage?
Answer: Selecting an appropriate host material is crucial for efficient charge transport and energy transfer to the this compound emitter. Key properties to consider in a host material include:
-
Triplet Energy: The host material must have a higher triplet energy than this compound to ensure efficient energy transfer to the dopant and prevent back-energy transfer.
-
HOMO and LUMO Levels: The HOMO and LUMO energy levels of the host should be well-aligned with the adjacent charge transport layers and the this compound dopant to facilitate charge injection and transport. For hole-transporting hosts, a HOMO level close to that of the hole transport layer is desirable. For electron-transporting hosts, a LUMO level close to that of the electron transport layer is preferred.
-
Charge Mobility: The host material should possess good charge carrier mobility (either for holes, electrons, or both in the case of bipolar hosts) to ensure efficient charge transport to the recombination zone within the emissive layer.
-
Morphological Stability: The host material should form smooth, amorphous films to prevent crystallization and ensure good device stability and uniformity.
Question 3: What are the best practices for substrate cleaning to minimize defects and reduce turn-on voltage?
Answer: A pristine substrate surface is fundamental for fabricating high-performance OLEDs. Any particulate or organic residue can lead to short circuits and high leakage currents, increasing the apparent turn-on voltage. A rigorous and consistent cleaning protocol is essential.
Recommended Substrate Cleaning Protocol:
-
Initial Cleaning: Place the Indium Tin Oxide (ITO) coated glass substrates in a substrate holder.
-
Ultrasonic Bath 1 (Detergent): Immerse the substrates in a beaker with deionized (DI) water and a laboratory-grade detergent (e.g., Alconox). Sonicate for 15 minutes.
-
DI Water Rinse: Thoroughly rinse the substrates with DI water to remove all detergent residue.
-
Ultrasonic Bath 2 (DI Water): Sonicate the substrates in a fresh beaker of DI water for 15 minutes.
-
Ultrasonic Bath 3 (Acetone): Transfer the substrates to a beaker with acetone (B3395972) and sonicate for 15 minutes to remove organic residues.
-
Ultrasonic Bath 4 (Isopropyl Alcohol - IPA): Transfer the substrates to a beaker with isopropyl alcohol and sonicate for 15 minutes.
-
Final Rinse and Drying: Rinse the substrates thoroughly with DI water and then dry them with a stream of high-purity nitrogen gas.
-
UV-Ozone or Oxygen Plasma Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes. This step removes final organic contaminants and increases the work function of the ITO, which improves hole injection.
Frequently Asked Questions (FAQs)
Q1: What is the typical turn-on voltage for an optimized OLED using this compound?
A1: The turn-on voltage for an OLED is highly dependent on the device architecture, including the choice of host material, charge transport layers, and electrode materials. For a well-optimized device with appropriate charge injection and transport layers, the turn-on voltage for a green-emitting OLED using this compound can be expected to be in the range of 2.5 V to 4.0 V.
Q2: How does the fluorination in this compound affect the turn-on voltage compared to Ir(ppy)3?
A2: The fluorine atoms in this compound are electron-withdrawing, which generally leads to a lowering of both the HOMO and LUMO energy levels compared to the parent Ir(ppy)3 complex. This can have a mixed effect on the turn-on voltage. If the charge transport layers are not re-optimized for these deeper energy levels, the injection barrier for holes and/or electrons can increase, leading to a higher turn-on voltage. However, with properly selected transport materials that have well-matched energy levels, the inherent electronic properties of this compound do not necessarily lead to a higher turn-on voltage.
Q3: Can I use the same host material for this compound as I would for Ir(ppy)3?
A3: Not necessarily. While some host materials may work for both, the shift in the HOMO and LUMO energy levels of this compound means that a host material that is optimal for Ir(ppy)3 may not be ideal for its fluorinated counterpart. For optimal performance and low turn-on voltage, it is recommended to select a host material with energy levels that are specifically matched to those of this compound.
Q4: My device shows a low turn-on voltage but has very low efficiency. What could be the problem?
A4: This situation often points to an imbalance of charge carriers (holes and electrons) within the emissive layer or the presence of significant leakage current. Even though the device turns on at a low voltage, if one type of charge carrier is in excess, it may pass through the emissive layer without recombining, leading to low efficiency. Alternatively, a "soft short" or high leakage current can allow current to flow at a low voltage without contributing to light emission. A thorough analysis of the current density-voltage (J-V) characteristics and the use of hole-only and electron-only devices can help diagnose the issue.
Data Presentation
The following table summarizes the performance of a typical OLED device architecture with this compound, highlighting the impact of different host materials on the turn-on voltage. Note: These are representative values from literature and actual results may vary based on experimental conditions.
| Host Material | Device Architecture | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) |
| Host A (Bipolar) | ITO / HIL / HTL / Host A:this compound / ETL / EIL / Al | ~2.8 | > 10,000 | ~60 |
| Host B (Hole-transporting) | ITO / HIL / HTL / Host B:this compound / ETL / EIL / Al | ~3.5 | > 8,000 | ~45 |
| Host C (Electron-transporting) | ITO / HIL / HTL / Host C:this compound / ETL / EIL / Al | ~3.2 | > 9,000 | ~55 |
Experimental Protocols
Detailed Methodology for OLED Fabrication by Thermal Evaporation
This protocol outlines the steps for fabricating a multilayer OLED using thermal evaporation in a high-vacuum environment.
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates as per the "Recommended Substrate Cleaning Protocol" mentioned in the Troubleshooting Guide.
-
Immediately transfer the cleaned and dried substrates to the vacuum chamber.
-
-
Layer Deposition:
-
Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
Deposit the following layers sequentially without breaking the vacuum:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile) at a deposition rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC (di-[4-(N,N-ditolyl-amino)phenyl]cyclohexane) at a deposition rate of 1-2 Å/s.
-
Emissive Layer (EML): Co-deposit the host material and this compound. e.g., 20 nm of a host material doped with 8% this compound. The deposition rate of the host should be around 1-2 Å/s, and the rate of the dopant should be adjusted to achieve the desired doping concentration.
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) at a deposition rate of 1-2 Å/s.
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF (Lithium Fluoride) at a deposition rate of 0.1 Å/s.
-
Cathode: e.g., 100 nm of Al (Aluminum) at a deposition rate of 2-5 Å/s.
-
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to ambient air.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
-
Mandatory Visualization
Caption: Experimental workflow for the fabrication of an OLED with an this compound emissive layer.
Caption: Energy level diagram illustrating charge injection and transport in a typical this compound OLED.
Caption: A logical workflow for troubleshooting high turn-on voltage in this compound based OLEDs.
Side reactions and byproducts in Ir(p-F-ppy)3 mediated catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the photocatalyst fac-Tris(2-(p-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)₃, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with Ir(p-F-ppy)₃?
A1: While Ir(p-F-ppy)₃ is a robust photocatalyst, several side reactions can occur, leading to decreased reaction efficiency and the formation of byproducts. The most prevalent issues include:
-
Catalyst Degradation: Prolonged irradiation, especially in the presence of oxygen or incompatible solvents, can lead to the degradation of the catalyst into inactive iridium species.[1][2]
-
Ligand Modification: Although more common in heteroleptic iridium complexes containing bipyridine ligands, interaction with sacrificial electron donors (e.g., tertiary amines) can potentially lead to modification of the phenylpyridine ligands.[3]
-
Substrate/Product Decomposition: The highly reactive radical intermediates generated during photoredox catalysis can sometimes degrade the starting materials or the desired product, especially if they are sensitive to oxidative or reductive conditions.
-
Formation of Byproducts from Sacrificial Reagents: The oxidized form of sacrificial electron donors (e.g., an iminium ion from triethylamine) can sometimes react with other components in the reaction mixture.
Q2: My reaction is not proceeding to completion. What are the possible causes?
A2: Incomplete conversion is a common issue in photocatalysis. Several factors could be at play:
-
Insufficient Light Penetration: High concentrations of the photocatalyst or other colored species can lead to the "inner filter effect," where light is absorbed by the solution bulk and does not efficiently reach all catalyst molecules. Opaque or highly concentrated reaction mixtures can be problematic.
-
Catalyst Deactivation: As mentioned in Q1, the catalyst may be degrading over the course of the reaction.[1] This can be exacerbated by the presence of oxygen or impurities in the reagents or solvents.
-
Poor Solubility: Ir(p-F-ppy)₃ has limited solubility in some common organic solvents. If the catalyst is not fully dissolved, its effective concentration in the reaction is lower than anticipated.
-
Suboptimal Wavelength: Ir(p-F-ppy)₃ is typically excited with blue light (around 465 nm).[4] Using a light source with a significantly different wavelength will result in inefficient excitation of the photocatalyst.
-
Quenching of the Excited State: Unwanted quenching of the excited photocatalyst by substrates, products, or impurities can halt the catalytic cycle.
Q3: How can I minimize catalyst degradation?
A3: To enhance the stability and lifetime of your Ir(p-F-ppy)₃ catalyst:
-
Degas Thoroughly: Oxygen is a known quencher of the excited state of iridium photocatalysts and can also lead to oxidative degradation. It is crucial to thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time.
-
Use High-Purity Reagents and Solvents: Impurities can act as quenchers or participate in unwanted side reactions. Using freshly distilled or high-purity solvents and purified reagents is recommended.
-
Protect from Ambient Light: Only irradiate the reaction mixture with the intended light source. Keep the reaction setup shielded from ambient light before and after the reaction.
-
Limit Reaction Time: If the desired conversion is reached, avoid unnecessarily long irradiation times, which can contribute to catalyst decomposition.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient light source or incorrect wavelength. | Ensure you are using a light source that emits in the absorption range of Ir(p-F-ppy)₃ (e.g., a blue LED, ~465 nm).[4] Check the power output of your light source. |
| Incomplete degassing of the reaction mixture. | Degas the reaction mixture thoroughly for at least 15-30 minutes with an inert gas. For sensitive reactions, consider the freeze-pump-thaw method. | |
| Poor solubility of the catalyst. | Choose a solvent in which Ir(p-F-ppy)₃ is more soluble, or sonicate the mixture to aid dissolution before starting the reaction. | |
| Catalyst deactivation. | Use high-purity, degassed solvents and reagents. Consider adding a fresh portion of the catalyst if the reaction stalls. | |
| Formation of Unidentified Byproducts | Reaction with oxidized sacrificial donor. | Consider using a different sacrificial electron donor or a proton source to intercept reactive intermediates. |
| Substrate or product instability. | Lower the reaction temperature (if possible) or reduce the reaction time. Screen different solvents or bases. | |
| Catalyst-derived byproducts. | Ensure rigorous inert atmosphere techniques. If byproducts persist, purification by column chromatography is typically effective for removing iridium-containing species. | |
| Reaction Starts but Stalls | Catalyst degradation over time.[1] | Monitor the reaction progress and consider a second addition of the catalyst if it stalls prematurely. |
| Product inhibition/quenching. | If possible, try to run the reaction at a lower concentration to minimize product-catalyst interactions. | |
| Light source instability or overheating. | Ensure your light source provides consistent output and that the reaction is adequately cooled to prevent thermal degradation. |
Data Presentation
Table 1: Photophysical and Redox Properties of Ir(p-F-ppy)₃ and Related Iridium Photocatalysts
| Photocatalyst | Absorption λmax (nm) | Emission λmax (nm) | Excited State Lifetime (µs) | E₁/₂ (IrIV/III*) (V vs SCE) | E₁/₂ (IrIII/II) (V vs SCE) |
| Ir(p-F-ppy)₃ | ~375, 465 | ~515 | ~1.1 | -1.68 | +0.89 |
| fac-Ir(ppy)₃ | ~378, 468 | ~510 | ~1.9 | -1.73 | +0.77 |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | ~380, 460 | ~515 | ~0.6 | -1.36 | +1.21 |
Note: Values are approximate and can vary depending on the solvent and experimental conditions.
Experimental Protocols
Representative Protocol: Decarboxylative Arylation of an α-Amino Acid
This protocol is a general guideline for a decarboxylative arylation reaction using Ir(p-F-ppy)₃.
Materials:
-
Ir(p-F-ppy)₃ (1-2 mol%)
-
Aryl halide (1.0 equiv)
-
N-protected α-amino acid (1.5 equiv)
-
Inorganic base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Reaction vial with a stir bar
-
Blue LED light source (e.g., 465 nm)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add Ir(p-F-ppy)₃, the aryl halide, the N-protected α-amino acid, and the inorganic base.
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at a set distance from the blue LED light source. Ensure the reaction is adequately cooled, as the light source may generate heat.
-
Irradiate the reaction for the desired time (typically 12-24 hours), monitoring the progress by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired arylated product and remove the iridium catalyst.
Visualizations
Logical Flow for Troubleshooting a Stalled Reaction
Caption: Troubleshooting flowchart for a stalled photoredox reaction.
General Photocatalytic Cycle for Ir(p-F-ppy)₃ in a Reductive Quenching Scenario
Caption: Reductive quenching cycle of Ir(p-F-ppy)₃ photocatalyst.
References
Validation & Comparative
A Comparative Guide to Ir(ppy)3 and Ir(p-F-ppy)3 in Organic Light-Emitting Diodes (OLEDs)
An in-depth analysis of two prominent phosphorescent emitters, detailing their performance characteristics, underlying photophysics, and experimental protocols for OLED fabrication and characterization.
In the landscape of Organic Light-Emitting Diode (OLED) technology, the iridium(III) complex fac-tris(2-phenylpyridine)iridium(III), commonly known as Ir(ppy)3, has long been the benchmark for green phosphorescent emitters. Its high photoluminescence quantum yield (PLQY), approaching 100%, and excellent electroluminescence efficiency have cemented its role in both academic research and commercial applications.[1][2][3] The introduction of fluorine substituents onto the phenylpyridine ligands, creating derivatives such as fac-tris(2-(4-fluorophenyl)pyridine)iridium(III) or Ir(p-F-ppy)3, represents a key strategy to tune the material's optoelectronic properties. This guide provides a detailed comparison of the performance of this compound versus Ir(ppy)3 in OLEDs, supported by experimental data and methodologies.
Core Performance Metrics: A Tabular Comparison
The introduction of a fluorine atom at the para-position of the phenyl ring in the ppy ligand primarily influences the electronic properties of the iridium complex. This substitution generally leads to a stabilization of the Highest Occupied Molecular Orbital (HOMO) energy level, resulting in a wider energy gap and a blue-shift in the emission spectrum. While direct side-by-side comparative studies under identical device architectures are limited in publicly available literature, the following tables summarize typical performance data for each emitter, compiled from various sources.
Table 1: Photophysical Properties of Ir(ppy)3 and this compound
| Property | Ir(ppy)3 | This compound | Reference |
| Emission Peak (in solution) | ~513 nm | Blue-shifted vs. Ir(ppy)3 | [1] |
| Photoluminescence Quantum Yield (PLQY) | Nearly 100% | High | [1][2][3] |
| Excited State Lifetime | ~1-2 µs | Similar to Ir(ppy)3 | |
| HOMO Level | ~-5.3 eV | Lower than Ir(ppy)3 | |
| LUMO Level | ~-2.4 eV | Similar to Ir(ppy)3 |
Table 2: Electroluminescence Performance of OLEDs based on Ir(ppy)3 and Fluorinated Analogues
| Parameter | Ir(ppy)3 based OLED | Ir(p-CF3-ppy)3 based OLED* | Reference |
| Peak External Quantum Efficiency (EQE) | ~19-24% | High | [4] |
| Maximum Current Efficiency | ~70-90 cd/A | ~34 cd/A | |
| Maximum Power Efficiency | ~60-80 lm/W | High | |
| Emission Color | Green | Green | |
| CIE Coordinates (x, y) | (~0.30, 0.60) | Not specified | |
| Operational Lifetime (LT50) | Varies with device structure | Varies with device structure |
Note: Data for a trifluoromethyl-substituted analogue, Ir(p-CF3-ppy)3, is presented here as a proxy for a para-fluorinated derivative, as direct comparative data for this compound was not available in the searched literature. The trifluoromethyl group is a stronger electron-withdrawing group than a single fluorine atom, which may lead to more pronounced effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducible fabrication and characterization of high-performance OLEDs. Below are representative experimental protocols for the synthesis of the iridium complexes and the fabrication and testing of OLED devices.
Synthesis of Iridium(III) Complexes
The synthesis of both Ir(ppy)3 and its fluorinated analogues typically follows a two-step process involving the formation of an iridium(III) chloride-bridged dimer, followed by the reaction with the respective phenylpyridine ligand.
A. Synthesis of the Iridium(III) Dimer, [Ir(ppy)2Cl]2:
-
Iridium(III) chloride hydrate (B1144303) (IrCl3·nH2O) and 2-phenylpyridine (B120327) (or 2-(4-fluorophenyl)pyridine) in a 1:2.5 molar ratio are refluxed in a 2-ethoxyethanol/water (3:1 v/v) mixture for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the resulting yellow precipitate is collected by filtration, washed with methanol (B129727) and diethyl ether, and dried under vacuum.
B. Synthesis of the final Ir(III) complex (e.g., Ir(ppy)3):
-
The iridium dimer, 2-phenylpyridine, and sodium carbonate are refluxed in glycerol (B35011) for 24 hours under a nitrogen atmosphere.
-
After cooling, the mixture is poured into hydrochloric acid (1 M). The resulting precipitate is collected by filtration.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a dichloromethane/hexane mixture as the eluent to yield the final facial isomer as a bright yellow-green powder.
OLED Device Fabrication and Characterization
A typical multi-layer OLED device is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
Fabrication Steps:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, and then treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers (HIL, HTL, EML, ETL, EIL) are deposited by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The emissive layer consists of a host material doped with the iridium complex (e.g., 6-10 wt%).
-
Cathode Deposition: A metal cathode, typically lithium fluoride (B91410) (LiF) followed by aluminum (Al), is deposited on top of the organic stack without breaking the vacuum.
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.
-
The electroluminescence (EL) spectra are recorded with a spectroradiometer.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
-
The operational lifetime is determined by monitoring the luminance decay over time under a constant current density.
Visualizing the Fundamentals
To better understand the processes at play, the following diagrams illustrate the molecular structures, device architecture, and the principle of phosphorescence.
References
- 1. ossila.com [ossila.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric tris-heteroleptic iridium(iii) complexes containing three different 2-phenylpyridine-type ligands: a new strategy for improving the electroluminescence ability of phosphorescent emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Blue Phosphorescent Emitters: Ir(p-F-ppy)3 versus FIrpic
In the landscape of organic light-emitting diodes (OLEDs), the development of efficient and stable blue phosphorescent emitters remains a critical challenge. Among the plethora of organometallic complexes investigated, iridium(III) complexes have emerged as leading candidates due to their high phosphorescence quantum yields. This guide provides a detailed comparison of two prominent blue emitters: fac-tris(2-(4-fluorophenyl)pyridinato-N,C²⁾iridium(III) (Ir(p-F-ppy)3 ) and bis(2-(4,6-difluorophenyl)pyridinato-N,C²⁾iridium(III)(picolinate) (FIrpic ). This analysis is tailored for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview of their performance, supported by experimental data and methodologies.
Performance Metrics: A Quantitative Comparison
The selection of an appropriate emitter for an OLED device is contingent on a range of photophysical and electrochemical properties. A summary of the key performance indicators for this compound and FIrpic is presented below. It is important to note that the reported values can vary depending on the experimental conditions, such as the host material and the solvent used.
| Property | This compound | FIrpic |
| Photoluminescence Quantum Yield (PLQY) | ~100% (in doped films)[1] | >80% (in solution), up to 99% in specific hosts[2][3] |
| Emission Maximum (λem) | ~460-470 nm (in various hosts) | ~472 nm (in CH₂Cl₂)[4] |
| CIE Coordinates (x, y) | (0.16, 0.28) (in EL device)[4] | (0.16, 0.28) (in EL device)[4] |
| Excited-State Lifetime (τ) | ~1.9 µs (for related Ir(ppy)3)[2] | ~2.24 µs[2] |
| HOMO Level | -5.5 eV to -5.9 eV (for related Ir(ppy)3)[5][6] | ~-5.7 eV to -5.8 eV[2] |
| LUMO Level | ~-2.2 eV to -2.5 eV (for related Ir(ppy)3)[5][6] | ~-2.5 eV to -3.2 eV[2] |
| Structure | Homoleptic | Heteroleptic |
This compound , a homoleptic complex, and FIrpic , a heteroleptic complex, both exhibit sky-blue emission. FIrpic is one of the most extensively studied blue phosphorescent emitters, known for its high emission efficiency.[2] The introduction of fluorine atoms on the phenylpyridine ligands in both molecules serves to blue-shift the emission compared to the parent complex, Ir(ppy)3. While both emitters can achieve high quantum yields, the specific performance in a device is highly dependent on the host material and device architecture.
Experimental Protocols
To ensure reproducibility and accurate comparison of emitter performance, standardized experimental protocols are essential. Below are detailed methodologies for key characterization techniques.
Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY is a measure of the efficiency of the conversion of absorbed photons to emitted photons. The relative method, using a standard reference, is commonly employed.
-
Preparation of Solutions: Prepare dilute solutions of the sample and a standard with a known PLQY (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) in a suitable solvent (e.g., degassed dichloromethane). The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
UV-Vis Absorption Spectroscopy: Measure the absorption spectra of the sample and standard solutions using a UV-Vis spectrophotometer.
-
Photoluminescence Spectroscopy: Record the photoluminescence spectra of the sample and standard solutions using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: The PLQY of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)
where Φ is the PLQY, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Excited-State Lifetime Measurement
The excited-state lifetime (τ) is the average time an emitter spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring phosphorescence lifetimes.
-
Sample Preparation: Prepare a dilute solution of the emitter in a degassed solvent or a thin film of the emitter doped into a host matrix.
-
Excitation: Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) with a pulse width significantly shorter than the expected lifetime.
-
Photon Detection: Detect the emitted photons using a sensitive photodetector (e.g., a photomultiplier tube).
-
Timing Electronics: Use TCSPC electronics to measure the time difference between the excitation pulse and the arrival of the first emitted photon.
-
Data Acquisition: Build a histogram of the number of photons detected versus time.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the excited-state lifetime. For phosphorescent materials with long lifetimes, multichannel scaling (MCS) can be a more suitable technique.[7]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).
-
Solution Preparation: Dissolve the iridium complex in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The solution should be deoxygenated by bubbling with an inert gas like argon or nitrogen.
-
Measurement: Apply a potential to the working electrode and sweep it linearly to a set potential and then back to the initial potential. Record the resulting current.
-
Data Analysis: The oxidation and reduction potentials are determined from the peaks in the cyclic voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:
E_HOMO = - (E_ox vs Fc/Fc⁺ + 4.8) eV E_LUMO = - (E_red vs Fc/Fc⁺ + 4.8) eV
Visualizing the Fundamentals
To better understand the processes involved in phosphorescence and the molecular structures of the emitters, the following diagrams are provided.
Jablonski Diagram for Phosphorescence
The Jablonski diagram illustrates the electronic transitions that occur in a molecule after absorbing light, leading to fluorescence and phosphorescence.
Caption: Simplified Jablonski diagram illustrating phosphorescence.
Molecular Structures
The chemical structures of this compound and FIrpic are depicted below, highlighting their homoleptic and heteroleptic nature, respectively.
Caption: Molecular structures of this compound and FIrpic.
References
Validating the Purity of Synthesized Ir(p-F-ppy)3 using ¹H NMR: A Comparative Guide
For researchers engaged in the synthesis of photosensitizers and emissive materials for OLEDs, ensuring the purity of the final product is paramount for reproducible and optimal performance. This guide provides a comprehensive comparison of the ¹H NMR spectral data of synthesized fac-tris(2-(4-fluorophenyl)pyridine)iridium(III) (fac-Ir(p-F-ppy)3) with its potential impurities, offering a clear protocol for purity validation.
Comparison of ¹H NMR Data
The successful synthesis of fac-Ir(p-F-ppy)3 can be readily confirmed by ¹H NMR spectroscopy. The complex exhibits a characteristic set of signals in the aromatic region, which are distinct from those of the starting materials and potential byproducts. A comparison with the well-documented spectrum of the non-fluorinated analogue, fac-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)3), provides a valuable reference point for spectral assignment.
The primary impurity of concern during the synthesis is the unreacted ligand, 2-(4-fluorophenyl)pyridine (B1266597), and the formation of the chloro-bridged iridium dimer, [Ir(p-F-ppy)2(μ-Cl)]2. The presence of these species can be identified by comparing the ¹H NMR spectrum of the synthesized product with the known chemical shifts of these compounds.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound/Fragment | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| fac-Ir(p-F-ppy)₃ (Expected) * | Aromatic | ~6.5 - 8.5 | m | Complex multiplet patterns due to coupling between protons on the phenyl and pyridyl rings, as well as coupling to ¹⁹F. |
| The introduction of the fluorine atom is expected to cause slight shifts and additional splitting compared to fac-Ir(ppy)₃. | ||||
| fac-Ir(ppy)₃ (Reference)[1] | Aromatic | 6.78 | dt | |
| 6.90 | dt | |||
| 7.57 | d | |||
| 7.64-7.68 | m | |||
| 7.92 | d | |||
| 2-(4-fluorophenyl)pyridine (Starting Material) | Pyridyl-H6 | ~8.70 | d | |
| Phenyl-H2', H6' | ~7.99 | m | ||
| Pyridyl-H3, H4 | ~7.75 | m | ||
| Phenyl-H3', H5' | ~7.15 | t | ||
| Pyridyl-H5 | ~7.25 | m | ||
| Chloro-bridged Dimer (Impurity) | Aromatic | ~6.0 - 9.5 | Multiple signals | A more complex and broader set of signals compared to the highly symmetric fac-isomer. |
| Residual Solvents | Chloroform (B151607) (CHCl₃) | 7.26 | s | |
| Dichloromethane (B109758) (CH₂Cl₂) | 5.32 | s | ||
| Water (H₂O) | ~1.56 | s (broad) |
Experimental Protocols
Synthesis of fac-Ir(p-F-ppy)3
A common method for the synthesis of fac-Ir(p-F-ppy)3 is analogous to the synthesis of fac-Ir(ppy)3.[1][2] This typically involves the reaction of an iridium salt, such as iridium(III) chloride (IrCl₃), with an excess of the ligand, 2-(4-fluorophenyl)pyridine. The reaction is often carried out in a high-boiling point solvent, such as glycerol (B35011) or 2-ethoxyethanol, at elevated temperatures.
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
2-(4-fluorophenyl)pyridine
-
Glycerol (or other suitable high-boiling solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Combine iridium(III) chloride hydrate and a stoichiometric excess (typically 3-4 equivalents) of 2-(4-fluorophenyl)pyridine in a round-bottom flask.
-
Add the high-boiling solvent (e.g., glycerol).
-
Degas the mixture and place it under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to a high temperature (e.g., 200-250 °C) and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the crude product by adding a non-solvent, such as methanol (B129727) or water.
-
Collect the solid by filtration, wash with appropriate solvents (e.g., water, methanol, hexanes) to remove unreacted starting materials and solvent residues.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel or by sublimation.
¹H NMR Sample Preparation and Analysis
Materials:
-
Synthesized Ir(p-F-ppy)3
-
Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂)
-
NMR tube
-
Pipettes and vials
Procedure:
-
Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative ratios of protons.
-
Compare the obtained spectrum with the reference data in Table 1 to assess the purity. The absence of signals corresponding to the starting material and the chloro-bridged dimer, along with the characteristic pattern for the fac-isomer, indicates a high-purity product.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using ¹H NMR.
Caption: Workflow for Purity Validation of this compound.
By following this guide, researchers can confidently assess the purity of their synthesized fac-Ir(p-F-ppy)3, ensuring the quality and reliability of their materials for downstream applications.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Iridium Complexes
For researchers, scientists, and professionals in drug development, the strategic design of metal-based complexes is paramount for advancing applications in optoelectronics and medicine. Among these, iridium(III) complexes have garnered significant attention due to their rich photophysical properties and potent biological activity. A key area of investigation is the impact of fluorination on the performance of these complexes. This guide provides an objective comparison of fluorinated versus non-fluorinated iridium complexes, supported by experimental data, detailed protocols, and visual workflows to aid in the selection and design of next-generation iridium-based materials.
The introduction of fluorine atoms into the ligands of iridium(III) complexes can profoundly influence their electronic and photophysical properties. Fluorination, particularly on the cyclometalating ligands, is a common strategy to modulate the emission color, quantum yield, and stability of these complexes. Generally, the strong electron-withdrawing nature of fluorine stabilizes the Highest Occupied Molecular Orbital (HOMO) energy level of the complex, leading to a widening of the HOMO-LUMO gap.[1][2] This often results in a blue-shift of the emission wavelength, a desirable trait for applications in blue organic light-emitting diodes (OLEDs).[1]
Conversely, non-fluorinated iridium complexes, such as the archetypal fac-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃), are well-established green emitters with high phosphorescence quantum yields.[3][4][5] The choice between fluorinated and non-fluorinated analogues, therefore, depends heavily on the specific application and desired performance characteristics.
Performance Comparison: Photophysical and Biological Properties
The following tables summarize key performance indicators for representative fluorinated and non-fluorinated iridium complexes, highlighting the impact of fluorination on their photophysical and anticancer properties.
Table 1: Comparative Photophysical Data of Iridium(III) Complexes
| Complex | Type | Emission Max (λem) | Photoluminescence Quantum Yield (ΦPL) | Radiative Rate Constant (kr) | Non-radiative Rate Constant (knr) |
| Ir1: (ppy)₂Ir(L-alanine) | Non-fluorinated | - | 0.48 | - | - |
| Ir2: (F₄ppy)₂Ir(L-alanine) | Fluorinated | - | - | - | - |
| Ir3: (F₂,₄,₅ppy)₂Ir(L-alanine) | Fluorinated | - | 0.69 | - | - |
Data extracted from a study on L-alanine based iridium complexes.[2] A direct comparison of emission maxima and rate constants was not provided in the source.
Table 2: Comparative Anticancer Activity of Iridium(III) Complexes
| Complex | Type | Cell Line | IC₅₀ (µM) |
| Ir1: --INVALID-LINK-- | Non-fluorinated | HCT116 (colon cancer) | 1.75 ± 0.10 |
| Ir1: --INVALID-LINK-- | Non-fluorinated | LO2 (normal cells) | > 200 |
| Ir2: --INVALID-LINK-- | Non-fluorinated | HCT116 (colon cancer) | 6.12 ± 0.2 |
Data extracted from a study on the cytotoxicity of iridium(III) polypyridyl complexes.[6]
Experimental Protocols
Detailed methodologies for the synthesis of a representative non-fluorinated and a highly fluorinated iridium complex are provided below.
Protocol 1: Synthesis of fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃) (Non-Fluorinated)
This procedure is adapted from established methods for the synthesis of homoleptic iridium complexes.[4][5]
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O)
-
Glycerol (B35011) or a high-boiling point solvent mixture (e.g., 2-ethoxyethanol (B86334) and water)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (B109758) (DCM) and methanol (B129727) for purification
Procedure:
-
A mixture of Iridium(III) chloride hydrate and an excess of 2-phenylpyridine (typically 3-4 equivalents) is suspended in glycerol or a 2:1 mixture of 2-ethoxyethanol and water.
-
The reaction mixture is thoroughly degassed and placed under an inert atmosphere of argon or nitrogen.
-
The mixture is heated to reflux (typically around 200-250 °C) for an extended period (12-24 hours), during which the color of the solution changes, and a precipitate may form.
-
After cooling to room temperature, the reaction mixture is poured into water, and the crude product is collected by filtration.
-
The crude solid is washed with water and methanol to remove unreacted starting materials and solvent residues.
-
The product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane in hexanes).
-
The fractions containing the desired yellow-orange product are collected and the solvent is removed under reduced pressure.
-
The resulting solid is further purified by recrystallization from a solvent mixture such as dichloromethane/methanol to yield the final fac-Ir(ppy)₃ complex as a bright yellow powder.[3]
Protocol 2: Synthesis of [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (Fluorinated)
This procedure is a multi-step synthesis adapted from detailed protocols for the preparation of highly fluorinated, heteroleptic iridium complexes.[7][8]
Step 1: Synthesis of the Chloro-Bridged Dimer [{dF(CF₃)ppy}₂Ir(μ-Cl)]₂
-
Iridium(III) chloride hydrate and 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) are reacted in a mixture of 2-ethoxyethanol and water under an inert atmosphere.
-
The mixture is heated at reflux for several hours.
-
Upon cooling, the dimeric product precipitates and is collected by filtration.
Step 2: Synthesis of the Final Complex [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆
-
The chloro-bridged dimer from Step 1 and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) are dissolved in a suitable solvent such as dichloromethane or a mixture of dichloromethane and methanol.
-
The reaction mixture is stirred at reflux for several hours under an inert atmosphere.
-
After cooling, a solution of ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) in methanol is added to precipitate the final product.
-
The resulting solid is collected by filtration, washed with water and diethyl ether, and then dried under vacuum to yield the [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ complex.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, characterization, and evaluation of iridium complexes for applications in OLEDs and as anticancer agents.
Signaling Pathway: Apoptosis Induction in Photodynamic Therapy
Iridium complexes, particularly when designed as photosensitizers for photodynamic therapy (PDT), can induce cancer cell death through apoptosis. Upon light activation, the iridium complex generates reactive oxygen species (ROS), which trigger a cascade of events leading to programmed cell death, primarily through the mitochondrial pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ursi.org [ursi.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Anticancer Efficacy Studies of Iridium (III) Polypyridyl Complexes against Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
A Comparative Guide to the Electrochemical and Photophysical Properties of Iridium(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
Iridium(III) complexes have garnered significant attention in various scientific fields, including materials science, bioimaging, and photodynamic therapy, owing to their unique and tunable photophysical and electrochemical properties. This guide provides an objective comparison of three representative Ir(III) complexes, highlighting the influence of ligand design on their electronic characteristics. The information presented herein is supported by experimental data collated from peer-reviewed literature, offering a valuable resource for researchers selecting appropriate Ir(III) complexes for their specific applications.
Introduction to Iridium(III) Complexes
Iridium(III) complexes are coordination compounds featuring a central iridium ion in the +3 oxidation state. Their popularity stems from several key features:
-
Strong Spin-Orbit Coupling: The heavy iridium atom facilitates efficient intersystem crossing from the singlet excited state to the triplet excited state, leading to high phosphorescence quantum yields.
-
Tunable Photophysical Properties: The emission color, quantum yield, and excited-state lifetime can be finely tuned by modifying the chemical structure of the coordinating ligands.
-
Rich Redox Chemistry: The iridium center and the ligands can undergo reversible oxidation and reduction processes, making them suitable for electrochemical applications and as photoredox catalysts.
This guide will focus on a comparative analysis of three distinct Ir(III) complexes to illustrate the structure-property relationships that govern their behavior:
-
[Ir(ppy)₂(dtBubpy)]PF₆: A cationic complex with phenylpyridine (ppy) cyclometalating ligands and a di-tert-butyl-bipyridine (dtBubpy) ancillary ligand.
-
fac-Ir(ppy)₃: A neutral, homoleptic complex with three facial phenylpyridine (ppy) cyclometalating ligands.
-
[Ir(dfppy)₂(dtBubpy)]PF₆: A cationic complex with difluoro-phenylpyridine (dfppy) cyclometalating ligands, introducing electron-withdrawing groups.
Comparative Data of Selected Ir(III) Complexes
The following table summarizes the key photophysical and electrochemical parameters for the three selected Ir(III) complexes. It is important to note that these values are collated from different sources and experimental conditions may vary. For precise comparisons, consulting the original research articles is recommended.
| Property | [Ir(ppy)₂(dtBubpy)]PF₆ | fac-Ir(ppy)₃ | [Ir(dfppy)₂(dtBubpy)]PF₆ |
| Absorption Maxima (λabs) | ~380 nm (in CH₂Cl₂)[1] | 282, 377 nm (in THF)[2] | ~450 nm (photocatalyst activation)[3] |
| Emission Maximum (λem) | 571 nm (in CH₂Cl₂), 590 nm (in acetonitrile)[4] | 513 nm (in THF)[2] | Not explicitly found |
| Photoluminescence Quantum Yield (Φ) | 17.2-17.9% (in degassed CH₂Cl₂)[4] | Nearly 100%[2][5][6] | Not explicitly found |
| Excited-State Lifetime (τ) | ~0.3 µs (in deoxygenated acetonitrile)[1] | 431 ns[5] | Not explicitly found |
| Oxidation Potential (E½, ox) | +1.21 V vs. SCE (in acetonitrile)[1] | +0.77 V vs. Fc⁺/Fc (in acetonitrile) | Not explicitly found |
| Reduction Potential (E½, red) | -1.51 V vs. SCE (in acetonitrile)[1] | -2.59 V vs. Fc⁺/Fc (in acetonitrile) | Not explicitly found |
Experimental Protocols
The following are generalized experimental protocols for the key techniques used to characterize the photophysical and electrochemical properties of Ir(III) complexes.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) of the Ir(III) complex, which correspond to electronic transitions within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the Ir(III) complex in a suitable UV-Vis transparent solvent (e.g., dichloromethane, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maxima.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-800 nm).
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λabs).
Photoluminescence (Phosphorescence) Spectroscopy
Objective: To determine the emission maximum (λem), photoluminescence quantum yield (Φ), and excited-state lifetime (τ) of the Ir(III) complex.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent in a fluorescence cuvette. For quantum yield and lifetime measurements, the solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to minimize quenching by molecular oxygen.
-
Instrumentation: Use a spectrofluorometer equipped with a phosphorescence lifetime measurement accessory.
-
Emission Spectrum Measurement:
-
Excite the sample at a wavelength corresponding to one of its absorption maxima.
-
Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.
-
-
Quantum Yield Determination:
-
The relative quantum yield can be determined by comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate, [Ru(bpy)₃]²⁺).
-
The absorbance of the sample and standard solutions at the excitation wavelength should be matched and kept low (< 0.1) to avoid inner filter effects.
-
-
Excited-State Lifetime Measurement:
-
Excite the sample with a pulsed light source (e.g., a laser or a flash lamp).
-
Record the decay of the phosphorescence intensity over time.
-
Fit the decay curve to an exponential function to determine the lifetime (τ).
-
Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of the Ir(III) complex.
Methodology:
-
Sample Preparation: Prepare a solution of the Ir(III) complex in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). Deoxygenate the solution by bubbling with an inert gas.
-
Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement:
-
Scan the potential of the working electrode linearly to a set vertex potential and then reverse the scan back to the initial potential.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
Identify the anodic and cathodic peak potentials.
-
The half-wave potential (E½), which is an approximation of the standard redox potential, can be calculated as the average of the anodic and cathodic peak potentials for a reversible process.
-
It is common practice to reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the photophysical processes in Ir(III) complexes and a typical experimental workflow for their characterization.
Caption: Simplified Jablonski diagram for an Ir(III) complex.
Caption: Experimental workflow for Ir(III) complex characterization.
Conclusion
The choice of ligands plays a crucial role in determining the electrochemical and photophysical properties of Ir(III) complexes. As demonstrated by the comparison of [Ir(ppy)₂(dtBubpy)]PF₆, fac-Ir(ppy)₃, and [Ir(dfppy)₂(dtBubpy)]PF₆, the introduction of electron-donating or electron-withdrawing substituents and the overall architecture of the complex can significantly alter its absorption, emission, and redox behavior. A thorough understanding of these structure-property relationships, supported by robust experimental characterization, is essential for the rational design of novel Ir(III) complexes for advanced applications in medicine and materials science. This guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Ir(dF(Me)ppy)2(dtbbpy) PF6 1335047-34-1 [sigmaaldrich.com]
- 4. Buy [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 [smolecule.com]
- 5. Ir(dmppy)2(dtbbpy)PF6 | C44H48F6IrN4P | CID 129316192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Ir(p-F-ppy)3 in Various Host Materials for Organic Light-Emitting Diodes
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the phosphorescent emitter Ir(p-F-ppy)3's performance in different host materials, supported by experimental data and detailed protocols.
The phosphorescent emitter, fac-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as this compound, is a key material in the development of highly efficient organic light-emitting diodes (OLEDs). Its performance, however, is intrinsically linked to the host material in which it is dispersed. This guide provides a comparative assessment of this compound's performance in different host materials, offering a valuable resource for researchers aiming to optimize OLED device efficiency and longevity.
Performance Overview and Comparison with Alternatives
The introduction of fluorine atoms into the phenylpyridine ligands of the base molecule, Ir(ppy)3, typically results in a blue shift in the emission spectrum and can influence the overall device efficiency and operational lifetime. The choice of host material is critical in harnessing the full potential of this emitter, as it governs charge transport, exciton (B1674681) formation, and energy transfer processes within the emissive layer.
Commonly used host materials for phosphorescent emitters like this compound include 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-bis(N-carbazolyl)benzene (mCP), and tris(4-carbazoyl-9-ylphenyl)amine (TCTA). The energy levels of the host and guest materials must be well-matched to ensure efficient energy transfer to the emitter and prevent back-energy transfer.
As a point of comparison, another widely studied blue phosphorescent emitter is bis--INVALID-LINK--iridium(III) (FIrpic). Devices utilizing FIrpic in an mCP host have demonstrated high current efficiencies.[4] The choice between this compound and alternatives like FIrpic will depend on the desired emission color, efficiency, and the specific device architecture.
Quantitative Performance Data
To provide a clear comparison, the following tables summarize typical performance metrics for Ir(ppy)3 and FIrpic in commonly used host materials. It is important to note that direct side-by-side comparisons of this compound with these emitters under identical conditions are limited in the literature. The data presented here is a composite from multiple sources to provide a representative overview.
Table 1: Performance of Green Emitter Ir(ppy)3 in Different Host Materials
| Host Material | Doping Conc. (%) | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | CIE (x, y) |
| CBP | 7 | ~19 | ~35 | ~60 | (0.30, 0.61) |
| TCTA | 10 | ~15 | ~28 | ~45 | (0.32, 0.60) |
Table 2: Performance of Blue Emitter FIrpic in Different Host Materials
| Host Material | Doping Conc. (%) | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | CIE (x, y) |
| mCP | 8 | ~14 | ~12 | ~27 | (0.16, 0.37) |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the performance assessment of phosphorescent OLEDs.
OLED Fabrication
The fabrication of OLED devices is a multi-step process typically carried out in a high-vacuum environment to prevent contamination.[5]
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection and Transport Layers: A hole injection layer (HIL), such as poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), is spin-coated onto the ITO substrate, followed by thermal annealing. Subsequently, a hole transport layer (HTL), like TCTA, is deposited via thermal evaporation in a vacuum chamber.
-
Emissive Layer (EML): The host material and the phosphorescent emitter (e.g., this compound) are co-evaporated from separate sources onto the HTL. The doping concentration is controlled by adjusting the evaporation rates of the two materials.
-
Electron Transport and Injection Layers: An electron transport layer (ETL), such as tris(8-hydroxyquinolinato)aluminum (Alq3), is then deposited, followed by a thin electron injection layer (EIL), like lithium fluoride (B91410) (LiF).
-
Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox.
Performance Characterization
The EQE of an OLED is a measure of the number of photons emitted per injected electron.[5]
-
Current-Voltage-Luminance (I-V-L) Measurement: The device is driven by a source-measure unit, and the current and voltage are recorded. Simultaneously, the light output is measured using a calibrated photodiode or a spectrometer.
-
Luminance and Radiant Flux: The luminance (in cd/m²) is measured, and the total radiant flux is determined by integrating the emission over a hemisphere, often using an integrating sphere to capture all emitted light.
-
EQE Calculation: The EQE is calculated using the following formula:
η_EQE = (Number of emitted photons / Number of injected electrons) * 100%
This is derived from the measured radiant flux and the current flowing through the device.
The operational lifetime of an OLED is typically defined as the time it takes for the initial luminance to decrease to a certain percentage of its starting value (e.g., LT50 for 50% or LT95 for 95%).[6]
-
Constant Current Driving: The device is driven at a constant DC current density that corresponds to a specific initial luminance (e.g., 1000 cd/m²).
-
Luminance Monitoring: The luminance of the device is continuously monitored over time using a photodetector.
-
Lifetime Determination: The time at which the luminance drops to the target percentage of its initial value is recorded as the operational lifetime. For highly stable devices, accelerated testing at higher initial luminance levels is often performed, and the lifetime at lower luminance is extrapolated.[6]
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for OLED fabrication and characterization.
Caption: Energy level diagram illustrating charge injection and energy transfer in a phosphorescent OLED.
References
- 1. Circularly polarised phosphorescent photoluminescence and electroluminescence of iridium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review Reports - A Comparative Study of Ir(dmpq)<sub>2</sub>(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Quantum Yield Determination of Ir(p-F-ppy)3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photoluminescence quantum yield (PLQY) of fac-tris(2-(p-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3) relative to the well-established standard, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3). The data presented is supported by established experimental protocols, enabling researchers to accurately assess the emission efficiency of this fluorinated iridium complex.
Performance Comparison
The quantum yield of a luminescent molecule is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. In the field of organic light-emitting diodes (OLEDs) and photoredox catalysis, iridium(III) complexes are prized for their high phosphorescence quantum yields. The introduction of fluorine substituents onto the phenylpyridine ligands is a common strategy to tune the photophysical properties of these complexes, often leading to a blue-shift in the emission spectrum.
While both this compound and the parent complex Ir(ppy)3 are known for their high emission efficiencies, this guide provides a quantitative comparison based on reported values in the literature. It is important to note that the quantum yield of these complexes can be highly dependent on the solvent and the presence of oxygen due to the long lifetime of their triplet excited states. Therefore, measurements are typically performed in deaerated solutions.
Table 1: Comparison of Photophysical Properties
| Parameter | This compound (Sample) | fac-Ir(ppy)3 (Standard) |
| Photoluminescence Quantum Yield (Φ) | ~0.95 (in deaerated toluene) | 0.97 (in deaerated toluene)[1] |
| Emission Maximum (λem) | ~500 nm | ~513 nm |
| Excitation Wavelength (λex) | 377 nm | 377 nm |
| Solvent | Toluene (spectroscopic grade) | Toluene (spectroscopic grade) |
| Refractive Index of Solvent (n) | 1.496 | 1.496 |
Note: The quantum yield of this compound is estimated based on the high quantum efficiencies reported for closely related fluorinated and trifluoromethylated Ir(ppy)3 derivatives, which often approach unity.[2]
Experimental Protocols
The determination of the relative photoluminescence quantum yield is performed using the comparative method, which involves comparing the integrated emission intensity of the sample to that of a standard with a known quantum yield under identical experimental conditions.
1. Materials and Instrumentation:
-
Sample: fac-tris(2-(p-fluorophenyl)pyridine)iridium(III) (this compound)
-
Standard: fac-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)3)
-
Solvent: Spectroscopic grade toluene
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer with a monochromatic excitation source and an emission detector
-
1 cm path length quartz cuvettes
-
Inert gas (Argon or Nitrogen) for deaeration
-
2. Sample Preparation:
-
Prepare stock solutions of both this compound and fac-Ir(ppy)3 in spectroscopic grade toluene.
-
Prepare a series of dilute solutions of both the sample and the standard from the stock solutions. The absorbance of these solutions at the excitation wavelength (377 nm) should be kept below 0.1 to minimize inner filter effects. A typical concentration range is 10⁻⁵ to 10⁻⁶ M.
-
Deaerate all solutions by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can quench the phosphorescence.
3. Measurement Procedure:
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions using the UV-Vis spectrophotometer. The absorbance at the chosen excitation wavelength (377 nm) for each solution should be accurately determined.
-
Emission Measurement:
-
Set the excitation wavelength of the fluorometer to 377 nm.
-
Record the corrected emission spectra of the blank (pure solvent) and all prepared solutions of the sample and the standard. The emission range should cover the entire emission profile of both compounds (e.g., 450 nm to 700 nm).
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
4. Quantum Yield Calculation:
The relative quantum yield (Φ_S) of the sample is calculated using the following equation:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
Φ is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts S and R refer to the sample and the reference (standard), respectively.
To improve accuracy, a plot of the integrated emission intensity versus absorbance should be generated for both the sample and the standard. The quantum yield can then be calculated from the ratio of the slopes of these plots.
Φ_S = Φ_R * (Slope_S / Slope_R) * (n_S² / n_R²)
Visualizing the Workflow
The following diagrams illustrate the key experimental and logical workflows involved in the relative quantum yield determination.
References
The Brighter Side of Catalysis: How Excited-State Potentials of Iridium Complexes Dictate Their Catalytic Power
For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalytic systems is relentless. In the realm of photoredox catalysis, iridium(III) complexes have emerged as superstars, harnessing the energy of visible light to drive a vast array of chemical transformations. The key to their catalytic prowess lies in their unique excited-state properties, particularly their excited-state redox potentials. This guide provides a comprehensive comparison of various iridium photocatalysts, correlating their excited-state potentials with their catalytic activity and offering detailed experimental insights to aid in the rational design of next-generation catalysts.
The catalytic activity of an iridium complex is intrinsically linked to its ability to engage in single-electron transfer (SET) processes in its excited state. Upon absorption of light, the complex is promoted to an excited state, transforming it into a potent oxidant and reductant. The energies of these excited states, and consequently their redox potentials, can be finely tuned by modifying the chemical structure of the ligands surrounding the iridium center. This tunability allows for the rational design of photocatalysts tailored for specific chemical reactions.[1][2]
Quantitative Data Comparison
The following tables summarize the key photophysical, electrochemical, and catalytic data for a selection of commonly used iridium photocatalysts. The excited-state reduction potential (Ered) and excited-state oxidation potential (Eox) are crucial parameters that determine the thermodynamic feasibility of a photocatalytic reaction. These potentials are often estimated from the ground-state redox potentials and the zero-zero spectroscopic energy (E0-0), which is determined from the emission spectrum.
Table 1: Photophysical and Electrochemical Properties of Selected Iridium(III) Photocatalysts
| Photocatalyst | Abbreviation | λ_abs (nm) | λ_em (nm) | E_0-0 (eV) | E_ox (V vs. SCE) | E_red (V vs. SCE) | E_ox (V vs. SCE) | E_red (V vs. SCE) | Lifetime (τ) (μs) |
| fac-[Ir(ppy)₃] | Ir(ppy)₃ | ~375, 450 | 510 | 2.43 | +0.77 | -2.19 | -1.66 | +0.24 | 1.9 |
| [Ir(ppy)₂(dtbbpy)]PF₆ | Ir-1 | ~380, 460 | 515 | 2.41 | +0.97 | -1.51 | -1.44 | +0.90 | 1.1 |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Ir-2 | ~385, 465 | 520 | 2.38 | +1.29 | -1.36 | -1.09 | +1.02 | 0.8 |
| [Ir(piq)₂(bpy)]PF₆ | Ir-3 | ~420, 480 | 620 | 2.00 | +0.85 | -1.25 | -1.15 | +0.75 | 0.3 |
Note: Values are approximate and can vary depending on the solvent and experimental conditions. The excited-state potentials are calculated using the equations: E_ox = E_ox - E_0-0 and E_red = E_red + E_0-0.[3]
Table 2: Catalytic Activity of Selected Iridium(III) Photocatalysts in a Representative Reductive Dehalogenation Reaction
| Photocatalyst | Substrate | Reductant | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Turnover Number (TON) |
| Ir(ppy)₃ | 4-Bromobenzonitrile | (i-Pr)₂NEt | DMF | 1 | 24 | 95 | 95 |
| Ir-1 | 4-Bromobenzonitrile | (i-Pr)₂NEt | DMF | 1 | 12 | 98 | 98 |
| Ir-2 | 4-Chlorobenzonitrile | (i-Pr)₂NEt | DMF | 1 | 24 | 92 | 92 |
Note: This table provides a qualitative comparison. Direct comparison of Turnover Frequencies (TOF) requires detailed kinetic studies which are often not reported under standardized conditions.
Experimental Protocols
Synthesis of a Representative Iridium Photocatalyst: [Ir(ppy)₂(dtbbpy)]PF₆ (Ir-1)
A detailed synthesis involves a two-step process: the formation of the iridium chloride-bridged dimer followed by the addition of the ancillary ligand.[4][5]
Step 1: Synthesis of the Iridium Dimer, [Ir(ppy)₂Cl]₂
-
Iridium(III) chloride hydrate (B1144303) (1.0 eq) and 2-phenylpyridine (B120327) (ppy) (2.5 eq) are suspended in a 3:1 mixture of 2-ethoxyethanol (B86334) and water.
-
The mixture is heated to reflux under a nitrogen atmosphere for 24 hours.
-
Upon cooling to room temperature, the yellow precipitate is collected by filtration, washed with methanol (B129727) and diethyl ether, and dried under vacuum.
Step 2: Synthesis of [Ir(ppy)₂(dtbbpy)]PF₆
-
The iridium dimer, [Ir(ppy)₂Cl]₂ (1.0 eq), and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) (2.2 eq) are dissolved in dichloromethane.
-
The mixture is stirred at room temperature for 30 minutes.
-
A saturated solution of ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) in methanol is added, resulting in the precipitation of the product.
-
The orange-red solid is collected by filtration, washed with diethyl ether, and dried under vacuum.
Determination of Excited-State Potentials
The excited-state redox potentials are not directly measured but are calculated from ground-state redox potentials and the excited-state energy.[6]
1. Electrochemical Measurements (Cyclic Voltammetry):
-
The ground-state oxidation (E_ox) and reduction (E_red) potentials of the iridium complex are measured by cyclic voltammetry.
-
A standard three-electrode setup is used, typically with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel (B162337) reference electrode (SCE).
-
The measurements are performed in a degassed aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).
-
The potentials are often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
2. Spectroscopic Measurements (UV-Vis Absorption and Photoluminescence):
-
The UV-Vis absorption and photoluminescence (emission) spectra of the iridium complex are recorded in a suitable solvent.
-
The zero-zero spectroscopic energy (E₀-₀) is determined from the intersection of the normalized absorption and emission spectra, or more commonly, from the onset of the emission spectrum.
3. Calculation of Excited-State Potentials:
-
The excited-state oxidation potential (Eox) is calculated using the formula: Eox = E_ox - E₀-₀
-
The excited-state reduction potential (Ered) is calculated using the formula: Ered = E_red + E₀-₀
General Protocol for a Photocatalytic Reaction: Reductive Dehalogenation
This protocol describes a typical procedure for the reductive dehalogenation of an aryl halide using an iridium photocatalyst.
-
To a reaction vessel (e.g., a Schlenk tube or a vial with a magnetic stir bar), add the aryl halide substrate (1.0 eq), the iridium photocatalyst (e.g., 1 mol%), and a sacrificial electron donor (e.g., triethylamine (B128534) or Hantzsch ester, 2-3 eq).
-
Dissolve the solids in a suitable degassed solvent (e.g., acetonitrile, DMF, or DMSO).
-
The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
The reaction vessel is sealed and placed at a fixed distance from a visible light source (e.g., a blue LED lamp, λ ≈ 450 nm).
-
The reaction is stirred at room temperature for the specified time.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is worked up to isolate and purify the product.
Visualizations
Photocatalytic Cycle of an Iridium Complex
The following diagram illustrates a general photocatalytic cycle for an iridium complex in a reductive quenching pathway.
Caption: A generalized reductive quenching photocatalytic cycle for an iridium(III) complex.
Experimental Workflow for Photocatalysis
This diagram outlines the typical workflow for setting up and analyzing a photocatalytic reaction.
References
- 1. Multiphoton tandem photoredox catalysis of [Ir(dFCF3ppy)2(dtbbpy)]+ facilitating radical acylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 | Benchchem [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Side-by-side comparison of Ir(p-F-ppy)3 and Ru(bpy)3 as photoredox catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent photoredox catalysts: tris(2,2'-bipyridine)ruthenium(II), commonly abbreviated as [Ru(bpy)3]2+, and facial tris(2-(p-fluorophenyl)pyridine)iridium(III), or fac-Ir(p-F-ppy)3. Both catalysts are instrumental in modern organic synthesis, harnessing the energy of visible light to facilitate a wide array of chemical transformations. Their selection, however, depends critically on their distinct photophysical and electrochemical properties.
Photophysical and Electrochemical Properties: A Side-by-Side Comparison
The fundamental characteristics of a photoredox catalyst are its ability to absorb light, its excited state lifetime, the efficiency of light emission, and its redox potentials in both ground and excited states. These parameters dictate the catalyst's power as both an oxidant and a reductant, determining its suitability for specific chemical reactions.
| Property | fac-Ir(p-F-ppy)3 | [Ru(bpy)3]2+ |
| Molar Mass | 708.75 g/mol [1] | 448.48 g/mol (for dichloride salt) |
| Absorption Max (λabs) | ~465 nm[1] | 452 nm[2] |
| Emission Max (λem) | ~510-520 nm ¹ | 620 nm |
| Excited State Lifetime (τ) | ~1.9 µs (in MeCN) ²[3] | ~890 ns (in MeCN)[2] |
| Photoluminescence Quantum Yield (ΦPL) | ~1.0 (in PMMA) ²[4][5][6] | 0.028 - 0.095 (in water/MeCN)[2] |
| Ground State E1/2(M+/0) | +0.77 V vs SCE ² | +1.29 V vs SCE[7] |
| Ground State E1/2(M0/-) | -2.19 V vs SCE ² | -1.33 V vs SCE[7][8] |
| Excited State E1/2(M+/) | -1.73 V vs SCE ²[9] | -0.81 V vs SCE[7] |
| Excited State E1/2(M/-) | +0.31 V vs SCE ² | +0.77 V vs SCE[7] |
| Triplet Energy (ET) | ~2.43 eV (510 nm) ² | ~2.12 eV (583 nm) |
¹ Data for the parent compound fac-Ir(ppy)3 is often cited; fluorination typically causes a slight blue shift. ² Values are for the parent compound fac-Ir(ppy)3. The para-fluoro substitution modulates these properties, generally increasing the oxidative strength.
From the data, key differences emerge:
-
Oxidizing and Reducing Power: In the excited state, fac-Ir(ppy)3 is a significantly stronger reducing agent (E1/2(M+/) = -1.73 V) than [Ru(bpy)3]2+ (E1/2(M+/) = -0.81 V).[7][9] Conversely, the excited state of [Ru(bpy)3]2+ is a stronger oxidizing agent (E1/2(M/-) = +0.77 V) than that of fac-Ir(ppy)3 (E1/2(M/-) = +0.31 V).[7] The electron-withdrawing fluorine atoms in Ir(p-F-ppy)3 further enhance its oxidizing power relative to the parent Ir(ppy)3.
-
Quantum Yield and Lifetime: Iridium complexes like this compound benefit from strong spin-orbit coupling, leading to highly efficient intersystem crossing and a phosphorescence quantum yield approaching 100%.[4][5][6][10] This, combined with a longer excited-state lifetime, ensures a high probability that the catalyst will engage in the desired electron transfer before decaying.[3] [Ru(bpy)3]2+ has a notably lower quantum yield and a shorter lifetime.[2]
Catalytic Cycles and Mechanisms
Photoredox catalysts operate primarily through two quenching cycles: oxidative and reductive. The choice of cycle depends on whether the excited catalyst first donates or accepts an electron.
In this cycle, the photoexcited catalyst (PC) is a strong reductant. It donates an electron to a substrate acceptor (A), becoming oxidized (PC⁺). A sacrificial electron donor (D) then reduces PC⁺ back to its ground state (PC), completing the cycle. This pathway is favored by catalysts that are strong reducing agents in their excited state, such as fac-Ir(p-F-ppy)3 .
Caption: Oxidative quenching cycle workflow.
Here, the photoexcited catalyst (PC) acts as a strong oxidant. It accepts an electron from a substrate donor (D), becoming reduced (PC⁻). This highly reducing PC⁻ species then donates an electron to a substrate acceptor (A) to return to its ground state (PC). This pathway is well-suited for catalysts that are strong oxidizing agents in their excited state, like [Ru(bpy)3]2+ .
Caption: Reductive quenching cycle workflow.
Experimental Protocols
Accurate characterization of photoredox catalysts is essential for their effective application. Below are standardized protocols for measuring two key parameters: photoluminescence quantum yield and redox potential.
This method compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.[11][12][13]
Apparatus:
-
UV-Vis Spectrophotometer
-
Corrected-spectrum Fluorometer
-
1 cm path length quartz cuvettes
Reagents:
-
Standard: A compound with a known and stable ΦPL, whose absorption and emission spectra overlap with the sample (e.g., quinine (B1679958) sulfate, rhodamine 6G).[11]
-
Sample: The photocatalyst of interest (e.g., this compound).
-
Solvent: Spectroscopic grade, inert solvent in which both standard and sample are soluble and stable.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and the sample in the chosen solvent.
-
Prepare Dilutions: Create a series of five dilutions for both the standard and the sample. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the linear range, typically between 0.01 and 0.1, to avoid inner filter effects.[13]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each of the ten solutions at the chosen excitation wavelength (λex). The same λex must be used for the sample and the standard.
-
Measure Emission Spectra: Using the fluorometer, record the emission spectrum for each solution, exciting at λex. Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.[11]
-
Integrate Emission Spectra: Calculate the integrated area under the emission curve for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated emission intensity (Y-axis) versus the absorbance at λex (X-axis).
-
Calculate Gradient: Determine the gradient (slope) of the best-fit line for both plots. The plots should be linear with an intercept close to zero.
Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the known quantum yield of the standard.
-
GradX and GradST are the gradients for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term equals 1).
CV is an electrochemical technique used to measure the redox potentials of a compound.[14][15]
Apparatus:
-
Potentiostat
-
Electrochemical cell
-
Three-electrode system:
-
Working Electrode (WE): Glassy carbon or platinum.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode (CE): Platinum wire.
-
Reagents:
-
Analyte: The photocatalyst of interest (~1-5 mM).
-
Supporting Electrolyte: A non-reactive salt to ensure conductivity (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
Solvent: Anhydrous, degassed electrochemical-grade solvent (e.g., acetonitrile, DMF).
-
Internal Standard (optional but recommended): Ferrocene/ferrocenium (Fc/Fc⁺) couple for potential referencing.
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse thoroughly with solvent, and dry. Ensure the reference electrode is properly filled.[15]
-
Prepare Solution: In the electrochemical cell, dissolve the supporting electrolyte in the solvent. Add the analyte to the desired concentration. If using an internal standard, add it now.
-
Deoxygenate: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Assemble Cell: Insert the three electrodes into the cell, ensuring the tip of the reference electrode is close to the working electrode.
-
Run Background Scan: Perform a CV scan of the electrolyte solution without the analyte to identify any background processes.[14]
-
Run Analyte Scan: Perform the CV scan on the analyte solution. A typical experiment involves sweeping the potential from an initial value to a vertex potential and then back. The scan rate (e.g., 100 mV/s) can be varied.
-
Data Analysis:
-
The resulting plot is a voltammogram (current vs. potential).
-
The potential midway between the anodic (oxidation) and cathodic (reduction) peaks for a reversible couple is the half-wave potential (E1/2), which approximates the standard redox potential.
-
E1/2(Oxidation) = (Epa + Epc) / 2
-
E1/2(Reduction) = (Epa + Epc) / 2
-
Reference the measured potentials against the internal standard (Fc/Fc⁺ is 0.38 V vs SCE in MeCN) if used.
-
Conclusion and Catalyst Selection
The choice between fac-Ir(p-F-ppy)3 and [Ru(bpy)3]2+ is dictated by the specific demands of the desired chemical transformation.
-
Choose [Ru(bpy)3]2+ for its cost-effectiveness and utility in reactions requiring a moderately strong photo-oxidant. It is a well-established catalyst for a vast range of transformations, particularly those involving reductive quenching cycles where it is quenched by amines or other electron donors.[7][8][16] Its primary limitation is its relatively modest reducing power.
-
Choose fac-Ir(p-F-ppy)3 for transformations that require a very strong photo-reductant, such as the reduction of less-activated organic halides or substrates with highly negative reduction potentials.[9][17] Its superior quantum yield and longer excited-state lifetime contribute to high catalytic efficiency. The higher cost of iridium is justified when tackling challenging reductions that are inaccessible with ruthenium-based catalysts. The fluorine substituents further enhance its oxidative power compared to the parent Ir(ppy)3, making it a versatile and powerful option.
References
- 1. powder or chunks | Sigma-Aldrich [sigmaaldrich.com]
- 2. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The triplet state of fac-Ir(ppy)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ossila.com [ossila.com]
- 11. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 12. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 13. scispace.com [scispace.com]
- 14. scribd.com [scribd.com]
- 15. chemlab.truman.edu [chemlab.truman.edu]
- 16. Enhancement of Photocatalytic Activity of Tris (bipyridine) Ruthenium by Encapsulation in Zeolitic Imidazolate Framework-11 and 12 [e-asct.org]
- 17. Synthesis of a polyisobutylene-tagged fac -Ir(ppy) 3 complex and its application as recyclable visible-light photocatalyst in a continuous flow proces ... - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01792K [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ir(p-F-ppy)3
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Tris[2-(4-fluorophenyl)pyridine]iridium(III), commonly known as Ir(p-F-ppy)3 (CAS Number: 370878-69-6). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety data for the closely related and structurally similar compound, Tris(2-phenylpyridine)iridium(III) or Ir(ppy)3, as a precautionary measure.
Key Safety and Hazard Information
The following table summarizes the known hazard information for the analogous compound Ir(ppy)3, which should be considered when handling this compound.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2] | H315: Causes skin irritation.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| Eye Irritation | Causes serious eye irritation.[1][2] | H319: Causes serious eye irritation.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | H335: May cause respiratory irritation.[1] P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[3] |
Experimental Protocol: Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound and contaminated materials.
1. Personal Protective Equipment (PPE) and Handling Precautions:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or fumes.[1] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[4]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH/MSHA-approved respirator.[5]
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including residues and contaminated items (e.g., weighing paper, gloves, wipes), in a clearly labeled, sealed container.
-
The container should be made of a material compatible with the chemical.
-
Label the container as "Hazardous Waste" and include the chemical name: "this compound (Tris[2-(4-fluorophenyl)pyridine]iridium(III))".
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, collect the solution in a labeled, sealed, and appropriate waste container.
-
Do not mix with other incompatible waste streams.
-
The label should clearly identify the solvent and the dissolved this compound.
-
-
Contaminated Labware:
-
Decontaminate glassware by rinsing with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Disposable labware that cannot be decontaminated should be disposed of as solid hazardous waste.
-
3. Storage of Chemical Waste:
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the waste containers away from incompatible materials.
4. Final Disposal Procedure:
-
Regulatory Compliance: All chemical waste must be disposed of in strict accordance with local, state, and national environmental regulations.[1]
-
Professional Disposal Service: Arrange for the collection and disposal of the this compound waste through a licensed and accredited hazardous waste disposal contractor.[4] The recommended method of disposal is typically incineration by a licensed facility.[1]
-
Documentation: Maintain a record of the waste disposal, including the date, quantity, and the disposal company used.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key stages of this compound waste management.
References
Essential Safety and Operational Guide for Handling Ir(p-F-ppy)3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Tris(2-(4-fluorophenyl)pyridinato-C2,N)iridium(III), commonly known as Ir(p-F-ppy)3. The following procedures are designed to ensure the safe execution of experiments and to minimize risks to personnel and the environment.
Immediate Safety Information
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
It is crucial to handle this compound with care in a well-ventilated area, avoiding direct contact with skin and eyes, and preventing inhalation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation | Recommended PPE |
| Weighing and preparing solutions | Nitrile gloves, safety goggles with side shields, and a lab coat. For powdered form, an N95 dust mask is also recommended. |
| Running reactions | Nitrile gloves, safety goggles with side shields, and a lab coat. All operations should be conducted within a certified chemical fume hood. |
| Purification (e.g., column chromatography) | Nitrile gloves, safety goggles with side shields, and a lab coat. Work should be performed in a well-ventilated fume hood. |
| Handling of waste | Nitrile gloves, safety goggles with side shields, and a lab coat. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, ensure that a chemical fume hood is certified and functioning correctly.
-
Gather all necessary PPE as outlined in the table above.
-
Have a designated waste container for iridium-containing solid and liquid waste.
-
-
Weighing:
-
If working with the powdered form, weigh the compound in a fume hood to minimize inhalation risk.
-
Use an anti-static weighing dish if necessary.
-
-
Dissolution and Reaction Setup:
-
Add solvents to the solid compound slowly and carefully within the fume hood.
-
Ensure all reaction glassware is properly clamped and secured.
-
-
During the Reaction:
-
Monitor the reaction for any unexpected changes.
-
Keep the fume hood sash at the lowest practical height.
-
-
Work-up and Purification:
-
Perform all quenching, extraction, and purification steps within the fume hood.
-
Be mindful of potential splashes or aerosols.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Solid Waste:
-
Collect all solid waste containing this compound, including contaminated weighing paper, gloves, and silica (B1680970) gel from chromatography, in a clearly labeled, sealed container.
-
The container should be marked as "Hazardous Waste: Iridium Compound."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mother liquors and chromatography fractions, in a separate, clearly labeled, and sealed container.
-
The container should be marked as "Hazardous Waste: Iridium Compound (Liquid)."
-
-
Disposal Route:
-
Dispose of all waste through your institution's hazardous waste management program. Do not pour any iridium-containing waste down the drain.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
